molecular formula C6H9NO3 B1532577 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1250809-34-7

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B1532577
CAS No.: 1250809-34-7
M. Wt: 143.14 g/mol
InChI Key: ZHKJJVGESBQQBR-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1250809-34-7) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 9 NO 3 and a molecular weight of 143.14 g/mol , this compound features a cyclopropane ring disubstituted with a carboxylic acid and a methylcarbamoyl group, offering a constrained geometry that can be leveraged to modulate the biological activity and metabolic stability of target molecules . Key Chemical Data:

Properties

IUPAC Name

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKJJVGESBQQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250809-34-7
Record name 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic pathway for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This valuable building block, featuring a constrained cyclopropane scaffold, is of significant interest in medicinal chemistry for the development of novel therapeutics. The core of this guide focuses on a strategic pathway commencing with the Bucherer-Bergs reaction on a cyclopropanone synthon to construct the key 1-aminocyclopropane-1-carboxylic acid (ACC) intermediate. Subsequent hydrolysis and targeted N-functionalization complete the synthesis. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high fidelity. Alternative synthetic strategies are also briefly discussed to provide a broader context for researchers.

Introduction and Retrosynthetic Strategy

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a conformationally restricted analog of N-acetylglycine. Its rigid cyclopropane core makes it an attractive scaffold in drug design, enabling the precise orientation of functional groups for optimal interaction with biological targets. The synthesis of such substituted cyclopropanes requires a strategic approach to control the introduction of functional groups onto the sterically hindered quaternary carbon center.

A logical retrosynthetic analysis of the target molecule identifies 1-aminocyclopropane-1-carboxylic acid (ACC) as the pivotal intermediate. The final carbamoyl group can be readily installed on the primary amine of ACC. ACC itself can be disconnected via a hydantoin intermediate, which points to the powerful Bucherer-Bergs multicomponent reaction as a key transformation, utilizing cyclopropanone as the starting ketone.

G Target 1-(Methylcarbamoyl)cyclopropane- 1-carboxylic acid ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) Target->ACC N-Carbamoylation Hydantoin Cyclopropane-spiro-5'-hydantoin ACC->Hydantoin Hydrolysis Cyclopropanone Cyclopropanone Hydantoin->Cyclopropanone Bucherer-Bergs Reaction

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: From Cyclopropanone to Final Product

The recommended pathway is a four-step sequence that is both convergent and utilizes well-established, high-yielding reactions.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Bucherer-Bergs Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: N-Carbamoylation Cyclopropanone Cyclopropanone Synthon Hydantoin Cyclopropane-spiro-5'-hydantoin Cyclopropanone->Hydantoin KCN, (NH4)2CO3 H2O/EtOH ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) Hydantoin->ACC Ba(OH)2 or HCl H2O, Reflux Target 1-(Methylcarbamoyl)cyclopropane- 1-carboxylic acid ACC->Target CH3NCO Aq. Base

Caption: Overall synthetic pathway.

Step 1: Generation of Cyclopropanone

Cyclopropanone itself is a labile compound due to significant ring strain.[1] For synthetic applications, it is often generated in situ or used in the form of a more stable synthon, such as a hemiacetal or acetal. A practical laboratory-scale synthesis involves the reaction of ketene with diazomethane at low temperatures (-145 °C).[1][2] For the subsequent Bucherer-Bergs reaction, a cyclopropanone ethyl hemiacetal or a similar stable precursor is recommended.[1]

Step 2: Bucherer-Bergs Reaction for Spirohydantoin Formation

The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from ketones.[3][4] This reaction is the cornerstone of the proposed synthesis, establishing the crucial α-amino acid moiety on the cyclopropane ring in a single, efficient step.

Mechanism Insight: The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone, which then rearranges to the thermodynamically stable hydantoin product.[4][5]

G start Cyclopropanone cyanohydrin Cyanohydrin Intermediate start->cyanohydrin + CN- aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile + NH3 - H2O hydantoin Spirohydantoin Product aminonitrile->hydantoin + CO2 (Rearrangement)

Caption: Simplified Bucherer-Bergs reaction mechanism.

Experimental Protocol: Synthesis of Cyclopropane-spiro-5'-hydantoin

  • To a stirred solution of ammonium carbonate (e.g., 4 molar equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v), add the cyclopropanone synthon (1 equivalent).

  • Add a solution of potassium cyanide (e.g., 2 molar equivalents) in water to the mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Seal the reaction vessel and heat the mixture to 60-70 °C for several hours (e.g., 10-12 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and then a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • Dry the resulting white solid under vacuum to yield cyclopropane-spiro-5'-hydantoin.

Step 3: Hydrolysis of the Spirohydantoin to ACC

The hydantoin ring can be readily cleaved under basic or acidic conditions to yield the corresponding α-amino acid. Basic hydrolysis using a strong base like barium hydroxide or sodium hydroxide is often preferred as it typically results in cleaner reactions and easier product isolation.

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic acid (ACC)

  • Suspend the cyclopropane-spiro-5'-hydantoin (1 equivalent) in an aqueous solution of barium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture to reflux for an extended period (e.g., 24-48 hours) until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess base by bubbling carbon dioxide through the solution or by the dropwise addition of sulfuric acid, which will precipitate barium carbonate or barium sulfate.

  • Filter the reaction mixture to remove the insoluble barium salts.

  • Concentrate the filtrate under reduced pressure. The crude ACC can be purified by recrystallization from a water/ethanol mixture.

Alternatively, acidic hydrolysis can be performed using concentrated hydrochloric acid under reflux.[6]

Step 4: N-Carbamoylation to Yield the Final Product

The final step involves the formation of the N-methylcarbamoyl group on the primary amine of ACC. This is most directly achieved by reacting ACC with methyl isocyanate.[7] The reaction is typically performed in a basic aqueous solution to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine.

Experimental Protocol: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

  • Dissolve 1-aminocyclopropane-1-carboxylic acid (ACC) (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents) at 0-5 °C.

  • To this cold, stirred solution, add methyl isocyanate (1 equivalent) dropwise. Caution: Methyl isocyanate is highly toxic, volatile, and a potent lachrymator. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

  • Allow the reaction mixture to stir at low temperature for 1-2 hours and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction for the consumption of ACC.

  • Upon completion, carefully acidify the reaction mixture with cold dilute hydrochloric acid to a pH of ~2-3.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the core synthetic pathway. Yields are representative and may vary based on scale and optimization.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
2 KCN, (NH₄)₂CO₃H₂O / Ethanol60 - 7010 - 1270 - 85
3 Ba(OH)₂ or HClH₂OReflux24 - 4880 - 95
4 CH₃NCO, NaOHH₂O0 - RT12 - 1885 - 95

Alternative Synthetic Strategies

While the Bucherer-Bergs approach is highly efficient, other routes to the ACC core have been developed and may be suitable depending on available starting materials and scale.

  • From Nitroacetate and 1,2-Dihaloethane: This method involves the alkylation and cyclization of a nitroacetate ester with a 1,2-dihaloethane, followed by reduction of the nitro group to an amine and hydrolysis of the ester.

  • From α,β-Unsaturated Carboxylic Acids: Direct cyclopropanation of α,β-unsaturated acids or their derivatives can be achieved using various reagents, including samarium-promoted reactions, although this would require subsequent introduction of the amino and carbamoyl functionalities.

  • Malonic Ester Synthesis: A classic approach to cyclopropane carboxylic acids involves the reaction of diethyl malonate with 1,2-dibromoethane, followed by hydrolysis and decarboxylation. Subsequent functionalization at the C1 position would be necessary.

Conclusion

The synthetic pathway detailed in this guide, centered on the Bucherer-Bergs reaction, offers a reliable and high-yielding route to 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The methodology relies on well-understood and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for drug development programs. The key to this synthesis is the efficient construction of the 1-amino-1-carboxylic acid functionality on the cyclopropane ring, for which the spirohydantoin intermediate serves as a robust and easily accessible precursor. By providing detailed protocols and mechanistic rationale, this guide aims to empower researchers in the synthesis of this valuable and structurally unique building block.

References

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An In-depth Technical Guide to the Physicochemical Properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. For researchers, scientists, and drug development professionals, a deep understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic behavior, optimizing formulation, and ensuring its overall efficacy and safety.[1] This document synthesizes available data, presents robust methodologies for experimental determination of key parameters, and offers insights into the causal relationships between a molecule's structure and its macroscopic properties.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Parameters such as solubility, acidity (pKa), and lipophilicity (logP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A well-characterized molecule allows for the early identification of potential liabilities and informs strategies for medicinal chemistry optimization.

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, with its unique strained cyclopropyl scaffold, carboxylic acid, and amide functionalities, presents an interesting case study in the interplay of these structural features and their impact on its overall physicochemical character. This guide will delve into the known and predicted properties of this molecule, providing a framework for its comprehensive evaluation.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional structure.

IdentifierValueSource
Chemical Name 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid
CAS Number 1250809-34-7[2]
Molecular Formula C6H9NO3[2]
Molecular Weight 143.14 g/mol [2]
Chemical Structure Chemical structure of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acidPubChem

Predicted Physicochemical Properties (in silico analysis)

In the early stages of drug discovery, in silico predictive models are invaluable for providing initial estimates of a compound's properties, guiding synthetic efforts and prioritizing experimental resources.[3] The SwissADME web tool is a widely used platform for this purpose.[4][5]

PropertyPredicted ValueSignificance in Drug Discovery
XlogP -0.4Indicates the lipophilicity of the molecule. A negative value suggests good aqueous solubility.
Topological Polar Surface Area (TPSA) 78.49 ŲRelates to a molecule's ability to permeate cell membranes. Values in this range are often associated with good oral bioavailability.
Water Solubility (logS) -0.9 (Soluble)Predicts the solubility in water, a critical factor for absorption and formulation.[6]
Bioavailability Score 0.55An empirical score based on multiple physicochemical properties to estimate the likelihood of a compound having good oral bioavailability.

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

While predictive models are useful, experimental data is the gold standard for accurate physicochemical characterization. The following sections detail the methodologies for determining the key properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, solubility is pH-dependent. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[7]

4.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[7][8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[9]

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Causality Behind Experimental Choices:

  • DMSO as a co-solvent: Facilitates the initial dissolution of a wide range of organic compounds.

  • Nephelometry: Provides a rapid and sensitive detection of precipitate formation.[7]

  • PBS at pH 7.4: Mimics physiological pH, providing a more biologically relevant solubility value.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate_prep Serial Dilution in 96-well plate stock->plate_prep add_buffer Add to PBS (pH 7.4) plate_prep->add_buffer incubation Incubate (2h, RT) add_buffer->incubation nephelometer Measure Turbidity (Nephelometer) incubation->nephelometer solubility_limit Determine Kinetic Solubility Limit nephelometer->solubility_limit G cluster_setup Potentiometric Titration Setup titrant Standardized NaOH in Burette beaker titrant->beaker stirrer Magnetic Stirrer electrode Calibrated pH Electrode electrode->beaker solution Analyte Solution in Thermostatted Vessel

Caption: A simplified schematic of a potentiometric titration setup.

Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall ADME properties. For ionizable compounds, the distribution coefficient (logD) at a specific pH is often more relevant than the partition coefficient (logP) of the neutral species. [10][11] Experimental Protocol: Shake-Flask Method for logD7.4 Determination

The shake-flask method is the traditional and most reliable method for determining logP and logD values. [12][13]

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • n-Octanol/water system: The most widely accepted model for mimicking the partitioning between biological membranes and the aqueous environment.

  • Pre-saturation of phases: Ensures that the volumes of the two phases do not change during the experiment due to mutual solubility.

  • pH 7.4 buffer: Provides a logD value that is directly relevant to the charge state and partitioning behavior of the compound at physiological pH.

Data Summary and Interpretation

While experimental data for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is not readily available in the public domain, we can make informed estimations based on the properties of the parent molecule, cyclopropanecarboxylic acid. [14][15][16][17][18][19]

Property Estimated/Predicted Value Rationale/Interpretation
Aqueous Solubility Likely high The presence of both a carboxylic acid and an amide group, which can act as hydrogen bond donors and acceptors, along with a low predicted logP, suggests good water solubility.
pKa ~4.5 - 5.0 The pKa of cyclopropanecarboxylic acid is around 4.83. [14][19][20]The electron-withdrawing effect of the adjacent methylcarbamoyl group may slightly lower the pKa of the carboxylic acid.
logD at pH 7.4 < 0 Given the predicted XlogP of -0.4 and the fact that the carboxylic acid will be predominantly deprotonated and highly water-soluble at pH 7.4, the logD is expected to be negative.
Melting Point Likely a solid at room temperature The presence of strong intermolecular hydrogen bonding from the carboxylic acid and amide groups would likely result in a higher melting point compared to cyclopropanecarboxylic acid (m.p. 14-18.5 °C). [17][18][19][21]

| Boiling Point | > 185 °C (with decomposition) | Expected to be higher than that of cyclopropanecarboxylic acid (b.p. 182-184 °C) due to increased molecular weight and hydrogen bonding, though it may decompose before boiling at atmospheric pressure. [14][15][21]|

Conclusion

The physicochemical properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, characterized by its hydrophilic nature and acidic functionality, position it as a molecule with potentially favorable characteristics for drug development, particularly in terms of aqueous solubility. The provided experimental protocols offer a robust framework for the empirical determination of its key physicochemical parameters. A thorough understanding and experimental validation of these properties are essential next steps in advancing the study of this and related compounds in any drug discovery program.

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The Biological Potential of 1-(Methylcarbamoyl)cyclopropane-1-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid scaffold. The cyclopropane ring, a unique three-membered carbocycle, imparts conformational rigidity and enhanced metabolic stability, making it a highly attractive motif in medicinal chemistry. When combined with the hydrogen-bonding capabilities and potential for prodrug strategies offered by the carboxylic acid and carbamoyl groups, these derivatives emerge as promising candidates for a range of therapeutic areas. This document synthesizes current knowledge on analogous compounds to explore potential applications in oncology, infectious diseases, central nervous system disorders, and inflammation. Detailed synthetic protocols, analyses of structure-activity relationships, and discussions of potential mechanisms of action are presented to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space.

Section 1: The Cyclopropane Moiety in Modern Medicinal Chemistry

The incorporation of a cyclopropane ring into bioactive molecules is a strategic choice in drug design, valued for the unique set of physicochemical properties it confers.[1][2] Unlike flexible alkyl chains, the cyclopropane unit is a rigid, strained ring that can lock a molecule into a specific, biologically active conformation. This rigidity can lead to enhanced binding affinity and potency by minimizing the entropic penalty upon binding to a target protein.[3]

Key Physicochemical and Pharmacokinetic Advantages

The unique electronic and steric properties of the cyclopropane ring contribute significantly to a drug candidate's profile:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts. This can increase a compound's half-life and bioavailability.[2][3]

  • Enhanced Permeability: The lipophilic nature of the cyclopropane group can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[3]

  • Reduced Off-Target Effects: By fixing the conformation of a molecule, the cyclopropane ring can improve selectivity for the intended biological target, thereby reducing the risk of off-target effects.[2][3]

The Role of Carboxylic Acid and Carboxamide Functions

The carboxylic acid and its derivative, the N-methylcarbamoyl group, are critical functional groups that govern a molecule's interaction with its environment.

  • Hydrogen Bonding: Both groups are excellent hydrogen bond donors and acceptors, crucial for specific interactions within a protein's binding pocket.[4]

  • Solubility and Pharmacokinetics: The carboxylic acid group is typically ionized at physiological pH, which can enhance aqueous solubility. However, this can also limit cell permeability. This duality allows for fine-tuning of pharmacokinetic properties, often through prodrug strategies where the acid is temporarily masked.[4]

  • Bioisosteric Replacement: The carboxylic acid can be mimicked by other acidic groups like tetrazoles to modulate a compound's properties while retaining key binding interactions.[4] The amide bond is a cornerstone of peptide and protein structure, and its inclusion in small molecules can mimic these natural interactions.[2]

Section 2: Synthetic Strategies and Methodologies

The synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives typically begins with the construction of a cyclopropane-1,1-dicarboxylate scaffold, which is then further functionalized.

Core Scaffold Synthesis

A robust and scalable method for creating the cyclopropane core involves the reaction of a malonic ester derivative with a dihaloalkane under phase-transfer catalysis conditions.[5] This approach is efficient for generating doubly activated cyclopropanes that are ready for subsequent chemical modifications.[5]

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from established methods for the synthesis of doubly activated cyclopropanes.[5]

Objective: To synthesize the core cyclopropane-1,1-dicarboxylic acid scaffold from diethyl malonate.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • 50% Aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine diethyl malonate (1 equiv), 1,2-dibromoethane (1.2 equiv), and benzyltriethylammonium chloride (0.1 equiv).

  • Addition of Base: While stirring vigorously, slowly add 50% aqueous NaOH (4 equiv) to the mixture. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Cyclization: After the addition is complete, heat the mixture to 70°C and stir for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Saponification: Cool the reaction mixture to room temperature. The excess NaOH will saponify the diethyl ester to the disodium salt of cyclopropane-1,1-dicarboxylic acid. Continue stirring for an additional 2 hours.

  • Workup and Acidification: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted starting materials. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropane-1,1-dicarboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexanes) to obtain the pure diacid.[5]

Diagram: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization Diethyl Malonate Diethyl Malonate Cyclopropane-1,1-diester Cyclopropane-1,1-diester Diethyl Malonate->Cyclopropane-1,1-diester NaOH (aq) PTC Dibromoethane Dibromoethane Dibromoethane->Cyclopropane-1,1-diester NaOH (aq) PTC Cyclopropane-1,1-diacid Cyclopropane-1,1-diacid Cyclopropane-1,1-diester->Cyclopropane-1,1-diacid Saponification & Acidification Mono-amide Mono-acid Mono-amide Mono-acid Cyclopropane-1,1-diacid->Mono-amide Mono-acid 1. SOCl2 2. Methylamine Target Derivative Target Derivative Mono-amide Mono-acid->Target Derivative Amide Coupling (e.g., HATU)

Caption: General synthetic pathway from diethyl malonate to target derivatives.

Protocol: Amide Coupling for Derivative Synthesis

This protocol describes the coupling of the remaining carboxylic acid with various amines after the first acid has been converted to the methylcarbamoyl group.[3]

Objective: To synthesize a diverse library of 1-(methylcarbamoyl)cyclopropane-1-carboxamide derivatives.

Materials:

  • 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (starting material)

  • Desired amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: Dissolve the starting carboxylic acid (1 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the desired amine, HATU, and DIPEA to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final amide derivative.

Section 3: Potential Biological Activities and Mechanisms of Action

While direct biological data for the parent 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is scarce, analysis of structurally related cyclopropane carboxamide derivatives reveals significant therapeutic potential across several disease areas.

Antiproliferative and Antitumor Activity

Studies on 1-phenylcyclopropane carboxamide derivatives have demonstrated potent antiproliferative effects against human myeloid leukemia cell lines (U937).[3] These compounds were found to inhibit cell proliferation effectively without inducing significant cytotoxicity, suggesting a cytostatic rather than cytotoxic mechanism.[3] This activity highlights the potential for this scaffold in developing targeted anticancer agents.

Table 1: Antiproliferative Activity of Analogous Phenylcyclopropane Carboxamides

Compound ID Substitution Pattern Target Cell Line Activity Metric Result Reference
8a R = H U937 % Proliferation Inhibition 75% at 10 µM [3]
8b R = 4-Me U937 % Proliferation Inhibition 82% at 10 µM [3]

| 8c | R = 4-OMe | U937 | % Proliferation Inhibition | 68% at 10 µM |[3] |

Antimicrobial and Antifungal Activity

The cyclopropane ring is a bioisostere for the carbon-carbon double bond and is used in drug design to enhance metabolic stability and receptor affinity.[2] A series of amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their antimicrobial activity. Several compounds showed moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and particularly the fungus Candida albicans.[2]

Potential Mechanism: Molecular docking studies suggest that these compounds may act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.[2]

G Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol catalysis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Derivative Cyclopropane Derivative Derivative->CYP51 Inhibition

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Table 2: Antifungal Activity of Analogous Cyclopropane Amides against C. albicans

Compound ID Structure MIC₈₀ (µg/mL) Reference
F8 2,4-dichlorophenyl amide 16 [2]
F24 4-bromophenyl amide 16 [2]

| F42 | 2-chloro-4-fluorophenyl amide | 16 |[2] |

Central Nervous System (CNS) Applications

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants.[6] Several of these compounds were found to be more active than the tricyclic antidepressants imipramine and desipramine in animal models. One compound, midalcipran, was selected for further clinical development based on its potent activity and favorable side-effect profile.[6] This demonstrates the utility of the cyclopropane scaffold for creating CNS-active agents.

Anti-inflammatory Activity

Certain cyclopropane carboxylic acid derivatives have been designed as inhibitors of leukotriene C₄ synthase, an enzyme involved in the inflammatory cascade, particularly in respiratory diseases like asthma.[7] Leukotrienes are potent inflammatory mediators, and inhibiting their synthesis is a validated therapeutic strategy. The rigid cyclopropane structure can effectively position key functional groups to interact with the enzyme's active site.

Section 4: Drug Development Considerations

Structure-Activity Relationships (SAR)

From the available data on analogous series, preliminary SAR insights can be drawn:

  • Aromatic Substitution: In the 1-phenylcyclopropane carboxamide series, substitutions on the phenyl ring modulate antiproliferative activity. Small electron-donating groups like methyl at the para-position appear to enhance activity.[3]

  • Amide Moiety: The nature of the amide group is critical for activity. In the antifungal series, specific halogenated phenyl amides showed the highest potency, suggesting a defined binding pocket that accommodates these substituents.[2]

Prodrug Strategies and Pharmacokinetic Optimization

The presence of a carboxylic acid group offers a valuable handle for prodrug design. Esterification of the acid can mask its polarity, improving oral absorption and cell permeability. These esters are later hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.[4] Esters of cyclopropanecarboxylic acid have been shown to possess substantially increased hydrolytic stability compared to non-cyclopropyl analogues, which could lead to a more controlled and sustained release of the active drug.[8]

Section 5: Conclusion and Future Directions

The 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the conformational rigidity and metabolic stability of the cyclopropane ring, combined with the versatile chemistry of the carboxylic acid and amide groups, derivatives can be designed to target a wide range of biological processes.

Future research should focus on:

  • Synthesis of a Diverse Library: Systematically exploring substitutions on the carbamoyl nitrogen and derivatizing the carboxylic acid to build a comprehensive library for screening.

  • Broad Biological Screening: Testing new derivatives against a wide panel of targets, including kinases, proteases, and GPCRs, in addition to cancer cell lines and microbial strains.

  • In-depth Mechanistic Studies: For active compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the therapeutic potential of this unique chemical class can be fully realized.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Scilit. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

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mechanism of action of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Drawing from established research on related cyclopropane derivatives, we posit that its primary biological activity stems from the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the plant ethylene biosynthesis pathway. This document delineates the biochemical basis for this hypothesis, grounded in the principle of molecular mimicry. Furthermore, it serves as a practical handbook for researchers, offering detailed, step-by-step protocols for the experimental validation of this proposed mechanism, from in vitro enzymatic assays and in vivo plant physiological studies to in silico molecular docking. We also explore potential off-target effects to ensure a thorough toxicological and efficacy assessment.

Introduction

Cyclopropane-containing molecules are of significant interest in the fields of medicinal chemistry and agrochemical development. Their rigid, three-membered ring structure can lock a molecule into a specific conformation, enhancing binding affinity to biological targets and often improving metabolic stability. 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a synthetic derivative of cyclopropanecarboxylic acid, featuring both a carboxylic acid and a methylcarbamoyl functional group attached to the same carbon of the cyclopropane ring.

The biological activities of many cyclopropane derivatives are linked to their ability to act as mimics of naturally occurring small molecules. The central hypothesis of this guide is that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid functions as a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1][2][3] This mimicry likely leads to the inhibition of ethylene production, a process with significant implications for controlling plant growth, development, fruit ripening, and senescence.[4][5][6][7] This guide will provide the foundational knowledge and experimental frameworks necessary to rigorously test this hypothesis.

Section 1: The Ethylene Biosynthesis Pathway: The Primary Target

To understand the mechanism of action of our target compound, we must first understand the biochemical pathway it is proposed to inhibit. In higher plants, ethylene biosynthesis is a tightly regulated process, often referred to as the Yang Cycle. This pathway begins with the amino acid methionine.

The key steps relevant to our discussion are:

  • S-adenosyl-L-methionine (SAM) Synthesis: Methionine is converted to SAM by the enzyme SAM synthetase.

  • ACC Synthesis: The enzyme ACC synthase (ACS) catalyzes the conversion of SAM to ACC. This is often the rate-limiting step in the pathway.[1][3]

  • Ethylene Production: ACC is then oxidized by ACC oxidase (ACO) to form ethylene, hydrogen cyanide, and carbon dioxide.[1][4] ACO requires oxygen and a reductant, such as ascorbate, for its activity.

The final step, catalyzed by ACO, is the proposed target for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Ethylene_Biosynthesis Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Inhibition_Mechanism cluster_0 Normal Reaction cluster_1 Competitive Inhibition E ACO Enzyme ES Enzyme-Substrate Complex E->ES S ACC (Substrate) S->ES E_P ACO Enzyme ES->E_P Catalysis S_I ACC and Inhibitor compete for the active site P Ethylene (Product) E_P->P E2 ACO Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI I Inhibitor I->EI

Caption: Competitive inhibition of ACC oxidase (ACO).

Section 3: Experimental Validation - A Practical Guide

The following protocols are designed to rigorously test the hypothesis of ACO inhibition.

In Vitro Enzymatic Assays

Objective: To quantify the direct inhibitory effect of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid on ACO activity and to determine the kinetics of this inhibition.

Experimental Workflow:

ACO_Assay_Workflow A Plant Tissue Homogenization (e.g., tomato fruit) B Centrifugation to obtain crude enzyme extract A->B C Incubation of extract with ACC and varying concentrations of inhibitor B->C D Incubation in sealed vials C->D E Headspace gas sampling D->E F Ethylene quantification by Gas Chromatography (GC) E->F G Data Analysis: IC50 and Kinetic Parameters (Ki) F->G

Caption: Workflow for the in vitro ACC oxidase inhibition assay.

Protocol: ACC Oxidase Activity Assay

  • Enzyme Extraction:

    • Homogenize 10g of ripe tomato pericarp tissue in 20 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 7.5, 10% glycerol, 30 mM sodium ascorbate, 5 mM DTT).

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude ACO enzyme extract. Keep on ice.

  • Assay Reaction:

    • In 10 mL glass vials sealed with rubber septa, prepare the reaction mixture:

      • 800 µL of assay buffer (100 mM MOPS pH 7.2, 10% glycerol).

      • 50 µL of 10 mM sodium ascorbate.

      • 50 µL of 1 mM FeSO₄.

      • 50 µL of the enzyme extract.

      • 50 µL of varying concentrations of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (dissolved in water, final concentrations ranging from 0.1 µM to 1 mM). For the control, add 50 µL of water.

    • Pre-incubate the vials at 30°C for 5 minutes.

    • Start the reaction by injecting 50 µL of 20 mM ACC through the septum.

  • Ethylene Measurement:

    • Incubate the vials at 30°C for 1 hour.

    • Take a 1 mL headspace gas sample with a gas-tight syringe.

    • Inject the sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column to quantify ethylene production.

Data Analysis:

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Kinetic Analysis: Repeat the assay with varying concentrations of both ACC and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A pattern of lines intersecting on the y-axis is indicative of competitive inhibition. The inhibition constant (Ki) can be calculated from these plots.

Parameter Description Example Value
IC50 Inhibitor concentration for 50% enzyme activity reduction.15.2 µM
Ki Inhibition constant, indicating binding affinity.7.8 µM
Inhibition Type The kinetic mechanism of inhibition.Competitive
In Vivo Plant-Based Assays

Objective: To confirm that the compound inhibits ethylene production in living plant tissues and elicits a physiological response consistent with ethylene inhibition.

Protocol: Leaf Disc Senescence Assay

  • Excise 1 cm diameter discs from mature leaves of a species like tobacco or Arabidopsis.

  • Float the discs in 6-well plates containing 5 mL of MES buffer (pH 6.0) with or without 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (e.g., at 1x, 5x, and 10x the IC50 value).

  • Include a positive control for senescence (buffer only) and a negative control (buffer with a cytokinin to delay senescence).

  • Place the plates in the dark for 3-5 days to induce senescence.

  • Visually assess chlorophyll loss (yellowing). Quantify chlorophyll content by extracting pigments in 80% acetone and measuring absorbance at 645 and 663 nm.

  • Expected Result: Leaf discs treated with the inhibitor should retain more chlorophyll compared to the control, indicating delayed senescence due to ethylene inhibition.

Molecular Docking Studies

Objective: To computationally model the binding of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid into the active site of ACO to predict binding affinity and key molecular interactions.

Workflow:

  • Obtain Protein Structure: Download the crystal structure of a plant ACC oxidase from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D structure of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid and perform energy minimization.

  • Docking Simulation: Use software such as AutoDock or Schrödinger to dock the ligand into the defined active site of the ACO protein.

  • Analysis: Analyze the resulting poses for favorable binding energies and identify potential hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the active site. This can provide a structural basis for the inhibition.

Section 4: Investigating Alternative Mechanisms and Off-Target Effects

While inhibition of ACO is the primary hypothesis, a thorough investigation requires considering other potential biological targets.

  • Inhibition of Ketol-Acid Reductoisomerase (KARI): Some cyclopropane-1,1-dicarboxylic acid analogues have been shown to inhibit KARI, an enzyme in the branched-chain amino acid pathway in plants, leading to herbicidal activity. [8]It would be prudent to test 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in a KARI enzyme assay to assess for this off-target activity.

  • Effects on Mammalian Mitochondrial Transporters: Studies on the anxiolytic drug panadiplon revealed that its metabolite, cyclopropanecarboxylic acid, can inhibit mitochondrial fatty acid β-oxidation and the mitochondrial monocarboxylate transporter in mammals, leading to potential hepatic toxicity. [9][10]If the intended application of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is in a context where human or animal exposure is possible, toxicological studies focusing on mitochondrial function are warranted.

Conclusion

The available evidence strongly suggests that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid most likely functions as a competitive inhibitor of ACC oxidase, the terminal enzyme in the ethylene biosynthesis pathway in plants. Its structural analogy to the natural substrate, ACC, provides a clear biochemical rationale for this mechanism. This guide provides a robust, multi-pronged experimental strategy to validate this hypothesis, encompassing in vitro enzyme kinetics, in vivo physiological assays, and in silico modeling. A comprehensive understanding of its primary mechanism of action, as well as potential off-target effects, is crucial for its effective and safe application in research and development.

References

  • Mikaelyan A., Bagdasaryan S., Babayan B., Asatryan N., Melkumyan M., Grigoryan A. (2024). New Functionally Substitutes Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Innovative Regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Binder, B. M. (2021). Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule. Current Opinion in Plant Biology, 65, 102116. [Link]

  • Vanderstraeten, L., et al. (2019). The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. CABI Digital Library. [Link]

  • Sisler, E. C., & Wood, C. (1985). Composition for inhibition of ethylene production in plants.
  • PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. [Link]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Retrieved from [Link]

  • Kallscheuer, N. (2018). Metabolic pathways involved in the production of carboxylic acids and short-chain alcohols. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Wikipedia. Retrieved from [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

  • Hoffman, N. E., Yang, S. F., & McKeon, T. (1982). Identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. Biochemical and Biophysical Research Communications, 104(2), 765-770. [Link]

  • Obach, R. S. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Current Drug Metabolism, 1(2), 123-134. [Link]

  • Billington, D., et al. (1985). The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism. The International Journal of Biochemistry, 17(7), 777-782. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel small molecule, 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The unique architecture of this compound, featuring a geminally-disubstituted cyclopropane ring with both a carboxylic acid and a secondary amide, presents a compelling analytical challenge. This document outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the potential for definitive structural confirmation via X-ray crystallography. The causality behind the selection of each analytical technique and the interpretation of the resulting data is discussed in detail, providing a robust, self-validating workflow for researchers engaged in the characterization of complex small molecules.

Introduction and Molecular Overview

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₆H₉NO₃, Molecular Weight: 143.14 g/mol ) is a compound of interest due to the convergence of several key functional groups within a strained three-membered ring system.[1][2] The cyclopropane moiety imparts significant conformational rigidity and unique electronic properties, while the carboxylic acid and N-methylamide functionalities introduce sites for hydrogen bonding, potential chirality, and diverse chemical reactivity. Accurate and unambiguous structural determination is the bedrock upon which all further biological and pharmacological investigations are built. This guide presents a logical and efficient pathway to achieve this.

Molecular Structure:

The Integrated Analytical Workflow

The structural elucidation of a novel compound is rarely accomplished with a single technique. It is the synergistic interpretation of data from multiple orthogonal methods that provides the highest degree of confidence. The proposed workflow for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is designed to systematically build a complete structural picture, from basic functional group identification to the precise determination of atomic connectivity and stereochemistry.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation IR FTIR Spectroscopy NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Functional Group ID MS Mass Spectrometry MS->NMR_1D Molecular Formula Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Atom Connectivity XRAY X-ray Crystallography NMR_2D->XRAY 3D Structure Hypothesis

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Foundation of Molecular Formula

Mass spectrometry serves as the initial and crucial step in confirming the molecular weight and elemental composition of the target compound. Due to the presence of both a carboxylic acid and an amide group, Electrospray Ionization (ESI) is the preferred method, capable of generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with high efficiency and minimal fragmentation.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

Ion AdductPredicted m/z
[M+H]⁺ (C₆H₁₀NO₃⁺)144.0655
[M+Na]⁺ (C₆H₉NO₃Na⁺)166.0475
[M-H]⁻ (C₆H₈NO₃⁻)142.0510
[M+HCOO]⁻ (C₇H₁₀NO₅⁻)188.0564

Data predicted based on the molecular formula C₆H₉NO₃.[3]

Trustworthiness Check: The presence of a single nitrogen atom dictates an odd nominal molecular weight (143 g/mol ), which is consistent with the "Nitrogen Rule" in mass spectrometry.[4] The high-resolution data allows for the unambiguous determination of the elemental composition, ruling out other potential formulas with the same nominal mass.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry on the [M+H]⁺ ion would be expected to show characteristic losses. The most prominent fragment would likely arise from the cleavage of the amide C-N bond or the carboxylic acid C-C bond, leading to the formation of acylium ions.[5]

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of the key functional groups. The spectrum is anticipated to be dominated by the characteristic vibrations of the carboxylic acid and amide moieties.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretch (hydrogen-bonded)Carboxylic Acid
~3300 (sharp)N-H stretchSecondary Amide
~3080-3040C-H stretchCyclopropane Ring
~1720C=O stretch (hydrogen-bonded dimer)Carboxylic Acid
~1650 (Amide I)C=O stretchSecondary Amide
~1550 (Amide II)N-H bendSecondary Amide
~1440-1395O-H bendCarboxylic Acid
~1320-1210C-O stretchCarboxylic Acid

Data based on typical ranges for the respective functional groups.[4][6][7][8][9]

Causality of Spectral Features: The extreme broadness of the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹, is a hallmark of carboxylic acid dimers formed via strong intermolecular hydrogen bonding.[8] This broad absorption will likely overlap with the sharper N-H and C-H stretching vibrations. The presence of two distinct carbonyl (C=O) stretching bands is critical for confirming both the carboxylic acid and amide groups. The lower frequency of the amide C=O (Amide I band) compared to a typical ketone is due to resonance delocalization of the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish their connectivity.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
1~11-12broad s1HCOOH
2~6.5-7.5broad s1HN-H
3~2.8d3HN-CH₃
4~1.6-1.8m (AA'BB')2HCH₂ (cis)
5~1.2-1.4m (AA'BB')2HCH₂ (trans)

Predicted values are based on general chemical shift ranges and data from analogous structures.[11][12][13]

Expert Insights:

  • Carboxylic Acid and Amide Protons: The COOH proton is expected to be a very broad singlet far downfield due to deshielding and hydrogen bonding.[11] Its chemical shift is highly dependent on concentration and solvent. The N-H proton will also be a broad singlet, and both can be confirmed by their disappearance upon D₂O exchange.

  • Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1. They will constitute a complex second-order spin system (AA'BB' or similar). The protons cis to the carbonyl groups are expected to be deshielded and appear at a higher chemical shift compared to the protons trans to the carbonyls due to the anisotropic effect of the C=O bonds.[9] The vicinal coupling constants in cyclopropanes are stereospecific: Jcis (typically 6-12 Hz) is larger than Jtrans (typically 2-9 Hz).[14][15]

  • N-Methyl Group: The N-methyl protons will appear as a doublet due to coupling with the N-H proton (³JH-H ~5 Hz). This doublet will collapse to a singlet upon D₂O exchange or if proton decoupling is applied.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

SignalPredicted δ (ppm)Assignment
1~175-180COOH
2~170-175C=O (Amide)
3~26-28N-CH₃
4~30-35C1 (quat.)
5~18-22CH₂ (C2/C3)

Predicted values are based on general chemical shift ranges.[3][10][12]

Expert Insights: The spectrum is expected to show five distinct carbon signals. The two carbonyl carbons will be significantly downfield, with the carboxylic acid carbon typically appearing at a slightly higher chemical shift than the amide carbonyl.[12] The quaternary carbon (C1) of the cyclopropane ring will be deshielded by the two attached carbonyl groups. The two equivalent methylene carbons (C2 and C3) of the cyclopropane ring will appear at a characteristically high field, a hallmark of strained three-membered rings.[3]

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

NMR_Connectivity cluster_H ¹H Signals cluster_C ¹³C Signals H_NH N-H (~7.0 ppm) C_Amide_CO C=O Amide (~172 ppm) H_NH->C_Amide_CO HMBC (²J) C_CH3 N-CH₃ (~27 ppm) H_CH3 N-CH₃ (~2.8 ppm) H_CH3->C_Amide_CO HMBC (²J) H_CH3->C_CH3 HSQC H_Cyc_cis Cyc-H cis (~1.7 ppm) H_Cyc_cis->C_Amide_CO HMBC (³J) C_Acid_CO C=O Acid (~177 ppm) H_Cyc_cis->C_Acid_CO HMBC (³J) C1 C1 (~32 ppm) H_Cyc_cis->C1 HMBC (²J) C23 C2/C3 (~20 ppm) H_Cyc_cis->C23 HSQC H_Cyc_trans Cyc-H trans (~1.3 ppm) H_Cyc_trans->C1 HMBC (²J) H_Cyc_trans->C23 HSQC

Caption: Key 2D NMR correlations for structural assignment.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. A key correlation would be observed between the N-H proton and the N-CH₃ protons. It would also confirm the coupling within the complex cyclopropane spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will show correlations between the N-CH₃ protons and the N-CH₃ carbon, and between the cyclopropane protons and the C2/C3 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds.[16] Key expected correlations include:

    • From N-CH₃ protons to the amide carbonyl carbon (²JC-H).

    • From the N-H proton to the amide carbonyl carbon (²JC-H).

    • From the cyclopropane protons (H2/H3) to the quaternary carbon C1 (²JC-H).

    • From the cyclopropane protons (H2/H3) to both the amide and carboxylic acid carbonyl carbons (³JC-H). This correlation is definitive in establishing the geminal disubstitution pattern on the cyclopropane ring.

X-ray Crystallography: The Ultimate Confirmation

While the spectroscopic methods described above provide a comprehensive and convincing structural elucidation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.[17] Growing a suitable single crystal of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid would allow for the precise determination of bond lengths, bond angles, and the solid-state conformation, confirming the connectivity established by NMR.[12]

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality data for each of the discussed techniques.

NMR Spectroscopy Sample Preparation
  • Weigh 5-10 mg of the solid sample into a clean, dry vial.[18]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on sample solubility.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.[18]

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[19]

  • For D₂O exchange experiments, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum.

ATR-FTIR Spectroscopy
  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[20]

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Lower the press arm to ensure firm and even contact between the sample and the crystal.[20]

  • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After analysis, clean the crystal surface thoroughly.

Direct Infusion ESI-Mass Spectrometry
  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µM in the same solvent.[21] For positive ion mode, 0.1% formic acid may be added to the final solution to promote protonation. For negative ion mode, 0.1% ammonium hydroxide may be used.

  • Load the diluted sample into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.

  • Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).[22]

  • Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 Da). For HRMS, use a high-resolution instrument such as an Orbitrap or TOF mass spectrometer.

Single-Crystal X-ray Diffraction
  • Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer.[12]

  • Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Process the diffraction data (integration and scaling) and solve the structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

The structural elucidation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the workflow outlined in this guide—beginning with MS and IR for foundational information and progressing to a comprehensive suite of 1D and 2D NMR experiments for detailed connectivity—a high-confidence structure can be proposed. For absolute confirmation, single-crystal X-ray diffraction remains the gold standard. This integrated approach ensures scientific rigor and provides the necessary structural foundation for any subsequent research and development activities.

References

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

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In Silico Modeling of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel chemical entities is a cornerstone of modern drug discovery. 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a small molecule with a unique strained ring system, presents an intriguing scaffold for probing protein binding pockets. This in-depth technical guide provides a comprehensive framework for the in silico modeling of its interactions with a hypothetical protein target. Tailored for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically flowing narrative that mirrors the computational drug discovery process. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system. This guide is grounded in authoritative references, providing a robust foundation for your own investigations into novel small molecule-protein interactions.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating molecular interactions within a computational environment, we can predict binding modes, estimate binding affinities, and gain mechanistic insights that guide further experimental work.[3][4] This guide will use 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid as a case study to illustrate a robust workflow for characterizing the interactions of a novel small molecule with a protein target.

The unique structural feature of our molecule is the cyclopropane ring. This strained three-membered ring imparts a rigid conformation that can be advantageous for fitting into well-defined binding pockets. The methylcarbamoyl and carboxylic acid moieties provide hydrogen bond donor and acceptor capabilities, crucial for specific interactions with protein residues.

The Computational Workflow: A Bird's-Eye View

Our in silico investigation will follow a multi-step process, beginning with the initial prediction of a binding pose and culminating in a detailed analysis of the dynamic interactions. Each step builds upon the last, providing an increasingly refined understanding of the molecular recognition event.

G cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement & Dynamics cluster_3 Analysis & Quantification P1 Target Selection & Preparation D1 Molecular Docking P1->D1 P2 Ligand Preparation P2->D1 M1 Molecular Dynamics Simulation D1->M1 A1 Binding Free Energy Calculation M1->A1 A2 Interaction Analysis M1->A2

Figure 1: A high-level overview of the in silico workflow for characterizing protein-ligand interactions.

Part I: Target Selection and Preparation

The choice of a protein target is paramount. For the purpose of this guide, we will assume a hypothetical target, a serine protease, where the carboxylic acid of our ligand might interact with the catalytic triad.

Sourcing the Protein Structure

High-quality, experimentally determined protein structures are the foundation of reliable in silico modeling. The Protein Data Bank (PDB) is the primary repository for these structures.[5]

Protocol 1: Protein Structure Preparation

  • Fetch the Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 3PQR). It is crucial to select a structure with high resolution and, if possible, one that is co-crystallized with a ligand similar to the one being studied.[6]

  • Initial Cleanup: Open the PDB file in a molecular visualization tool such as UCSF Chimera or Discovery Studio.[6][7] Remove any non-essential components, including water molecules, ions, and co-solvents that are not part of the essential protein structure or its active site.[6]

  • Handling Missing Residues and Loops: Inspect the structure for missing residues or loops. If these are distant from the binding site, they may not significantly impact the results. However, if they are near the active site, they may need to be modeled using tools like MODELLER or the SWISS-MODEL server.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[8] Assign protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (typically 7.4). This can be done using tools like H++ or the PropKa server.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This is typically done using a molecular mechanics force field.

Part II: Ligand Preparation

Accurate representation of the ligand's 3D structure and chemical properties is critical for successful modeling.

Protocol 2: Ligand Structure Generation and Parametrization

  • 2D to 3D Conversion: The 2D structure of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid can be drawn using a chemical sketcher like ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure.

  • Conformational Search: For flexible molecules, it is important to explore their conformational space to identify low-energy conformers. However, due to the rigid cyclopropane ring, our ligand has limited conformational flexibility.

  • Charge and Parameter Assignment: Assign partial atomic charges to the ligand atoms. This is a crucial step as it governs the electrostatic interactions. The AM1-BCC charge model is a widely used and reliable method for assigning charges to small molecules for use with the AMBER force field.[9] For the CHARMM force field, the CGenFF server can be used to generate topology and parameter files.[10][11]

Part III: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[1][12] It is a rapid and effective way to generate plausible binding hypotheses.[1] We will use AutoDock Vina, a widely used and validated docking program.[13][14]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools.[13] This format includes atomic charges and atom type definitions required by Vina.

  • Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. The size and center of this box should be large enough to allow the ligand to freely rotate and translate, yet focused enough to concentrate the search in the region of interest.[12][15]

  • Run the Docking Simulation: Execute the AutoDock Vina docking calculation. Vina will perform a stochastic search of the ligand's conformational, translational, and rotational space within the defined grid box.[14]

  • Analyze the Results: Vina will output a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity in kcal/mol.[12] The top-ranked poses should be visually inspected for their chemical plausibility, paying close attention to hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Hypothetical Docking Results for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.2SER195, HIS57, ASP102
2-7.9GLY193, SER195, TRP215
3-7.5HIS57, SER214

Part IV: Molecular Dynamics Simulations - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[3][4] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.[16] We will outline a workflow using GROMACS, a high-performance and widely used MD simulation package.[17][18]

G cluster_0 System Preparation cluster_1 Simulation S1 Generate Complex Topology S2 Solvation S1->S2 S3 Ionization S2->S3 M1 Energy Minimization S3->M1 M2 NVT Equilibration M1->M2 M3 NPT Equilibration M2->M3 P1 Production MD M3->P1

Sources

A Technical Guide to the Discovery and History of Cyclopropane Carboxylic Acids in Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopropane carboxylic acid, a seemingly simple molecule with the formula C₃H₅CO₂H, holds a significant place in the annals of organic chemistry and drug discovery.[1] Its unique three-membered ring structure, fraught with inherent ring strain, imparts a fascinating reactivity that has captivated chemists for over a century.[1][2] This guide provides an in-depth exploration of the discovery and historical development of cyclopropane carboxylic acids, tracing their journey from early synthetic curiosities to indispensable building blocks in modern pharmaceuticals and agrochemicals.[1][3] We will delve into the pioneering synthetic methodologies, the evolution of our understanding of their chemical behavior, and their ever-expanding role in the development of bioactive compounds.

I. The Dawn of the Cyclopropane Ring: Early Syntheses and Discoveries

The story of cyclopropane carboxylic acids is intrinsically linked to the initial synthesis of the parent cyclopropane ring. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane through a Wurtz-type coupling of 1,3-dibromopropane using sodium.[4][5][6] This landmark achievement opened the door to the exploration of this new class of cyclic compounds. Shortly after, in 1887, Gustavson improved upon this method by using zinc dust, a reaction now known as the Gustavson reaction.[4][5]

The first synthesis of a cyclopropane carboxylic acid derivative can be traced back to the late 19th and early 20th centuries. One of the earliest and most enduring methods for preparing the parent cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide.[1][7][8] This nitrile is itself generated from the base-induced cyclization of γ-chlorobutyronitrile.[1][8] This robust method, yielding the acid in good efficiency, remains a standard laboratory procedure to this day.[1]

Another key figure in the early history of cyclopropane synthesis was the Russian chemist Nikolai Kischner. While renowned for the Wolff-Kishner reduction, his work on alicyclic compounds was profound.[9][10] In 1911, Kischner and Zavadovskii developed a method for preparing substituted cyclopropanes through the thermal decomposition of pyrazolines, which are formed from the reaction of α,β-unsaturated ketones or aldehydes with hydrazine.[4][11] This reaction, now known as the Kishner cyclopropane synthesis, provided a versatile route to a variety of cyclopropane derivatives.[10][11]

A notable early example of a more complex cyclopropane dicarboxylic acid is Feist's acid, first reported by Franz Feist in 1893.[12] The structure of this methylenecyclopropane derivative was a subject of study for many years and has been used in stereochemical and mechanistic investigations.[12][13][14]

Early Synthetic Methodologies: A Comparative Overview
MethodPrecursorsReagentsKey Features
Freund/Gustavson Reaction 1,3-DihalopropanesSodium or ZincFoundational for cyclopropane synthesis.[4][5]
Nitrile Hydrolysis γ-ChlorobutyronitrileBase, then AcidA common and efficient lab-scale synthesis of the parent acid.[1][7]
Kishner Cyclopropane Synthesis α,β-Unsaturated Carbonyls, HydrazineHeat, Catalyst (e.g., KOH, Pt)Versatile for substituted cyclopropanes.[4][10][11]
Malonic Ester Synthesis Diethyl malonate, 1,2-DibromoethaneBaseA classic method for preparing cyclopropane-1,1-dicarboxylic acid.[15][16]

II. The Rise of Cyclopropanes in Bioactive Molecules: From Insecticides to Pharmaceuticals

The unique structural and electronic properties of the cyclopropane ring did not go unnoticed in the search for new biologically active compounds. The high degree of s-character in the C-H bonds and the π-character of the C-C bonds contribute to its unique reactivity and ability to act as a conformational constraint.[2][17][18]

The Pyrethroid Revolution

A pivotal moment in the history of cyclopropane carboxylic acids was their incorporation into synthetic pyrethroids.[1] These potent insecticides were modeled after natural pyrethrins, but the inclusion of substituted cyclopropanecarboxylic acid esters led to enhanced stability and bioactivity.[1] This discovery solidified the importance of the cyclopropane motif in agrochemical research.[3][19]

Emergence in Drug Discovery

The cyclopropyl group has become a highly valued fragment in modern drug discovery.[17][18] Its small size and rigid nature allow it to serve as a "bioisostere" for other groups, such as a vinyl or isopropyl group, while offering distinct advantages. The introduction of a cyclopropane ring can significantly impact a molecule's pharmacokinetic properties by:

  • Enhancing Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to stronger binding to its target.[17][18]

  • Improving Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in alkyl chains.[17][18]

  • Modulating Lipophilicity and Solubility: The cyclopropyl group can fine-tune the overall physicochemical properties of a drug candidate.[18]

  • Reducing Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can improve selectivity for the intended biological target.[17]

These beneficial effects have led to the inclusion of cyclopropane carboxylic acids and their derivatives in a wide range of therapeutic agents, including antibacterial, antiviral, and antitumor drugs.[2][20]

III. Modern Synthetic Strategies: Precision and Versatility

While classical methods laid the groundwork, the demand for enantiomerically pure and highly functionalized cyclopropane carboxylic acids in drug development has driven the innovation of new synthetic strategies.

Catalytic and Stereoselective Cyclopropanation

Modern organic synthesis has seen a surge in methods for the stereoselective construction of cyclopropane rings.[21] These include:

  • Simmons-Smith Reaction: This well-established method utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

  • Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and other transition metals are now widely used to effect the cyclopropanation of alkenes with diazo compounds. These methods offer high levels of stereocontrol and are compatible with a broad range of functional groups.

  • Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes from carboxylic acids through a radical addition-polar cyclization cascade.[22]

Experimental Protocol: A Classic Synthesis of Cyclopropanecarboxylic Acid

The following protocol is based on the well-established method of hydrolyzing cyclopropyl cyanide, which is formed in situ from γ-chlorobutyronitrile.[1][7][23]

Step 1: Cyclization of γ-Chlorobutyronitrile to Cyclopropyl Cyanide

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place powdered sodium hydroxide.

  • Slowly add γ-chlorobutyronitrile to the sodium hydroxide with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.[23]

  • After the initial vigorous reaction subsides, gently heat the mixture to complete the cyclization.

Step 2: Hydrolysis of Cyclopropyl Cyanide to Cyclopropanecarboxylic Acid

  • To the reaction mixture containing the crude cyclopropyl cyanide, carefully add water in small portions.

  • Heat the mixture under reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylate salt.[7]

  • Cool the reaction mixture in an ice bath and acidify with a strong acid, such as sulfuric acid.

  • The cyclopropanecarboxylic acid will separate as an oily layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether).

  • Combine the organic extracts and the crude acid, dry over an anhydrous drying agent, and remove the solvent.

  • Purify the crude acid by distillation under reduced pressure to obtain the final product.[7]

Synthesis_of_Cyclopropanecarboxylic_Acid cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis gamma-Chlorobutyronitrile gamma-Chlorobutyronitrile Cyclopropyl_Cyanide Cyclopropyl_Cyanide gamma-Chlorobutyronitrile->Cyclopropyl_Cyanide NaOH (strong base) gamma-Chlorobutyronitrile->Cyclopropyl_Cyanide Cyclopropyl_Carboxylate Cyclopropyl_Carboxylate Cyclopropyl_Cyanide->Cyclopropyl_Carboxylate 1. H2O, Heat Cyclopropyl_Cyanide->Cyclopropyl_Carboxylate Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic_Acid Cyclopropyl_Carboxylate->Cyclopropanecarboxylic_Acid 2. H+ (acidification)

Caption: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile.

IV. The Future of Cyclopropane Carboxylic Acids

The journey of cyclopropane carboxylic acids from their initial discovery to their current status as privileged scaffolds in medicinal chemistry is a testament to their enduring utility.[3][17][24] Ongoing research continues to uncover new synthetic methodologies that provide even greater control over their structure and stereochemistry.[21][22] As our understanding of the intricate relationship between molecular architecture and biological function deepens, we can expect to see the cyclopropane carboxylic acid motif play an even more prominent role in the development of next-generation therapeutics and other advanced materials.[25][26][27]

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  • YouTube. Freund's reaction (First reaction used to synthesized Cyclopropane) discussed by Altaf Hussain Shah.
  • ACS Publications. A New Synthesis of Cyclopropanecarboxylic Acids.
  • ChemicalBook. Cyclopropanecarboxylic acid | 1759-53-1.
  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.
  • Google Patents.
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • PharmaBlock.
  • Google Patents.
  • PubMed. From the journal archives: cyclopropane: induction and recovery with a bang!.
  • ResearchGate. ChemInform Abstract: Kishner Cyclopropane Synthesis.
  • University of Calgary. Ch 14: Cyclopropane synthesis.

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Methodological & Application

Application Note: Quantitative Analysis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in Pharmaceutical Matrices using Validated LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a novel carboxylic acid derivative with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods for its quantification are paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This application note provides a detailed, field-proven protocol for the quantitative analysis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in a pharmaceutical matrix, leveraging the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed and validated in accordance with the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

The core challenge in the analysis of small, polar molecules like carboxylic acids is achieving adequate retention on reverse-phase columns and ensuring high sensitivity.[4][5] This protocol addresses these challenges through a strategic selection of chromatographic conditions and mass spectrometric parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Logical Workflow for Method Development and Validation

The development and validation of a robust analytical method is a systematic process. The following diagram illustrates the logical flow from initial method development to full validation, ensuring the final method is fit for its intended purpose.

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Chrom_Opt Chromatography Optimization (Column, Mobile Phase) Dev_Start->Chrom_Opt MS_Opt MS/MS Optimization (Ionization, Transitions) Chrom_Opt->MS_Opt Sample_Prep Sample Preparation (Extraction, Dilution) MS_Opt->Sample_Prep Specificity Specificity & Selectivity Sample_Prep->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Final Validated Method

Caption: Logical workflow for LC-MS/MS method development and validation.

Part 1: LC-MS/MS Protocol for Quantification

This section details the optimized experimental conditions for the sensitive and selective quantification of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Materials and Reagents
  • 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid reference standard (>99% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₃,¹⁵N-1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Pharmaceutical matrix (e.g., placebo formulation, plasma)

Sample Preparation: Protein Precipitation & Dilution

The causality behind this choice is to efficiently remove proteins and other high-molecular-weight interferences from biological matrices, which could otherwise foul the analytical column and ion source.

  • Spiking: To 100 µL of the sample matrix (e.g., plasma), add 10 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Precipitation: Add 400 µL of ice-cold acetonitrile. This ratio ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures compatibility with the chromatographic system.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The selection of a C18 column with an acidic mobile phase is standard for retaining and separating polar carboxylic acids.[6][7]

ParameterCondition
HPLC System UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Electrospray ionization in positive mode is chosen as the carboxylic acid group can be readily protonated.[5]

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Capillary Voltage 3.5 kV
MRM Transitions Analyte: 144.1 -> 88.1 (Quantifier), 144.1 -> 70.1 (Qualifier)SIL-IS: 148.1 -> 92.1 (Quantifier)
Collision Energy Optimized for each transition (e.g., Analyte: 15 eV, 25 eV; IS: 15 eV)
Dwell Time 100 ms

Part 2: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following protocols are based on ICH Q2(R1) guidelines.[1][2][3]

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][9]

  • Blank Analysis: Analyze at least six different batches of the blank matrix to assess for any endogenous interferences at the retention time of the analyte and internal standard.

  • Interference Check: Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the signal is distinguishable from baseline noise.

  • Cross-Contamination: Inject a blank sample immediately after the highest calibration standard (ULOQ) to check for carryover.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9][10]

  • Calibration Curve: Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Range: The range should cover expected concentrations, for example, from 1 ng/mL to 1000 ng/mL.

  • Regression Analysis: Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[9][10]

  • QC Samples: Prepare Quality Control (QC) samples in the matrix at a minimum of three concentration levels: low, medium, and high.

  • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The coefficient of variation (CV) should not exceed 15%.

Validation ParameterMeasurementAcceptance Criteria
Specificity Analysis of blank and spiked samplesNo significant interfering peaks at the retention time of the analyte or IS.
Linearity (r²) Linear regression of calibration curve≥ 0.99
Range Interval between LLOQ and ULOQDemonstrates suitable accuracy, precision, and linearity.
Accuracy (% Bias) Mean of measured concentration vs. nominalWithin ±15% of the nominal value (±20% at LLOQ).
Precision (% CV) Standard deviation of replicate measurements≤ 15% (≤ 20% at LLOQ).
LOD & LOQ Signal-to-noise ratio or standard deviation of responseLOD: S/N ≥ 3; LOQ: S/N ≥ 10, with acceptable accuracy and precision.
Robustness Deliberate variations in method parametersNo significant impact on results, demonstrating reliability during normal usage.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1 and confirmed by analyzing replicates at this concentration.[8]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Parameter Variation: Introduce small changes to the method, such as:

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Flow rate (e.g., ± 5%)

  • Analysis: Analyze QC samples under these varied conditions.

  • Assessment: Evaluate the impact of these changes on the results. The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.

Data Interpretation and System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the LC-MS/MS system is performing adequately.

System_Suitability Start Start of Analytical Run Inject_SST Inject System Suitability Sample (e.g., Mid-QC) Start->Inject_SST Check_Params Peak Shape & Tailing Retention Time Stability S/N Ratio Peak Area Precision Inject_SST->Check_Params Decision Parameters within Acceptable Limits? Check_Params->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Caption: System suitability check workflow.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The detailed protocols for both the analytical procedure and its validation according to ICH Q2(R1) guidelines ensure that the method is reliable, accurate, and fit for purpose in a regulated drug development environment. By explaining the causality behind experimental choices, this guide empowers researchers and scientists to implement and adapt this methodology with confidence, ensuring the generation of high-quality, defensible data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. [Link]

  • MDPI. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. National Center for Biotechnology Information. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • National Institutes of Health. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. NIH. [Link]

  • SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC. [Link]

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Application Notes & Protocols for the Purification of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a key structural motif and valuable intermediate in medicinal chemistry and drug development. Its rigid cyclopropane core combined with both a carboxylic acid and an amide functional group makes it a versatile building block for synthesizing complex molecular architectures with specific conformational properties. The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) derived from this intermediate are directly dependent on its purity. Therefore, robust and reproducible purification strategies are not merely a matter of laboratory best practice but a critical requirement for successful drug discovery and development programs.

This document provides a comprehensive guide to the purification of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, moving beyond simple procedural lists to explain the underlying chemical principles. We will explore a multi-step purification strategy, from initial workup using acid-base extraction to final polishing by recrystallization, and discuss advanced chromatographic options.

Compound Profile and Anticipated Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

Physicochemical Data

The properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid dictate the choice of purification techniques. Its polarity, conferred by the carboxylic acid and amide groups, is a key consideration.

PropertyValueSource
IUPAC Name 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid-
CAS Number 1250809-34-7[1]
Molecular Formula C₆H₉NO₃[1][2]
Molecular Weight 143.14 g/mol [1]
Boiling Point 413.0 ± 24.0 °C (Predicted)[3]
Density 1.376 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.84 ± 0.10 (Predicted)[3]
XlogP -0.4 (Predicted)[2]

The predicted low pKa is characteristic of a carboxylic acid, and the negative XlogP value indicates its hydrophilic (polar) nature. These properties are central to the purification strategy outlined below.

Common Synthesis Route & Potential Impurities

A common route to this class of compounds involves the partial hydrolysis of a cyclopropane-1,1-dicarboxylate derivative. For instance, starting from diethyl cyclopropane-1,1-dicarboxylate, one ester group is hydrolyzed, and the other is converted to the methyl amide.[4] Based on this and similar synthetic pathways, the crude product may contain:

  • Unreacted Starting Materials: e.g., Diethyl cyclopropane-1,1-dicarboxylate.

  • Over-hydrolysis Byproduct: Cyclopropane-1,1-dicarboxylic acid.

  • Neutral Byproducts: Amide-ester intermediates or other non-acidic species.

  • Residual Reagents: Acids, bases, or coupling agents used in the synthesis.

Overall Purification Strategy

A multi-tiered approach is recommended to systematically remove the diverse range of potential impurities. The primary methods, leveraging the acidic nature and crystalline properties of the target compound, are acid-base extraction followed by recrystallization.

Purification_Workflow Crude Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) Extraction Step 1: Acid-Base Extraction (vs. aq. NaHCO₃) Crude->Extraction Acidification Step 2: Acidification (aq. layer with HCl) Extraction->Acidification Aqueous Layer (Carboxylate Salt) Filtration Step 3: Isolation (Vacuum Filtration) Acidification->Filtration Recrystallization Step 4: Recrystallization (Solvent Screening & Crystallization) Filtration->Recrystallization Crude Solid Acid Drying Step 5: Drying (Vacuum Oven) Recrystallization->Drying QC Final QC Analysis (HPLC, NMR, MP) Drying->QC Pure Purified Product (>98% Purity) QC->Pure

Caption: High-level workflow for purifying 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Primary Purification

Principle: This technique is the cornerstone of purifying carboxylic acids.[5] By treating the crude organic mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities (like unreacted esters) remain in the organic layer.[6][7] Subsequent separation of the layers and acidification of the aqueous phase re-protonates the salt, causing the purified carboxylic acid to precipitate out of the solution.[8][9] Using a weak base like sodium bicarbonate is crucial to prevent the potential hydrolysis of the methylamide group, a risk associated with stronger bases like sodium hydroxide.[6]

Acid_Base_Extraction Mechanism of Acid-Base Extraction cluster_org Organic Layer (e.g., EtOAc) cluster_aq Aqueous Layer (aq. NaHCO₃) cluster_org_final Organic Layer (Discard) cluster_aq_final Aqueous Layer (Collect) Mol_Acid R-COOH (Target Molecule) Mol_Salt R-COO⁻ Na⁺ (Water-Soluble Salt) Mol_Acid->Mol_Salt Deprotonation Mol_Neutral Neutral Impurities Start Crude Mixture in Organic Solvent Funnel_Mix Separatory Funnel: Mix with aq. NaHCO₃ Start->Funnel_Mix Final_Neutral Neutral Impurities Final_Salt R-COO⁻ Na⁺

Caption: Separation of acidic product from neutral impurities via extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ gas pressure.

  • Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer if using DCM, top if using EtOAc) contains the sodium salt of the target compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (steps 3-4) two more times with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of the organic solvent (e.g., EtOAc) to remove any trace neutral impurities that may have been carried over. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A white precipitate of the purified carboxylic acid should form.[4]

  • Isolation: Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid product under vacuum to a constant weight. This material is typically of sufficient purity for the next step.

Protocol 2: Recrystallization for Final Polishing

Principle: Recrystallization is a powerful technique for purifying solid compounds.[10] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[11] As a hot, saturated solution cools slowly, the target compound's solubility decreases, leading to the formation of a pure crystalline lattice that excludes impurities, which remain dissolved in the cold mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is critical. For a polar molecule like 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, polar solvents should be screened. A mixed solvent system, such as ethanol/water or acetone/water, is often effective.[12] The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude solid from the extraction step into an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Saturation: If using a mixed-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness (turbidity) persists. Then, add a few more drops of the "good" solvent until the solution becomes clear again. This ensures the solution is saturated at the boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization_Process Start Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Cool 2. Slow Cooling to Room Temp Dissolve->Cool Ice 3. Cool in Ice Bath Cool->Ice Filter 4. Vacuum Filtration Ice->Filter Wash 5. Wash with Cold Solvent Filter->Wash Impurities Impurities Remain in Mother Liquor Filter->Impurities Dry 6. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the in vitro investigation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, its structural features, particularly the cyclopropane carboxylic acid moiety, suggest a potential role as a modulator of cellular signaling pathways, possibly through enzyme inhibition. Cyclopropane derivatives are recognized for their unique structural and electronic properties, which can confer enhanced metabolic stability and potent biological activity.[1][2] This guide, therefore, is built upon the hypothesis that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid may function as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This mechanism is a key therapeutic target in conditions such as anemia associated with chronic kidney disease.[3][4] The protocols detailed herein are designed to rigorously test this hypothesis and characterize the compound's cellular effects.

Introduction: The Scientific Rationale

The cyclopropane ring, a small, strained carbocycle, imparts significant conformational rigidity and unique electronic properties to molecules.[1] These characteristics are increasingly exploited in medicinal chemistry to enhance binding affinity to biological targets and improve metabolic stability.[1][2] The carboxylic acid and methylcarbamoyl groups of the topic compound provide functional handles for potential interactions with enzyme active sites.

A prominent class of enzymes targeted by small molecules with similar structural motifs are the 2-oxoglutarate (2-OG) dependent dioxygenases, which include the prolyl hydroxylase domain (PHD) enzymes. PHDs play a critical role in cellular oxygen sensing by hydroxylating specific proline residues on HIF-1α.[5][6] Under normoxic conditions, this hydroxylation event signals for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.[5] Inhibition of PHDs prevents this degradation, causing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[5][7]

This application note will guide researchers through a logical, stepwise process to investigate whether 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid acts as a PHD inhibitor and to characterize its downstream cellular consequences.

Postulated Mechanism of Action: HIF-1α Stabilization

We hypothesize that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid functions as a competitive inhibitor of PHD enzymes, mimicking the endogenous co-factor 2-oxoglutarate. This inhibition leads to the stabilization of HIF-1α under normoxic conditions.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_inhibition PHD Inhibition PHD PHD Enzymes HIF1a HIF-1α Hydroxylation Hydroxylation (Pro-OH) HIF1a->Hydroxylation O2, 2-OG Degradation Degradation HIF1a->Degradation VHL VHL VHL->Degradation Proteasome Proteasome Proteasome->Degradation Hydroxylation->VHL Recognition Compound 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid PHD_inhibited PHD Enzymes Compound->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus Transcription Transcription Nucleus->Transcription Dimerization HRE HRE Genes (e.g., VEGF, EPO) Transcription->HRE

Caption: Postulated signaling pathway of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to begin with accurately prepared and stored stock solutions of the compound.

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO) is recommended for initial solubilization.
Stock Concentration Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to cell cultures.
Storage Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.
Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Protocol 1: Cell-Free PHD2 Inhibition Assay

This initial biochemical assay directly assesses the compound's ability to inhibit the enzymatic activity of PHD2, the primary regulator of HIF-1α.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human PHD2.

Methodology: A common method is a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

Step-by-Step Protocol (based on a generic FP assay):

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Prepare a solution of recombinant human PHD2 enzyme.

    • Prepare a solution of a fluorescently labeled HIF-1α peptide substrate (e.g., a 19-residue peptide from HIF-1α containing the Pro564 hydroxylation site).

    • Prepare solutions of co-substrates: 2-oxoglutarate and Fe(II).

    • Prepare a serial dilution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid and a known PHD inhibitor (e.g., Roxadustat) as a positive control.

  • Assay Procedure:

    • In a 384-well microplate, add the assay buffer.

    • Add the PHD2 enzyme, Fe(II), and the fluorescently labeled HIF-1α peptide.

    • Add the serially diluted compound or controls.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA and an antibody that specifically recognizes the hydroxylated HIF-1α peptide.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular HIF-1α Stabilization Assay by Western Blot

This experiment validates the findings from the cell-free assay in a cellular context.

Objective: To determine if the compound stabilizes HIF-1α protein levels in cultured cells under normoxic conditions.

Recommended Cell Lines:

  • Human Embryonic Kidney 293 (HEK293T): Easy to transfect and widely used.

  • Human Umbilical Vein Endothelial Cells (HUVEC): A relevant primary cell model for studying angiogenesis.

  • Human Renal Cell Carcinoma (RCC4): VHL-deficient cell line, serving as a positive control for HIF-1α stabilization.[6]

  • Hep3B (Human Hepatocellular Carcinoma): Known to express HIF-1α.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid for a defined period (e.g., 4-8 hours).[8]

    • Include a vehicle control (DMSO) and a positive control (e.g., CoCl₂ or a known PHD inhibitor like DMOG).[7][9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or Tubulin).[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: Experimental workflow for Western blot analysis of HIF-1α stabilization.

Protocol 3: Quantitative PCR (qPCR) for HIF-1α Target Gene Expression

This protocol assesses the functional consequence of HIF-1α stabilization by measuring the upregulation of its target genes.

Objective: To quantify the mRNA levels of HIF-1α target genes following treatment with the compound.

Target Genes:

  • VEGFA (Vascular Endothelial Growth Factor A): A key regulator of angiogenesis.[10]

  • EPO (Erythropoietin): A hormone that stimulates red blood cell production.[4]

  • SLC2A1 (GLUT1): A glucose transporter.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the Western blot assay, treating cells for a longer duration if necessary to allow for transcriptional changes (e.g., 8-24 hours).

  • RNA Extraction:

    • Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based method).

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR in triplicate for each sample.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCT method.[9]

    • Normalize the expression of the target genes to the housekeeping gene and compare the treated samples to the vehicle control.

Data Interpretation and Expected Outcomes

AssayExpected Outcome if Compound is a PHD Inhibitor
PHD2 Inhibition Assay Dose-dependent inhibition of PHD2 activity, yielding a measurable IC50 value.
HIF-1α Stabilization Dose-dependent accumulation of HIF-1α protein in normoxic conditions.
Target Gene Expression Dose-dependent increase in the mRNA levels of VEGFA, EPO, and other HIF-1α target genes.

Troubleshooting and Considerations

  • Compound Solubility: If solubility issues arise, consider alternative solvents or formulation strategies, always validating their inertness in the assays.

  • Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

  • Off-Target Effects: The cyclopropane carboxylic acid moiety could potentially interact with other metabolic enzymes.[11] Follow-up studies, such as broad enzyme panel screening, may be warranted.

Conclusion

The experimental framework provided here offers a robust and logical progression for the in vitro characterization of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. By systematically evaluating its effects on PHD activity, HIF-1α stability, and downstream gene expression, researchers can effectively determine if this compound operates through the proposed mechanism of action. These foundational studies are essential for guiding further preclinical development and exploring the therapeutic potential of this and related cyclopropane derivatives.

References

  • BenchChem. (n.d.). Validating Bioassay Results for Novel Prolyl Hydroxylase Inhibitors: A Comparative Guide. BenchChem.
  • ResearchGate. (n.d.). Quantification of HIF-1α stabilization/de-stabilization times in vitro. ResearchGate.
  • BenchChem. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. BenchChem.
  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.
  • National Institutes of Health. (n.d.). A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy. PMC.
  • National Institutes of Health. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH.
  • ResearchGate. (n.d.). In vitro characterization of PHD inhibitors in clinical trials. ResearchGate.
  • PubMed. (n.d.). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed.
  • National Institutes of Health. (n.d.). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. NIH.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
  • ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. ResearchGate.
  • PNAS. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice.
  • ResearchGate. (n.d.). Summary of PHD activity assays. ResearchGate.
  • ResearchGate. (n.d.). HIF-1α stabilization in SHED enhances angiogenic properties in-vitro and in-vivo. ResearchGate.
  • PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. PubChem.
  • PubMed. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed.
  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Wikipedia.
  • Organic Letters. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
  • PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.

Sources

Application Notes and Protocols for Developing Assays for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a novel small molecule with potential therapeutic applications. Its unique cyclopropane scaffold suggests possible interactions with a variety of biological targets. The development of robust and reliable assays is a critical first step in characterizing its biological activity, understanding its mechanism of action, and advancing it through the drug discovery pipeline.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of biochemical and cell-based assays to quantify the activity of this compound.

Here, we will hypothesize a target for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid based on the activities of structurally similar cyclopropane derivatives, which have been shown to inhibit enzymatic processes.[2][3][4] For the purpose of this guide, we will assume that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is an inhibitor of a hypothetical enzyme, "MCCP Carboxylase," an enzyme implicated in a key metabolic pathway.

Part 1: Biochemical Assay for MCCP Carboxylase Inhibition

Biochemical assays provide a controlled, cell-free environment to directly measure the interaction between a compound and its molecular target.[1][5][6] This allows for the precise determination of inhibitory constants and the elucidation of the mechanism of inhibition.

Principle of the Assay

This assay is a fluorescence-based enzymatic assay designed to measure the inhibition of MCCP Carboxylase. The enzyme catalyzes the conversion of a non-fluorescent substrate to a highly fluorescent product. The rate of product formation is directly proportional to the enzyme's activity. By measuring the fluorescence intensity over time, we can determine the initial reaction velocity. The inhibitory effect of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is quantified by its ability to reduce this reaction rate.

Experimental Workflow: Biochemical Assay

prep Reagent Preparation mix Assay Reaction Mix (Enzyme, Substrate, Buffer) prep->mix comp Compound Dilution (1-(methylcarbamoyl)cyclopropane-1-carboxylic acid) disp Dispense to 384-well plate comp->disp mix->disp incubate Incubation disp->incubate read Fluorescence Reading (Kinetic or Endpoint) incubate->read analyze Data Analysis (IC50 Determination) read->analyze

Caption: Workflow for the biochemical inhibition assay.

Detailed Protocol: Biochemical Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
  • MCCP Carboxylase: Recombinant human MCCP Carboxylase, diluted to 2X the final concentration in Assay Buffer.
  • Substrate: Non-fluorescent substrate, diluted to 2X the final concentration in Assay Buffer.
  • Test Compound: 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, prepared as a 10 mM stock in DMSO and serially diluted in Assay Buffer.
  • Positive Control: A known inhibitor of MCCP Carboxylase.
  • Negative Control: DMSO at the same final concentration as the test compound.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the serially diluted test compound or control to the appropriate wells.
  • Add 10 µL of the 2X MCCP Carboxylase solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.
  • Immediately place the plate in a fluorescence plate reader.
  • Measure the fluorescence intensity every minute for 30 minutes (kinetic read) or after a fixed time point (endpoint read).

3. Data Analysis:

  • Calculate the initial reaction velocity (slope of the linear phase of the kinetic curve) for each well.
  • Normalize the data to the positive and negative controls.
  • Plot the normalized data against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Sample Data Presentation
Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
360.3
145.7
0.320.1
0.15.6
0.031.2
Caption: Example data for the determination of the IC₅₀ of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid against MCCP Carboxylase.

Part 2: Cell-Based Assay for Target Engagement

While biochemical assays are crucial for direct target interaction studies, cell-based assays are essential to confirm the compound's activity in a more physiologically relevant environment.[7] These assays can provide insights into cell permeability, target engagement within the cell, and potential off-target effects.

Principle of the Assay

This cell-based assay utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the MCCP Carboxylase pathway. Inhibition of MCCP Carboxylase by 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid leads to a measurable change in reporter gene expression, which can be quantified by luminescence. To enhance cellular uptake, a pro-drug strategy involving esterification of the carboxylic acid moiety could be employed, as masking this group can improve membrane permeability.[7]

Signaling Pathway Diagram

compound 1-(methylcarbamoyl)cyclopropane -1-carboxylic acid (Prodrug Ester) cell_membrane Cell Membrane compound->cell_membrane Passive Diffusion esterase Intracellular Esterases active_compound Active Compound esterase->active_compound Hydrolysis target MCCP Carboxylase active_compound->target Inhibition pathway Downstream Signaling Pathway target->pathway Modulation reporter Reporter Gene Expression (Luciferase) pathway->reporter luminescence Luminescence Signal reporter->luminescence

Caption: Cellular pathway for the reporter gene assay.

Detailed Protocol: Cell-Based Reporter Assay

1. Cell Culture and Seeding:

  • Culture the engineered reporter cell line in appropriate media.
  • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (or its ester prodrug) in cell culture media.
  • Remove the old media from the cell plate and add the media containing the test compound or controls.
  • Incubate the plate for a predetermined time (e.g., 24 hours) to allow for compound uptake and target modulation.

3. Luminescence Reading:

  • Equilibrate the plate to room temperature.
  • Add a commercial luciferase assay reagent according to the manufacturer's instructions.
  • Measure the luminescence signal using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the background luminescence from all readings.
  • Normalize the data to the positive and negative controls.
  • Plot the normalized data against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Sample Data Presentation
Concentration (µM)% Reporter Activity
1005.2
308.9
1025.4
355.1
180.3
0.392.7
0.198.1
0.0399.5
Caption: Example data for the determination of the EC₅₀ of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in the cell-based reporter assay.

Part 3: Assay Validation

Assay validation is a critical step to ensure the reliability and reproducibility of the data. The following parameters should be assessed for both the biochemical and cell-based assays.

  • Specificity: The ability of the assay to measure the intended analyte without interference from other components. This can be tested using structurally similar but inactive compounds.

  • Sensitivity: The lowest concentration of the compound that can be reliably detected. This is determined by the limit of detection (LOD) and limit of quantification (LOQ).

  • Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is expressed as the coefficient of variation (%CV).

  • Accuracy: The closeness of the test results to the true value.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Z'-factor: A statistical parameter used to quantify the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The development of robust and well-validated assays is fundamental to the successful characterization of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The biochemical and cell-based assays detailed in this application note provide a solid framework for determining the compound's inhibitory activity against its putative target, MCCP Carboxylase, and for confirming its efficacy in a cellular context. By following these protocols and validation guidelines, researchers can generate high-quality, reproducible data to support the advancement of this promising compound in the drug discovery process.

References

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved January 20, 2026, from [Link]

  • Fast Release of Carboxylic Acid inside Cells - PMC - NIH. (2025). Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Biochemical Assays. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. Retrieved January 20, 2026, from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved January 20, 2026, from [Link]

  • PubMed. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • PubMed. (1982). Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Retrieved January 20, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved January 20, 2026, from [Link]

Sources

large-scale synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid for Preclinical Studies

Senior Application Scientist Note: The following guide provides a comprehensive, field-proven methodology for the multi-gram synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the process. The cyclopropane motif is a highly valuable structural element in medicinal chemistry, often imparting desirable properties such as metabolic stability and conformational rigidity.[1][2] This guide details a robust two-step synthesis designed for scalability, addressing the critical need for reliable production of key intermediates for preclinical drug development programs.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is strategically designed in two major stages, starting from readily available commercial materials. This approach prioritizes scalability, safety, and yield.

  • Stage 1: Synthesis of the Key Intermediate, Cyclopropane-1,1-dicarboxylic Acid. This crucial precursor is synthesized via a phase-transfer catalyzed cyclopropanation reaction. Diethyl malonate is reacted with 1,2-dibromoethane in a biphasic system with concentrated sodium hydroxide.[3] This one-pot reaction is advantageous for large-scale production as it avoids the isolation of the intermediate diester and proceeds in high yield.[3]

  • Stage 2: Selective Mono-amidation. The primary challenge lies in the selective conversion of one of the two carboxylic acid groups of the intermediate into a methylamide. Direct amidation of a dicarboxylic acid often leads to a mixture of mono-amide, di-amide, and unreacted starting material. To achieve high selectivity, we employ a strategy involving the formation of a mono-activated intermediate. The dicarboxylic acid is first converted to its corresponding di-acid chloride using a reagent like thionyl chloride or oxalyl chloride.[4] By carefully controlling the stoichiometry and reaction temperature, this intermediate is then reacted in situ with one equivalent of methylamine to favor the formation of the desired mono-amide.

This strategic pathway is visualized in the workflow diagram below.

G Synthetic Workflow for 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid cluster_1 Stage 2: Selective Mono-amidation A Diethyl Malonate + 1,2-Dibromoethane B Cyclopropane-1,1-dicarboxylic Acid A->B C Cyclopropane-1,1-dicarboxylic Acid D Intermediate Mono-acid Chloride (Not Isolated) C->D E 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid D->E  2. Methylamine (1.0 eq)  Et3N, 0°C to RT  Aqueous Workup

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 1: Large-Scale Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from a well-established and verified procedure published in Organic Syntheses.[3]

Materials and Reagents:

  • Diethyl malonate (0.5 mol)

  • 1,2-Dibromoethane (0.75 mol)

  • Sodium hydroxide (NaOH), 50% aqueous solution (1 L)

  • Triethylbenzylammonium chloride (TEBAC) (0.5 mol)

  • Concentrated Hydrochloric acid (HCl) (~1 L)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Benzene (for trituration)

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • 4 L Erlenmeyer flask

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide solution. At room temperature (25°C), add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.

  • Addition of Reactants: To this vigorously stirred suspension, add a pre-mixed solution of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Reaction: Continue to stir the mixture vigorously for 2 hours. The reaction is exothermic, and the temperature may rise. Maintain control if necessary.

  • Quenching and Acidification: Transfer the contents of the reaction flask to a 4 L Erlenmeyer flask, rinsing the reaction flask with three 75 mL portions of water. Cool the mixture in an ice bath to 15°C. While stirring magnetically, carefully and slowly add concentrated hydrochloric acid (~1 L) dropwise. Monitor the temperature and maintain it between 15 and 25°C throughout the acidification.

  • Extraction: Transfer the acidified mixture to a large separatory funnel. Extract the aqueous layer three times with 900 mL of diethyl ether. Saturate the aqueous layer with sodium chloride and perform three additional extractions with 500 mL of diethyl ether.

  • Workup: Combine all the ether extracts. Wash the combined organic layers with 1 L of brine. Dry the ether solution over anhydrous magnesium sulfate.

  • Isolation: Remove the diethyl ether using a rotary evaporator. This will yield a semisolid residue.

  • Purification: Add 100 mL of benzene to the residue and triturate (break up the solid in the solvent) to induce crystallization. Collect the white crystals by suction filtration. The expected yield is 43-48 g (66–73%) of pure cyclopropane-1,1-dicarboxylic acid.[3]

Protocol 2: Selective Mono-amidation with Methylamine

This protocol is based on standard methodologies for selective mono-amidation of dicarboxylic acids.[3][4]

Materials and Reagents:

  • Cyclopropane-1,1-dicarboxylic acid (0.3 mol, from Protocol 1)

  • Thionyl chloride (SOCl₂) (0.3 mol, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylamine (0.3 mol, 1.0 eq, e.g., as a 2M solution in THF)

  • Triethylamine (Et₃N) (0.33 mol, 1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • 1 L three-necked round-bottom flask, oven-dried

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place 39.0 g (0.3 mol) of cyclopropane-1,1-dicarboxylic acid into a dry 1 L three-necked flask equipped with a magnetic stirrer and a dropping funnel. Place the flask under a nitrogen atmosphere.

  • Suspension: Add 300 mL of anhydrous THF to the flask to create a suspension. Cool the flask to 0°C using an ice bath.

  • Mono-activation: Slowly add 21.9 mL (0.3 mol) of thionyl chloride dropwise to the stirred suspension over 30 minutes. A small amount of gas (HCl, SO₂) will evolve. Stir the mixture at 0°C for 1 hour after the addition is complete. The goal is to form the mono-acid chloride intermediate.

  • Amine Addition: In a separate flask, prepare a solution of methylamine (150 mL of a 2M solution in THF, 0.3 mol) and add 46.0 mL (0.33 mol) of triethylamine. Transfer this solution to the dropping funnel.

  • Amidation: Add the methylamine solution dropwise to the reaction mixture at 0°C over 1 hour. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 200 mL of water.

  • pH Adjustment and Extraction: Acidify the mixture to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract three times with 200 mL of ethyl acetate.

  • Workup: Combine the organic extracts and wash with 150 mL of water, followed by 150 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Data Summary

The following table summarizes the expected outcomes for a representative large-scale synthesis.

ParameterStage 1: Diacid SynthesisStage 2: Mono-amide SynthesisOverall
Starting Material Diethyl Malonate (80.0 g)Cyclopropane-1,1-dicarboxylic Acid (39.0 g)Diethyl Malonate (80.0 g)
Product Cyclopropane-1,1-dicarboxylic Acid1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid
Molecular Weight ( g/mol ) 130.10143.14143.14
Expected Yield (grams) 43 - 48 g~34 g (estimated 80% yield)~30 g (from initial 80g)
Expected Yield (%) 66 - 73%[3]~80% (estimated)~55-60% (estimated)
Purity (Post-Purification) >98%>98% (by HPLC)>98% (for preclinical use)
Appearance White crystalline solid[3]White to off-white solidWhite to off-white solid

References

  • Singh, R. K.; Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Org. Synth.1977 , 56, 39. [Link]

  • Souto, J. A.; et al.
  • Talybov, G.; et al. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ChemMedChem2019 , 14(12), 1236-1245. [Link]

  • Fasan, R.; et al. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angew. Chem. Int. Ed.2017 , 56(1), 228-232. [Link]

  • Dunetz, J. R.; et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev.2016 , 20(2), 145-177. [Link]

  • Boros, M.; et al. [Synthesis of dicarboxylic acid monoamides]. Acta Pharm Hung.2003 , 73(1), 51-9. [Link]

  • Sheppard, T. D.; et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem.2013 , 78(9), 4512-4523. [Link]

  • Huels AG.

Sources

Application Notes and Protocols: 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Cyclopropane Scaffolds in Epigenetic Regulation

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are histone demethylases, enzymes that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases (JmjC-KDMs) have emerged as a critical class of these enzymes, and their dysregulation is implicated in a variety of human diseases, including cancer.[1][2] This has spurred significant interest in the development of small molecule inhibitors targeting JmjC-KDMs as potential therapeutic agents.[3][4]

The JmjC-KDMs are Fe(II)- and α-ketoglutarate (2-oxoglutarate)-dependent oxygenases.[5][6] Their catalytic mechanism involves the oxidative demethylation of lysine residues on histone tails.[2] Many inhibitors of these enzymes are designed to mimic the endogenous cofactor, 2-oxoglutarate, thereby competing for the active site.[3]

This document explores the potential application of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid as a novel scaffold for the development of JmjC histone demethylase inhibitors. The rigid, three-dimensional structure of the cyclopropane ring, combined with the carboxylic acid and methylcarbamoyl functionalities, presents a unique chemical entity for probing the active site of JmjC-KDMs. The carboxylic acid can potentially chelate the active site iron, while the methylcarbamoyl group can form hydrogen bonds with surrounding amino acid residues, mimicking the interactions of 2-oxoglutarate. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features warrant investigation. These application notes provide a comprehensive guide for researchers interested in exploring the synthesis, characterization, and biological evaluation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid and its analogs as potential JmjC-KDM inhibitors.

Proposed Mechanism of Action: A 2-Oxoglutarate Mimetic

We hypothesize that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid acts as a competitive inhibitor of JmjC histone demethylases by mimicking the binding of the 2-oxoglutarate cofactor. The proposed binding mode involves the chelation of the active site Fe(II) ion by the carboxylate group of the compound. The adjacent methylcarbamoyl group can then form hydrogen bonds with residues in the active site that normally interact with the C5-carboxylate of 2-oxoglutarate.

Mechanism of Action cluster_0 JmjC-KDM Active Site cluster_1 Inhibitor Binding Fe(II) Fe(II) His_X Histidine Residue Fe(II)->His_X Coordination His_Y Histidine Residue Fe(II)->His_Y Coordination Asp_Z Aspartate Residue Fe(II)->Asp_Z Coordination Inhibitor 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid Carboxylate Carboxylate Group Inhibitor->Carboxylate Methylcarbamoyl Methylcarbamoyl Group Inhibitor->Methylcarbamoyl Carboxylate->Fe(II) Chelation Active_Site_Residue ... Methylcarbamoyl->Active_Site_Residue H-Bonding

Caption: Proposed binding mode of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in the JmjC-KDM active site.

Experimental Protocols

Part 1: Synthesis and Characterization

The synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid can be approached through several synthetic routes. A plausible method involves the cyclopropanation of a suitable precursor followed by functional group manipulations.

Protocol 1: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

This protocol is a hypothetical adaptation based on known methods for synthesizing cyclopropane carboxylic acid derivatives.[7][8]

Step 1: Synthesis of Diethyl 2-cyano-2-(methylcarbamoyl)malonate

  • To a solution of diethyl malonate in anhydrous ethanol, add sodium ethoxide.

  • Cool the mixture to 0°C and add cyanogen chloride dropwise.

  • After stirring for 2 hours at room temperature, add methyl isocyanate and continue stirring overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain diethyl 2-cyano-2-(methylcarbamoyl)malonate.

Step 2: Cyclopropanation

  • To a solution of the product from Step 1 in anhydrous toluene, add 1,2-dibromoethane and powdered potassium carbonate.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield diethyl 1-cyano-1-(methylcarbamoyl)cyclopropane-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the product from Step 2 in a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (C=O, N-H, O-H).

Synthesis_Workflow Start Diethyl Malonate Step1 Cyanation & Methyl Isocyanate Addition Start->Step1 Intermediate1 Diethyl 2-cyano-2- (methylcarbamoyl)malonate Step1->Intermediate1 Step2 Cyclopropanation with 1,2-dibromoethane Intermediate1->Step2 Intermediate2 Diethyl 1-cyano-1-(methylcarbamoyl) cyclopropane-1,1-dicarboxylate Step2->Intermediate2 Step3 Acid Hydrolysis & Decarboxylation Intermediate2->Step3 End 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid Step3->End Cell_Based_Assay_Workflow Start Cultured Cancer Cells Treatment Treat with 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid Start->Treatment CETSA Cellular Thermal Shift Assay (Target Engagement) Treatment->CETSA Histone_Extraction Histone Extraction Treatment->Histone_Extraction Western_Blot_CETSA Western Blot for Target JmjC-KDM CETSA->Western_Blot_CETSA Result1 Shift in Melting Curve Western_Blot_CETSA->Result1 Western_Blot_Histone Western Blot for Histone Methylation Marks Histone_Extraction->Western_Blot_Histone Result2 Increased Histone Methylation Western_Blot_Histone->Result2

Caption: Workflow for cell-based evaluation of the test compound.

Conclusion and Future Directions

The structural features of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid make it an intriguing candidate for development as a JmjC histone demethylase inhibitor. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, biochemical, and cell-based evaluation of this compound and its analogs. Successful demonstration of inhibitory activity and target engagement would pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies in animal models of cancer. The exploration of novel chemical scaffolds, such as the one presented here, is essential for advancing the field of epigenetic drug discovery and developing new therapeutic strategies for a range of human diseases.

References

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - NIH.

  • Histone Demethylase Assays - Reaction Biology.

  • In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed.

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PubMed.

  • Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay - Promega Corporation.

  • Cell-based Histone & Tubulin Deacetylation Assays - Epigenetics.

  • Histone Demethylase (H3K4) Activity Quantification Assay Kit (ab113455) - Abcam.

  • Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases | PNAS.

  • The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - ACS Publications.

  • Recent developments in catalysis and inhibition of the Jumonji histone demethylases - NIH.

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed.

  • Selective inhibitors of the JMJD2 histone demethylases: combined nondenaturing mass spectrometric screening and crystallographic approaches - PubMed.

  • Structures of JmjC KDM inhibitors. | Download Scientific Diagram - ResearchGate.

  • Structures of cyclopropane derivatives from Burli, 2013 [9]used as an original dataset.

  • Inhibitors of JmjC-containing Histone Demethylases: Structural Perspective - ePrints - Newcastle University.

  • Inhibitors of JmjC-Containing Histone Demethylases - Target Discovery Institute.

  • WO2017207813A1 - Heteroaryl-carboxylic acids as histone demethylase inhibitors - Google Patents.

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - MDPI.

  • A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC - NIH.

  • TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC - NIH.

  • Clioquinol as an inhibitor of JmjC-histone demethylase exhibits common and unique histone methylome and transcriptome between clioquinol and hypoxia - NIH.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH.

  • Inhibitors of JmjC domain-containing histone demethylases. - ResearchGate.

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents.

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure.

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed.

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Patsnap Eureka.

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Synthesis and Quality Control of [¹¹C]1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid for Preclinical Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is fundamental to exploring new biological targets in drug discovery and development.[3] This application note provides a comprehensive, field-proven guide for the synthesis, purification, and quality control of [¹¹C]1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The methodology leverages a direct ¹¹C-methylation of a custom-synthesized precursor using [¹¹C]methyl triflate, followed by robust purification and stringent quality control to ensure the final product is suitable for preclinical binding studies. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both technical accuracy and high reproducibility.

Introduction and Rationale

The cyclopropane ring is a unique structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability.[4] Molecules incorporating this scaffold, such as 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, are of interest as potential inhibitors or modulators of enzymes and receptors where a constrained conformation is critical for binding. Radiolabeling this compound allows for its non-invasive evaluation in vivo, providing crucial pharmacokinetic and target engagement data.

Carbon-11 (¹¹C) is a positron-emitting radionuclide ideally suited for labeling small molecules for PET imaging.[5] Its short half-life (t½ = 20.4 minutes) allows for multiple PET scans in the same subject on the same day and minimizes the long-term radiation dose to the subject.[6] The strategy described here involves the introduction of ¹¹C at the N-methyl position of the carbamoyl group, a synthetically accessible and common radiolabeling approach.[5]

Part I: Synthesis of the Radiolabeling Precursor

A successful radiolabeling campaign begins with the robust synthesis of a suitable precursor. For the ¹¹C-methylation, the required precursor is 1-(carbamoyl)cyclopropane-1-carboxylic acid, where the amide nitrogen is available for alkylation. This precursor can be synthesized from commercially available starting materials.

Rationale for Synthetic Route

The chosen synthetic pathway starts with cyclopropane-1,1-dicarboxylic acid. This symmetrical starting material allows for a controlled mono-amidation reaction to produce the desired precursor. This approach is advantageous due to the availability of the starting diacid and the relatively straightforward nature of amide bond formation.

Precursor Synthesis Workflow

A Cyclopropane-1,1-dicarboxylic Acid B Activation (e.g., SOCl₂) A->B C Mono-acyl Chloride Intermediate B->C D Ammonolysis (NH₄OH) C->D E Precursor: 1-(carbamoyl)cyclopropane- 1-carboxylic acid D->E F Purification & Characterization (Crystallization, NMR, MS) E->F

Caption: Workflow for precursor synthesis.

Experimental Protocol: Precursor Synthesis

Objective: To synthesize 1-(carbamoyl)cyclopropane-1-carboxylic acid.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude mono-acyl chloride intermediate.

  • Ammonolysis: Cool the crude intermediate in an ice bath and slowly add concentrated ammonium hydroxide (5.0 eq) dropwise with vigorous stirring. Causality: The excess NH₄OH serves as both the nucleophile and the base to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidification & Extraction: Acidify the aqueous solution to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final precursor.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part II: [¹¹C]Radiolabeling and Purification

The radiosynthesis is performed in an automated synthesis module housed within a lead-shielded hot cell. The process involves the production of the [¹¹C]methylating agent, the labeling reaction, and subsequent purification.

Overview of Radiosynthesis

The core of the radiosynthesis is the N-methylation of the precursor's amide using [¹¹C]methyl triflate ([¹¹C]MeOTf). [¹¹C]MeOTf is a highly reactive methylating agent, often preferred over [¹¹C]methyl iodide for its ability to achieve rapid and high-yield reactions at low precursor concentrations.[5][7]

Radiosynthesis and Purification Workflow

cluster_0 Step 1: Synthon Production cluster_1 Step 2: Radiolabeling & Purification A Cyclotron [¹¹C]CO₂ B Gas Phase Conversion (H₂, Ni catalyst) A->B C [¹¹C]CH₄ B->C D Gas Phase Iodination (I₂, 720°C) C->D E [¹¹C]CH₃I D->E F Triflate Column (AgOTf) E->F G [¹¹C]MeOTf F->G I Reaction Vessel (80°C, 5 min) G->I H Precursor + Base (in Acetone) H->I J Crude Product I->J K Semi-Prep HPLC J->K L [¹¹C]Product Fraction K->L M SPE Reformulation (C18 Cartridge) L->M N Final Product in Biocompatible Buffer M->N

Caption: Automated workflow for radiosynthesis and purification.

Experimental Protocols: Radiosynthesis

Step 1: Production of [¹¹C]Methyl Triflate ([¹¹C]MeOTf)

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing nitrogen gas (with trace O₂) with protons from a medical cyclotron.[7]

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is reduced to [¹¹C]CH₄, which is then reacted with iodine in the gas phase to produce [¹¹C]methyl iodide ([¹¹C]CH₃I). This process is typically fully automated.[5]

  • Conversion to [¹¹C]MeOTf: The [¹¹C]CH₃I is passed through a heated column containing silver triflate (AgOTf) to yield the more reactive [¹¹C]methyl triflate, which is then trapped in the reaction solvent.[7]

Step 2: Radiolabeling Reaction

  • Preparation: Dissolve the precursor (approx. 1-2 mg) in a suitable solvent (e.g., 200 µL of acetone or DMF) in a sealed reaction vessel. Add a suitable base (e.g., 2 µL of 1 M NaOH or tetrabutylammonium hydroxide). Causality: The base deprotonates the carboxylic acid and/or the amide, increasing its nucleophilicity for the methylation reaction.

  • Labeling: Bubble the gaseous [¹¹C]MeOTf into the reaction vessel containing the precursor solution.

  • Heating: Heat the sealed vessel at 80-100 °C for 3-5 minutes. The short reaction time is critical to minimize radioactive decay.

  • Quenching: After heating, quench the reaction by adding the mobile phase for HPLC purification.

Step 3: HPLC Purification High-performance liquid chromatography (HPLC) is the standard method for purifying PET tracers, ensuring separation of the desired radiolabeled product from unreacted precursor and radioactive impurities.[8][9]

Parameter Specification
System Semi-preparative HPLC
Column Reverse-Phase C18 (e.g., 10 x 250 mm)
Mobile Phase Isocratic or Gradient (e.g., 20-30% Acetonitrile in water with 0.1% TFA)
Flow Rate 4-5 mL/min
Detection UV (e.g., at 220 nm) and in-line radiation detector

Procedure:

  • Inject the quenched reaction mixture onto the semi-preparative HPLC system.

  • Monitor the eluent using both UV and radiation detectors.

  • Collect the radioactive peak corresponding to the product, identified by its retention time relative to the cold standard.

Step 4: Reformulation The collected HPLC fraction is typically in a solvent mixture unsuitable for direct injection.[9] Reformulation is required.

  • Dilute the collected fraction with sterile water.

  • Trap the product on a C18 solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).[10]

  • Wash the cartridge with sterile water to remove residual HPLC solvents.

  • Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 100-200 µL).

  • Dilute the ethanol solution with sterile saline to achieve the desired final concentration and an ethanol content <10% (v/v).

Part III: Quality Control (QC) for In Vivo Studies

Stringent quality control is mandatory to ensure the safety, purity, and identity of the radiopharmaceutical before administration.[11][12]

Quality Control Testing Workflow

A Final Product Sample B Analytical HPLC A->B E Specific Activity Calculation A->E F Visual Inspection (Clarity, Color) A->F G pH Measurement (pH 5.5 - 7.5) A->G H Sterility & Endotoxin Testing (as required) A->H C Radiochemical Purity (>95%) B->C D Identity Confirmation (Co-elution with standard) B->D I Product Release for Binding Studies C->I D->I E->I F->I G->I H->I

Caption: Key quality control tests for product release.

QC Protocols

Protocol 1: Radiochemical Purity (RCP) and Identity

  • Method: Analytical reverse-phase HPLC using a column with the same stationary phase as the semi-prep column but with analytical dimensions (e.g., 4.6 x 150 mm).

  • Procedure:

    • Inject a small aliquot of the final product along with the non-radiolabeled standard ("cold standard").

    • Identity: Confirmed if the radioactive peak co-elutes exactly with the UV peak of the cold standard.

    • RCP: Calculated by integrating the area of the product's radioactive peak as a percentage of the total radioactivity detected on the chromatogram.

  • Acceptance Criterion: RCP ≥ 95%.

Protocol 2: Specific Activity (SA)

  • Rationale: SA (radioactivity per unit mass, e.g., GBq/µmol) is critical for receptor binding studies to ensure that the injected mass does not cause pharmacological effects or saturate the target.

  • Method:

    • Generate a standard curve by injecting known concentrations of the cold standard onto the analytical HPLC and recording the UV peak area.

    • Inject a known volume of the final radiotracer solution and determine its mass from the UV peak area using the standard curve.

    • Measure the total radioactivity of the injected volume in a dose calibrator.

    • Calculate SA: (Total Radioactivity / Calculated Mass), corrected for decay.

Typical Results and Specifications

The following table summarizes the expected results and release criteria for the synthesis of [¹¹C]1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Parameter Typical Result Release Specification
Total Synthesis Time 30-40 minutes (from EOB)N/A
Radiochemical Yield (RCY) 15-25% (decay-corrected)N/A (for information)
Radiochemical Purity (RCP) > 98%≥ 95%
Specific Activity (SA) > 40 GBq/µmol (at time of injection)> 20 GBq/µmol
Appearance Clear, colorless solutionFree of visible particulates
pH 6.5 - 7.05.5 - 7.5

Conclusion

This application note details a robust and reproducible method for the synthesis of radiolabeled [¹¹C]1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. By employing a high-reactivity [¹¹C]methyl triflate synthon, the radiolabeling is achieved rapidly and efficiently. The described purification and comprehensive quality control protocols ensure that the final product possesses the high purity and specific activity required for demanding preclinical PET imaging and in vivo binding studies. This self-validating system provides researchers with a reliable pathway to produce this novel tracer for advancing drug development programs.

References

  • Singleton, T. A., Boudjemeline, M., Hopewell, R., Jolly, D., Bdair, H., & Kostikov, A. (2019). Solid Phase ¹¹C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152). doi: 10.3791/60237.

  • Sandell, J., et al. (2008). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. Nuclear Medicine and Biology, 35(4), 485-492.

  • Gillings, N., et al. (2020). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics, 12(3), 246.

  • van Dam Lab, UCLA. PET probe concentrator. Crump Institute for Molecular Imaging.

  • Martin, I. T., et al. (2023). Two decades of [¹¹C]PiB synthesis, 2003-2023: a review. EJNMMI Radiopharmacy and Chemistry, 8(1), 32.

  • Doi, H. (2015). Pd-mediated rapid cross-couplings using [¹¹C]methyl iodide: groundbreaking labeling methods in ¹¹C radiochemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 73-85.

  • Taddei, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 114.

  • Lin, Y. A., et al. (2023). Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. ACS Omega, 8(30), 27329-27337.

  • Taddei, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar.

  • de Zanger, R. M., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [¹⁷⁷Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 33.

  • Ekinci, M. B., et al. (2022). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Molecular Imaging and Radionuclide Therapy, 31(3), 91-98.

  • Rahman, M. M. (2021). Dealing with PET radiometabolites. EJNMMI Radiopharmacy and Chemistry, 6(1), 18.

  • DeNardo, S. J., et al. (1989). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. American Journal of Physiologic Imaging, 4(1), 41-46.

  • IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA RADIOISOTOPES AND RADIOPHARMACEUTICALS SERIES No. 4.

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek, Inc.

  • Reddy, T. S., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471.

  • Stockhofe, K., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals, 7(4), 392-418.

  • D'Auria, M., et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Applied Sciences, 12(20), 10609.

  • Roivainen, A., & Li, X. G. (Eds.). (2021). Radiopharmaceuticals for PET Imaging. MDPI.

  • Chen, F., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(7), 2030-2040.

  • Tochon-Danguy, H. J. (1996). Cyclotron-Produced Radioisotopes and their Clinical Use at the Austin PET Centre. OSTI.GOV.

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053.

  • PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information.

  • Cason, J., & Way, E. L. (1949). cyclopropanecarboxylic acid. Organic Syntheses, 29, 33.

  • Singh, R. K. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 67, 131.

  • ResearchGate. (n.d.). Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors.

  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.

  • Patsnap Eureka. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap.

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI₃. Organic Letters, 9(14), 2685-2688.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important molecule. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of the reaction intricacies.

I. Overview of the Synthetic Pathway

The synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid typically proceeds through a multi-step sequence, starting from the formation of a cyclopropane-1,1-dicarboxylate ester. This is followed by selective amidation and hydrolysis. Each step presents unique challenges and potential for side product formation. This guide will walk you through these steps, highlighting common pitfalls and their solutions.

Logical Flow of the Synthesis

cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Selective Monohydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Final Hydrolysis A Diethyl Malonate + 1,2-Dibromoethane B Diethyl Cyclopropane-1,1-dicarboxylate A->B Base (e.g., NaOEt) C 1-(Ethoxycarbonyl)cyclopropane- 1-carboxylic Acid B->C 1. KOH/EtOH 2. H3O+ D Ethyl 1-(methylcarbamoyl)cyclopropane- 1-carboxylate C->D 1. SOCl2 or Oxalyl Chloride 2. Methylamine E 1-(Methylcarbamoyl)cyclopropane- 1-carboxylic Acid (Target) D->E LiOH or NaOH

Caption: A common synthetic route to the target molecule.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions that you might have during your experiment, followed by detailed answers and actionable advice.

Step 1: Cyclopropanation

Question 1: My cyclopropanation reaction to form diethyl cyclopropane-1,1-dicarboxylate is low-yielding, and I see a lot of starting material (diethyl malonate) in my crude NMR. What's going wrong?

Answer: This is a very common issue. The formation of the cyclopropane ring via alkylation of diethyl malonate with 1,2-dibromoethane can be challenging. Here are the likely causes and solutions:

  • Insufficient Base or Inappropriate Base Choice: The reaction requires a strong base to deprotonate the diethyl malonate. Sodium ethoxide in ethanol is commonly used. Ensure you are using at least two equivalents of the base. If the reaction is still sluggish, a stronger base like sodium hydride in an aprotic solvent (e.g., THF) might be necessary. However, this can increase the risk of side reactions.

  • Reaction Time and Temperature: This reaction can be slow. Ensure you are running the reaction for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is crucial. Running the reaction at reflux can improve the rate, but be mindful of potential side reactions.

  • Purity of Reagents and Solvents: Ensure your diethyl malonate and 1,2-dibromoethane are pure and your solvent is anhydrous, especially if using a moisture-sensitive base like sodium hydride.

A significant challenge in this step is the purification, as unreacted diethyl malonate can be difficult to separate from the desired product by distillation due to close boiling points.[1]

Question 2: Besides unreacted starting material, what other side products should I look out for in the cyclopropanation step?

Answer: Several side products can form during this reaction:

  • Mono-alkylated Product: Incomplete reaction can lead to the formation of ethyl 2-carbethoxy-4-bromobutanoate. This can be minimized by ensuring the use of sufficient base and allowing for adequate reaction time.

  • Polymerization: Under strongly basic conditions, 1,2-dibromoethane can undergo elimination to form vinyl bromide, which can then polymerize.[2] Adding the 1,2-dibromoethane slowly to the reaction mixture can help to control this.

  • Oligomerization: The enolate of diethyl malonate can react with 1,2-dibromoethane to form larger, open-chain oligomers.

Step 2 & 3: Selective Amidation and Hydrolysis

Question 3: I am trying to selectively hydrolyze one ester group of my diethyl cyclopropane-1,1-dicarboxylate, but I am getting a mixture of the diacid, the mono-acid, and unreacted starting material. How can I improve the selectivity?

Answer: Achieving selective monohydrolysis can be tricky. The key is to use carefully controlled conditions:

  • Stoichiometry of the Base: Use exactly one equivalent of a base like potassium hydroxide or sodium hydroxide.

  • Solvent and Temperature: Running the reaction in a mixed solvent system like ethanol/water at a controlled temperature (e.g., room temperature or slightly below) can improve selectivity. High temperatures will favor the formation of the diacid.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the desired mono-acid is the major product.

Question 4: During the amidation of the mono-acid, I am getting a low yield of the desired amide. What are the potential issues?

Answer: Low yields in amide coupling reactions often point to issues with the activation of the carboxylic acid or the reaction conditions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated before reacting with methylamine. A common method is to convert it to the acid chloride using thionyl chloride or oxalyl chloride.[3] Ensure the activation step goes to completion before adding the methylamine.

  • Side Reactions of the Activating Agent: Thionyl chloride and oxalyl chloride are highly reactive and can lead to side reactions if not used carefully. Use of a non-nucleophilic base like pyridine can help to scavenge the HCl produced.

  • Use of Coupling Reagents: Alternatively, you can use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole). These reagents often give cleaner reactions and higher yields.

Question 5: I am seeing a significant amount of cyclopropane-1,1-dicarboxylic acid in my final product after the final hydrolysis step. How can I avoid this?

Answer: The formation of cyclopropane-1,1-dicarboxylic acid indicates that the methylamide bond is being cleaved under the hydrolysis conditions.

  • Milder Hydrolysis Conditions: The amide bond is generally more stable to hydrolysis than the ester bond. However, under harsh conditions (e.g., high concentration of NaOH, high temperature), it can also be cleaved. Consider using milder conditions for the final hydrolysis. Lithium hydroxide in a THF/water mixture at room temperature is often effective for selective ester hydrolysis in the presence of an amide.[4]

  • Reaction Time: Do not let the hydrolysis reaction run for an extended period. Monitor the reaction closely and work it up as soon as the ester has been consumed.

General Issues

Question 6: I am observing a side product that I suspect is a result of ring-opening of the cyclopropane. Is this possible and how can I prevent it?

Answer: Yes, ring-opening of the cyclopropane is a potential side reaction, especially under certain conditions. The high ring strain of the cyclopropane makes it susceptible to cleavage.[5]

  • Acidic Conditions: Strong acidic conditions, particularly with heating, can promote ring-opening. Be cautious during acidic workups.

  • Electrophilic Attack: The cyclopropane ring can be attacked by electrophiles. Avoid the use of strong electrophilic reagents if possible.

  • Thermal Instability: At high temperatures, the cyclopropane ring can undergo rearrangement or decomposition. Avoid excessive heating during reactions and distillations.

Question 7: I am having trouble with the purification of my final product. What are the best practices?

Answer: Purification of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid can be challenging due to its polarity and potential for zwitterion formation.

  • Crystallization: If the product is a solid, crystallization is often the best method for purification. Experiment with different solvent systems.

  • Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A polar mobile phase, possibly with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid, may be required.

  • Acid-Base Extraction: You can use the acidic and basic properties of your target molecule and potential side products to your advantage in an extractive workup. For example, the desired product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.

III. Summary of Common Side Products

Side Product Potential Cause Suggested Solution
Unreacted Diethyl Malonate Incomplete cyclopropanation reaction.Use sufficient base, increase reaction time/temperature, ensure anhydrous conditions.[1]
Cyclopropane-1,1-dicarboxylic Acid Over-hydrolysis of the amide or ester intermediates.Use milder hydrolysis conditions (e.g., LiOH), carefully control stoichiometry and reaction time.
N,N'-Dimethylcyclopropane-1,1-dicarboxamide Non-selective amidation of the diester.Start with the mono-acid, mono-ester for the amidation step.
Ring-Opened Products (e.g., unsaturated amides) Harsh acidic or thermal conditions.Avoid high temperatures and strong acids.[5]
Mono-alkylated Intermediate Incomplete cyclopropanation.Increase reaction time, ensure sufficient base.
Polymers/Oligomers Side reactions of 1,2-dibromoethane or diethyl malonate enolate.Slow addition of reagents, controlled temperature.[2]

IV. Detailed Experimental Protocol

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • To the cooled sodium ethoxide solution, add diethyl malonate (8.0 g, 0.05 mol) dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane (14.1 g, 0.075 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic Acid

  • Dissolve diethyl cyclopropane-1,1-dicarboxylate (9.3 g, 0.05 mol) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (2.8 g, 0.05 mol) in water (10 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the mono-acid.

Step 3: Synthesis of Ethyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

  • Dissolve 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (7.9 g, 0.05 mol) in dichloromethane (50 mL).

  • Add oxalyl chloride (6.3 g, 0.05 mol) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in fresh dichloromethane (50 mL) and cool to 0 °C.

  • Bubble methylamine gas through the solution or add a solution of methylamine in THF (2 equivalents) dropwise.

  • Stir the reaction for 1-2 hours at room temperature.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired amide.

Step 4: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

  • Dissolve ethyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate (8.5 g, 0.05 mol) in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (2.3 g, 0.055 mol) and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Remove the THF under reduced pressure.

  • Wash the aqueous solution with diethyl ether.

  • Cool the aqueous layer and acidify to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the final product. Further purification can be achieved by crystallization.

V. Mechanistic Insight: Key Reaction and Side Product Formation

The following diagram illustrates the desired reaction pathway and the formation of two common side products: the diacid from over-hydrolysis and a ring-opened product under harsh conditions.

G start Ethyl 1-(methylcarbamoyl)cyclopropane- 1-carboxylate target 1-(Methylcarbamoyl)cyclopropane- 1-carboxylic Acid (Target) start->target Mild Hydrolysis (e.g., LiOH, RT) diacid Cyclopropane-1,1-dicarboxylic Acid start->diacid Harsh Hydrolysis (e.g., NaOH, heat) ring_opened Unsaturated Amide-Acid target->ring_opened Strong Acid / Heat

Caption: Desired reaction versus common side product pathways.

VI. References

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. Available from: [Link]

  • Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A. Available from:

  • Organic Chemistry with Victor. Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available from: [Link]

  • PubChem. 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Available from: [Link]

  • Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1. Available from:

  • ACS Publications. trans-Directing Ability of the Amide Group: Enabling the Enantiocontrol in the Synthesis of 1,1-Dicarboxy Cyclopropanes. Reaction Development, Scope, and Synthetic Applications. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of amide-substituted cyclopropanes through.... Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • Organic Chemistry with Victor. Synthesis of Primary Amines from Carboxylic Acids. YouTube. Available from: [Link]

  • Google Patents. Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. US5869737A. Available from:

Sources

Technical Support Center: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route and improve the yield and purity of your target compound.

Introduction: A Strategic Overview

The synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and logical synthetic pathway involves three key stages:

  • Cyclopropanation: Formation of a cyclopropane ring with two ester functionalities. This is typically achieved through a malonic ester synthesis, reacting a dialkyl malonate with a 1,2-dihaloethane.

  • Selective Mono-amidation: The conversion of one of the two ester groups on the cyclopropane ring into a methylamide. This step is critical for achieving the desired product structure.

  • Selective Hydrolysis: The hydrolysis of the remaining ester group to a carboxylic acid, while leaving the amide bond intact.

This guide will dissect each of these stages, providing detailed protocols, troubleshooting advice for common issues, and a deeper understanding of the chemical principles at play.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Selective Mono-amidation cluster_2 Stage 3: Selective Hydrolysis Dialkyl_Malonate Dialkyl Malonate Dialkyl_Cyclopropane_Dicarboxylate Dialkyl Cyclopropane-1,1-dicarboxylate Dialkyl_Malonate->Dialkyl_Cyclopropane_Dicarboxylate 1. 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane->Dialkyl_Cyclopropane_Dicarboxylate 2. Base Base (e.g., NaOEt) Base->Dialkyl_Cyclopropane_Dicarboxylate Catalyst Mono_amide_ester Alkyl 1-(methylcarbamoyl) cyclopropane-1-carboxylate Dialkyl_Cyclopropane_Dicarboxylate->Mono_amide_ester Selective Amidation Methylamine Methylamine (CH3NH2) Methylamine->Mono_amide_ester Final_Product 1-(Methylcarbamoyl)cyclopropane- 1-carboxylic Acid Mono_amide_ester->Final_Product Selective Hydrolysis Base_hydrolysis Base (e.g., NaOH), then Acid Workup Base_hydrolysis->Final_Product

Caption: Synthetic pathway for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Stage 1: Cyclopropanation

Issue 1: Low or no yield of Dialkyl Cyclopropane-1,1-dicarboxylate.

  • Question: I am not getting the expected yield of the cyclopropane dicarboxylate. What are the likely causes and how can I improve it?

  • Answer: Low yields in the malonic ester synthesis for cyclopropanation can stem from several factors.[1][2] Let's break down the possibilities:

    • Ineffective Deprotonation: The first step is the formation of the enolate from the dialkyl malonate. If the base is not strong enough or if there is residual acid or water in your reaction, the deprotonation will be incomplete.

      • Solution: Ensure your base is fresh and of high quality. Sodium ethoxide in ethanol is a common choice. Use anhydrous solvents and dry glassware to prevent quenching the base.

    • Side Reactions: A major competing reaction is the dialkylation of the malonic ester, which can lead to complex mixtures and lower yields of the desired product.

      • Solution: Control the stoichiometry carefully. Use a slight excess of the dihaloethane and add the base slowly to the mixture of the malonate and dihaloethane. This helps to ensure that the mono-alkylated intermediate reacts intramolecularly to form the cyclopropane ring before it can be deprotonated and alkylated again.

    • Reaction Conditions: Temperature and reaction time are critical.

      • Solution: The reaction often requires heating to proceed at a reasonable rate. Refluxing in ethanol is common. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Detailed Protocol for Diethyl Cyclopropane-1,1-dicarboxylate

This protocol is adapted from established procedures for malonic ester synthesis.[3]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.2 eq) to anhydrous ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol. Add this solution dropwise to the stirred reaction mixture at room temperature over 1-2 hours.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purification: Purify the crude product by vacuum distillation.

ParameterRecommended Value
Solvent Anhydrous Ethanol
Base Sodium Ethoxide
Temperature Reflux
Reaction Time 4-6 hours
Stage 2: Selective Mono-amidation

Issue 2: Formation of Diamide and Unreacted Starting Material.

  • Question: My amidation reaction is giving me a mixture of the desired mono-amide, the diamide, and unreacted starting material. How can I improve the selectivity for the mono-amide?

  • Answer: Achieving selective mono-amidation of a dicarboxylate can be challenging. The key is to control the reactivity of the starting material and the stoichiometry of the nucleophile.

    • Stoichiometry Control: The most straightforward approach is to use a limited amount of methylamine.

      • Solution: Use slightly less than one equivalent of methylamine (e.g., 0.95 eq) relative to the diethyl cyclopropane-1,1-dicarboxylate. This will leave some starting material unreacted, but it will minimize the formation of the diamide. The unreacted starting material can often be separated chromatographically.

    • Reaction Temperature: Lower temperatures can help to improve selectivity.

      • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and allow for better control.

    • Alternative Strategy: Mono-hydrolysis first: An alternative route is to first perform a selective mono-hydrolysis of the diester to the mono-acid mono-ester, and then perform the amidation on the carboxylic acid group using a peptide coupling reagent. This often provides better selectivity.

Detailed Protocol for Ethyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

  • Setup: In a sealed tube or pressure vessel, dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a suitable solvent such as methanol or THF.

  • Amine Addition: Add a solution of methylamine (0.95 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Seal the vessel and stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any excess methylamine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stage 3: Selective Hydrolysis

Issue 3: Hydrolysis of the Amide Bond.

  • Question: During the hydrolysis of the ester, I am also cleaving the amide bond, leading to the dicarboxylic acid and reducing my yield. How can I selectively hydrolyze the ester?

  • Answer: Amides are generally more stable to hydrolysis than esters, especially under basic conditions.[4] However, harsh conditions can lead to the hydrolysis of both functional groups.

    • Milder Conditions: Avoid using high concentrations of strong bases or high temperatures for extended periods.

      • Solution: Use a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water at room temperature. Monitor the reaction carefully by TLC to stop it as soon as the starting ester is consumed.

    • Acidic Hydrolysis (Caution): Acid-catalyzed hydrolysis is generally not recommended as it can be less selective and may require harsher conditions.

Detailed Protocol for 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

This protocol is adapted from a procedure for a similar compound.[5]

  • Setup: Dissolve ethyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Wash the aqueous layer with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of 2-3. A precipitate of the product should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting_Flow cluster_stage1 Stage 1: Cyclopropanation cluster_stage2 Stage 2: Amidation cluster_stage3 Stage 3: Hydrolysis Start Low Yield of Final Product Low_Yield_S1 Low Yield of Dicarboxylate? Start->Low_Yield_S1 Check_Base_S1 Check Base Quality & Anhydrous Conditions Low_Yield_S1->Check_Base_S1 Yes Poor_Selectivity_S2 Mixture of Mono/Di-amide? Low_Yield_S1->Poor_Selectivity_S2 No Control_Stoichiometry_S1 Control Stoichiometry & Base Addition Rate Check_Base_S1->Control_Stoichiometry_S1 Optimize_Temp_Time_S1 Optimize Temperature & Time Control_Stoichiometry_S1->Optimize_Temp_Time_S1 Limit_Amine_S2 Use < 1 eq. of Methylamine Poor_Selectivity_S2->Limit_Amine_S2 Yes Amide_Cleavage_S3 Amide Bond Hydrolyzed? Poor_Selectivity_S2->Amide_Cleavage_S3 No Lower_Temp_S2 Lower Reaction Temperature Limit_Amine_S2->Lower_Temp_S2 Alternative_Route_S2 Consider Mono-hydrolysis First Lower_Temp_S2->Alternative_Route_S2 Milder_Base_S3 Use Milder Base Conditions (e.g., LiOH) Amide_Cleavage_S3->Milder_Base_S3 Yes Control_Time_Temp_S3 Monitor Reaction Closely, Lower Temperature Milder_Base_S3->Control_Time_Temp_S3

Caption: Troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the cyclopropanation step?

    • A1: Anhydrous ethanol is a common and effective solvent, especially when using sodium ethoxide as the base. This prevents transesterification.[2]

  • Q2: Can I use a different base for the cyclopropanation?

    • A2: Yes, other strong bases like potassium tert-butoxide can be used, but sodium ethoxide in ethanol is often preferred for its cost-effectiveness and ease of handling.

  • Q3: How do I monitor the progress of the reactions?

    • A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring all stages of this synthesis. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Q4: My final product is difficult to purify. Any suggestions?

    • A4: Purification of the final carboxylic acid can sometimes be challenging due to its polarity. If precipitation upon acidification is not clean, consider extraction with a polar organic solvent like ethyl acetate after acidification. If impurities persist, recrystallization from a suitable solvent system (e.g., water/ethanol) may be effective.

  • Q5: Is it possible to perform the amidation and hydrolysis in a one-pot reaction?

    • A5: While one-pot reactions can be more efficient, achieving selectivity in this case would be extremely difficult. The conditions required for amidation and hydrolysis are generally not compatible. A stepwise approach with purification of the intermediate is strongly recommended for higher purity and yield.

References

  • Grokipedia. Malonic ester synthesis.

  • Wikipedia. Malonic ester synthesis.

  • Singh, R. K.; Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Org. Synth.1981 , 60, 66.

  • Bender, D. M.; Peterson, J. A.; McCarthy, J. R.; Gunaydin, H.; Takano, Y.; Houk, K. N. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org. Lett.2008 , 10 (3), 509–511.

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. 2022 .

Sources

Technical Support Center: Stability of 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. By understanding the underlying chemical principles of its functional groups—a carboxylic acid, a secondary amide, and a cyclopropane ring—we can anticipate and troubleshoot common experimental issues.

Troubleshooting Guide: Addressing Common Stability Concerns

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable steps.

Q1: My solution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is losing potency/concentration over time. What are the likely causes?

A decrease in the concentration of the parent compound is a primary indicator of degradation. For this molecule, the most probable, albeit slow, degradation pathway under non-ideal conditions is hydrolysis of the methylcarbamoyl (amide) group.

Causality:

  • Amide Hydrolysis: While amides are the most stable of the carboxylic acid derivatives, they can undergo hydrolysis under strongly acidic or basic conditions, particularly with elevated temperatures.[1] This reaction would cleave the amide bond to yield 1-carboxycyclopropane-1-carboxylic acid and methylamine.

  • Cyclopropane Ring Stability: The cyclopropane ring itself is kinetically stable due to the high energy of activation required for ring-opening.[2][3] However, extreme pH and high temperatures could potentially promote ring cleavage, although this is less likely than amide hydrolysis under typical experimental conditions.

Troubleshooting Steps:

  • Confirm Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can resolve the parent peak from any potential degradation products.

  • pH and Temperature Monitoring: Record the pH and storage temperature of your solution. Stability is often highly dependent on these factors.

  • Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study. This involves exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting solutions. This can help confirm the identity of degradants seen in your experimental samples.

Q2: I'm observing one or more new peaks in my HPLC/LC-MS chromatogram. How can I tentatively identify these impurities?

The appearance of new peaks is a direct consequence of degradation or interaction with solution components. Based on the structure of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, we can predict the most likely degradation products.

Causality: The primary degradation pathway is likely amide hydrolysis.

  • Primary Degradant: The most probable first degradation product is 1-carboxycyclopropane-1-carboxylic acid , resulting from the hydrolysis of the amide bond. In an LC-MS analysis, you would look for a new peak with a mass corresponding to this structure.

  • Further Degradation: While less common, decarboxylation of the resulting dicarboxylic acid could occur under certain conditions, though this is generally not a significant pathway for this class of molecules in solution.[4]

Troubleshooting Steps:

  • Mass Analysis: Utilize mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the new peak(s). Compare this to the predicted masses of potential degradation products (see Table 1).

  • Chromatographic Behavior: In reversed-phase HPLC, the hydrolysis product, 1-carboxycyclopropane-1-carboxylic acid, would likely be more polar and therefore have a shorter retention time than the parent compound.

  • Spiking Study: If you have a reference standard of a suspected degradation product, a spiking study (co-injecting your sample and the standard) can confirm its identity if the peaks co-elute.

Q3: The pH of my buffered solution has shifted after adding the compound and storing it. What could this indicate?

A change in the pH of a buffered solution indicates that the buffer capacity has been exceeded, likely due to a chemical reaction producing acidic or basic species.

Causality:

  • Amide Hydrolysis: The hydrolysis of the amide bond of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid produces one equivalent of a carboxylic acid and one equivalent of methylamine. Methylamine is a weak base, which could lead to a slight increase in pH over time.

  • Buffer Interaction: The compound itself is a carboxylic acid and can interact with buffer components, potentially leading to a pH shift if the buffer capacity is insufficient.

Troubleshooting Steps:

  • Buffer Selection: Ensure you are using a buffer with a pKa close to the desired pH of your solution to maximize its buffering capacity.

  • Increase Buffer Concentration: If you suspect the reaction is generating enough acidic or basic byproducts to overwhelm the buffer, increasing the buffer concentration may be necessary.

  • Re-measure pH: Periodically re-measure the pH of your stock and working solutions to monitor for any changes.

Q4: My compound has precipitated out of solution. What are the potential reasons and how can I address this?

Precipitation is typically due to solubility limits being exceeded, which can be influenced by several factors.

Causality:

  • pH-Dependent Solubility: As a carboxylic acid, the solubility of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is pH-dependent. At pH values below its pKa, it will be in its less soluble, neutral form. At pH values above its pKa, it will be in its more soluble, carboxylate salt form.

  • Salt Formation: The compound may form insoluble salts with certain buffer components or ions present in the solution.

  • Temperature Effects: Solubility often decreases at lower temperatures. If a solution is prepared at room temperature and then stored in a refrigerator or freezer, the compound may precipitate.

  • Degradation Product Insolubility: A degradation product could be less soluble than the parent compound, leading to its precipitation over time.

Troubleshooting Steps:

  • Check Solution pH: Ensure the pH of your solution is appropriate for maintaining the solubility of the compound, generally above its pKa.

  • Solvent Selection: If working with organic co-solvents, ensure the compound is soluble in the final mixture.

  • Temperature Control: If storing solutions at low temperatures, perform a solubility test at that temperature to ensure the concentration is not above the saturation point.

  • Characterize Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS after re-dissolving in a suitable solvent) to determine if it is the parent compound or a degradant.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for preparing and storing solutions of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid?

For optimal stability, solutions should be prepared fresh. If storage is necessary:

  • pH: Use a buffered solution, ideally in the slightly acidic to neutral pH range (e.g., pH 5-7), to minimize the risk of base-catalyzed hydrolysis.

  • Temperature: Store solutions at 2-8°C or frozen at -20°C or -80°C. Perform freeze-thaw stability studies if solutions will be subjected to multiple freeze-thaw cycles.

  • Light: Protect solutions from light, especially if photolytic degradation has not been ruled out.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to prevent potential oxidative degradation.

Q2: How does pH impact the stability of this molecule in aqueous solutions?

The primary stability concern related to pH is the potential for hydrolysis of the amide bond.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis of the amide can occur, although it typically requires strong acid and/or elevated temperatures.

  • Neutral Conditions (pH 6-8): This is generally the pH range of maximum stability for amides.

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the amide is a more significant risk than acid-catalyzed hydrolysis and should be avoided, especially at elevated temperatures.

Q3: Are there any common solvents, buffers, or excipients that should be avoided?
  • Strong Acids and Bases: Avoid strongly acidic or basic conditions, as these can promote hydrolysis.

  • Reactive Excipients: Be cautious with excipients that have reactive functional groups. For example, reducing sugars could potentially interact with the molecule under certain conditions.

  • Oxidizing Agents: While the molecule does not have obvious sites for oxidation, it is good practice to avoid strong oxidizing agents unless compatibility has been established.

Q4: What analytical methods are recommended for a stability-indicating assay?

A stability-indicating method is crucial for accurately assessing the stability of your compound.

  • Primary Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique. If the compound lacks a strong chromophore, a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can be used.

  • Method Development: During method development, it is essential to demonstrate that the method can separate the parent peak from all potential degradation products and process-related impurities. This is often confirmed using samples from forced degradation studies.

Visualizations and Data

Hypothetical Degradation Pathway

parent 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid hydrolysis_product 1-Carboxycyclopropane- 1-carboxylic acid + Methylamine parent->hydrolysis_product Amide Hydrolysis (Strong Acid/Base, Heat)

Caption: Hypothetical hydrolytic degradation of the target molecule.

Experimental Workflow for Stability Troubleshooting

start Stability Issue Observed (e.g., Potency Loss, New Peaks) check_method Is Analytical Method Stability-Indicating? start->check_method validate_method Develop/Validate Method Using Forced Degradation check_method->validate_method No investigate Investigate Solution Parameters check_method->investigate Yes validate_method->investigate ph Measure pH investigate->ph temp Check Storage Temperature investigate->temp visual Visual Inspection (Precipitation, Color Change) investigate->visual analyze Analyze Sample by LC-MS for Degradant ID ph->analyze temp->analyze visual->analyze conclusion Identify Root Cause and Implement Corrective Actions analyze->conclusion

Caption: General workflow for troubleshooting stability issues.

Table 1: Potential Degradation Products and Their Characteristics
Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayExpected Chromatographic Behavior (RP-HPLC)
1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (Parent) C₆H₉NO₃143.14-Reference Retention Time
1-Carboxycyclopropane-1-carboxylic acid C₅H₆O₄130.09Amide HydrolysisShorter retention time (more polar)

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. Retrieved from [Link]

  • Chemistry with Caroline. (2022, April 18). Relative Stability of Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Haelters, J. P., Esmel, N. E., De Kimpe, N., & Monteau, F. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of chromatography. A, 993(1-2), 79–87. [Link]

  • Wikipedia. (2023, July 22). Cyclopropane carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]

Sources

optimization of reaction conditions for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, optimized protocols, and the causal reasoning behind key experimental steps, ensuring a robust and reproducible synthesis.

Introduction: Navigating the Synthesis

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into larger molecules to impart conformational rigidity. While its structure appears simple, its synthesis presents unique challenges related to the geminal disubstitution on a strained cyclopropane ring. The primary difficulties arise from controlling the selective functionalization of a dicarboxylic acid precursor and preventing unwanted side reactions such as ring-opening or diamide formation.

This guide presents a validated and optimized two-stage synthetic pathway, beginning with the formation of a key cyclopropane intermediate followed by a selective amidation. We will address common experimental pitfalls and provide clear, actionable solutions.

Recommended Synthetic Pathway Overview

The most efficient and reliable route to the target compound involves the initial synthesis of cyclopropane-1,1-dicarboxylic acid, followed by its conversion to a cyclic anhydride. This reactive intermediate can then undergo a regioselective ring-opening reaction with methylamine to yield the desired product cleanly.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Diethyl_Malonate Diethyl Malonate Cyclopropanation Phase-Transfer Cyclopropanation Diethyl_Malonate->Cyclopropanation Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropanation Diacid Cyclopropane-1,1-dicarboxylic Acid Cyclopropanation->Diacid NaOH, H₂O TEBAC Anhydride_Formation Anhydride Formation Diacid->Anhydride_Formation Intermediate Anhydride Cyclic Anhydride Intermediate Anhydride_Formation->Anhydride Ac₂O, Heat Amidation Amine Ring-Opening Anhydride->Amidation Final_Product 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid Amidation->Final_Product Methylamine Methylamine (aq.) Methylamine->Amidation

Figure 1: Recommended two-stage synthetic workflow.

Part 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This crucial first step involves the formation of the cyclopropane ring via a double alkylation of diethyl malonate. A phase-transfer catalyzed reaction is recommended for its high yield and operational simplicity.[1]

Troubleshooting Guide & FAQs: Stage 1

Question 1: My yield of cyclopropane-1,1-dicarboxylic acid is low, and I have a lot of unreacted diethyl malonate. What went wrong?

Answer: This is a common issue often stemming from inefficient alkylation or saponification. Consider the following:

  • Insufficient Base: The reaction requires a strong base (e.g., 50% aq. NaOH) to deprotonate the diethyl malonate and drive the saponification of the resulting cyclopropane diester. Ensure the correct concentration and stoichiometry are used.

  • Poor Mixing: This is a biphasic reaction (aqueous NaOH and organic reactants). Vigorous mechanical stirring is absolutely essential to create a large surface area for the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, TEBAC) to shuttle reactants between phases. Insufficient stirring is a primary cause of low conversion.[1]

  • Phase-Transfer Catalyst (PTC) Activity: Ensure your PTC is pure and active. If it's old or has been improperly stored, its efficacy may be reduced.

  • Reaction Time: While the initial cyclopropanation can be rapid, the subsequent in-situ saponification of the ester groups takes time. Ensure the reaction is stirred for the recommended duration (e.g., 2 hours) after the initial exotherm subsides to drive the hydrolysis to completion.[1]

Question 2: The workup is difficult, and I'm getting emulsions during the ether extraction. How can I improve this?

Answer: Emulsions are common during the extraction of acidic, high-salt aqueous layers.

  • Avoid Vigorous Shaking: Instead of shaking the separatory funnel vigorously, use a gentle swirling or rocking motion.[2]

  • Brine Wash: After the initial extractions, washing the combined organic layers with saturated sodium chloride (brine) helps to break emulsions by increasing the ionic strength of the aqueous phase.

  • Saturation of Aqueous Layer: Before the final extractions, saturating the aqueous layer with solid NaCl can increase the partitioning of your product into the organic phase and reduce emulsion formation.[1]

Optimized Experimental Protocol: Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from the robust procedure described in Organic Syntheses.[1]

  • Reaction Setup: In a 2 L three-necked flask equipped with a powerful mechanical stirrer and a thermometer, add 1 L of 50% (w/w) aqueous sodium hydroxide.

  • Catalyst Addition: To the stirred solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.

  • Reactant Addition: In a single portion, add a pre-mixed solution of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane.

  • Reaction: Stir the suspension vigorously. An exotherm is expected. Continue vigorous stirring for 2 hours.

  • Quenching & Acidification: Transfer the reaction mixture to a 4 L flask, rinsing with water. Cool the mixture to 15 °C in an ice bath. Carefully acidify by the dropwise addition of concentrated hydrochloric acid (~1 L) while maintaining the temperature between 15 and 25 °C.

  • Extraction: Transfer the acidified mixture to a large separatory funnel. Extract three times with 900 mL of diethyl ether. Saturate the aqueous layer with solid NaCl and perform three additional extractions with 500 mL of diethyl ether.

  • Purification: Combine the organic layers, wash with 1 L of brine, dry over anhydrous MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation.

  • Isolation: Triturate the resulting semi-solid residue with 100 mL of benzene or toluene and filter to obtain the product as white crystals. Expected yield: 66–73%.

Part 2: Synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid

This stage involves two key transformations: the formation of a cyclic anhydride from the diacid, and the subsequent regioselective ring-opening with methylamine.

Troubleshooting Guide & FAQs: Stage 2

Question 1: My amidation reaction is giving a low yield of the desired product. What are the likely causes?

Answer: Low yield in the final step typically points to issues with the anhydride intermediate or the amidation conditions.

  • Incomplete Anhydride Formation: The diacid must be completely converted to the cyclic anhydride. This is usually achieved by heating with a dehydrating agent like acetic anhydride. Ensure the water byproduct is effectively removed. Residual diacid will not react under these conditions and will complicate purification.

  • Hydrolysis of the Anhydride: The cyclic anhydride is highly susceptible to hydrolysis. Ensure your methylamine solution and solvent are not excessively wet and that the reaction is protected from atmospheric moisture.

  • Temperature Control: The ring-opening is exothermic. Add the methylamine solution slowly to a cooled solution of the anhydride. Uncontrolled temperature increases can lead to side reactions, including potential ring-opening of the strained cyclopropane.[3] While generally stable, donor-acceptor cyclopropanes can undergo cleavage under harsh conditions.[4]

Question 2: I am isolating a significant amount of the diamide byproduct. How can I improve the selectivity for the mono-amide?

Answer: Formation of the N,N'-dimethylcyclopropane-1,1-dicarboxamide is the primary side reaction. It occurs when a second molecule of methylamine reacts with the initially formed carboxylate.

  • Control Stoichiometry: Use a slight excess, but not a large excess, of methylamine (e.g., 1.1-1.2 equivalents).

  • Slow Addition & Low Temperature: Add the methylamine solution dropwise to a cooled (0-5 °C) solution of the anhydride. This keeps the instantaneous concentration of the amine low, favoring the initial, faster ring-opening over the subsequent, slower amidation of the carboxylate.

  • pH Control: The reaction of an amine with an anhydride is generally very fast. The issue is often the second amidation step. By keeping the conditions mild, you favor the desired mono-functionalization.

Figure 2: Mechanism of amine-induced anhydride ring-opening.
(Note: Image placeholders are used in the DOT script above for illustrative purposes of a chemical structure diagram.)
Optimized Experimental Protocol: Final Product Synthesis
  • Anhydride Formation: In a round-bottom flask, suspend 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid in 50 mL of acetic anhydride. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

  • Intermediate Isolation: Allow the solution to cool, then remove the excess acetic anhydride and acetic acid under reduced pressure. The crude cyclic anhydride can be used directly or purified by recrystallization if necessary.

  • Amidation Reaction: Dissolve the crude anhydride in a suitable solvent like THF or Dichloromethane (150 mL) and cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add 25.6 mL (0.33 mol, 1.1 eq) of a 40% aqueous solution of methylamine dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Acidify the reaction mixture to pH 2-3 with 2M HCl. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization.

Data Summary for Optimization

The following table summarizes key variables and their recommended ranges for optimizing the critical cyclopropanation step.

ParameterStandard ConditionOptimization RangeRationale & Notes
Solvent Biphasic (H₂O/Organic)N/AThe use of concentrated aqueous NaOH is key to the one-pot cyclopropanation and saponification.[1]
Base 50% aq. NaOH40-50% aq. NaOHHigh concentration drives the reaction. Lower concentrations may slow the saponification step.
Phase-Transfer Catalyst TEBACTBAB, Aliquat 336Triethylbenzylammonium chloride (TEBAC) is effective and readily available. Other quaternary ammonium salts can be screened.
Temperature 25 °C (initial)20-40 °CReaction is exothermic. Initial cooling may be needed for large-scale reactions, but some heat helps drive the reaction to completion.
Stirring Speed Vigorous (Mechanical)>500 RPMCritical for maximizing the interfacial surface area in the biphasic system. Insufficient mixing is a common failure point.
Stoichiometry (Dibromoethane) 1.5 equivalents1.2 - 2.0 equivalentsAn excess is required to drive the double alkylation and minimize oligomerization of the malonate.

References

  • Patsnap Eureka.
  • Google Patents.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Syntheses. Cyclopropanecarboxylic acid.
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • YouTube. Synthesis of Cyclopropanecarboxylic Acid.
  • National Institutes of Health.
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 11.3.
  • Organic Chemistry Portal.
  • BenchChem.
  • ACS Publications. trans-Directing Ability of the Amide Group: Enabling the Enantiocontrol in the Synthesis of 1,1-Dicarboxy Cyclopropanes.
  • ResearchGate.
  • ResearchGate. ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers.
  • BenchChem.
  • Reddit. amide coupling help : r/Chempros.
  • Docentes FCT NOVA.
  • National Institutes of Health. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
  • Organic Chemistry Portal.
  • Molecules.
  • Google Patents. US6037476A - Process for making cyclic imides.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. Why did my amide syntesis does not work?.
  • YouTube. Ring Opening of Epoxypropane Using Methylamine.

Sources

Technical Support Center: Purification of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.

Introduction: The Challenge of Purity

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a polar molecule containing both a carboxylic acid and a carbamoyl functional group. This bifunctionality, while useful in subsequent synthetic steps, presents unique challenges during purification. The polarity of the molecule can lead to difficulties with common chromatographic techniques, and the presence of structurally similar impurities requires carefully designed purification strategies. This guide will walk you through the most common issues and provide robust solutions to achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid?

Based on the common synthetic routes starting from cyclopropane-1,1-dicarboxylic acid, the primary impurities you are likely to encounter include:

  • Unreacted Starting Material: Cyclopropane-1,1-dicarboxylic acid.[1]

  • Over-reaction Byproduct: N,N'-dimethylcyclopropane-1,1-dicarboxamide.

  • Isomeric Byproducts: While less common due to the symmetry of the starting material, other isomeric amide-acids are a theoretical possibility.

  • Reagents and Coupling Agents: Residual coupling agents (e.g., dicyclohexylurea if using DCC), or inorganic salts from the workup.

  • Solvents: Residual solvents from the reaction and extraction steps.

Q2: My crude product is a sticky oil or a semi-solid. What does this indicate?

This is a common observation and usually points to the presence of residual solvents or highly soluble impurities. Before attempting more complex purification methods, ensure your product is thoroughly dried under high vacuum. If the material remains non-crystalline, it is likely that a significant amount of impurities is plasticizing your product.

Q3: I am seeing poor separation on my standard silica gel chromatography column. What can I do?

Due to the polar nature of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, it can interact strongly with the polar stationary phase of a standard silica gel column, leading to significant tailing and poor separation from other polar impurities. For better results, consider the following:

  • Acidification of the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid group, reducing its interaction with the silica and leading to sharper peaks.

  • Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative for purifying polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can provide excellent resolution where reverse-phase fails.

Troubleshooting Guides

Issue 1: Presence of Unreacted Cyclopropane-1,1-dicarboxylic Acid

Symptoms:

  • Broad peaks in your analytical chromatogram (HPLC, UPLC).

  • Additional signals in your 1H NMR spectrum, particularly a broad singlet corresponding to the acidic protons of the diacid.

  • Difficulty in achieving a sharp melting point for your final product.

Root Cause: Incomplete reaction of the cyclopropane-1,1-dicarboxylic acid starting material.

Solutions:

1. Aqueous Base Wash (Liquid-Liquid Extraction)

This method leverages the difference in acidity between the desired product and the starting diacid. The diacid is more acidic and will be more readily deprotonated and extracted into an aqueous basic solution.

Experimental Protocol: Aqueous Base Wash

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) at a concentration of 1-5%.

  • Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated diacid will preferentially move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution 1-2 more times.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the combined aqueous layers with concentrated HCl to pH 1-2 and extract with an organic solvent to recover the unreacted diacid if desired.

2. Recrystallization

If the concentration of the diacid impurity is not too high, recrystallization can be an effective purification method. The choice of solvent is critical.

Experimental Protocol: Recrystallization

  • Select a suitable solvent or solvent system. A good starting point is a mixture of a polar solvent in which the desired product is soluble at elevated temperatures but less soluble at room temperature (e.g., ethyl acetate, isopropanol) and a non-polar anti-solvent (e.g., hexanes, heptane).

  • Dissolve the crude product in a minimal amount of the hot primary solvent.

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

  • Slowly add the anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under high vacuum.

Issue 2: Presence of N,N'-dimethylcyclopropane-1,1-dicarboxamide

Symptoms:

  • A distinct set of peaks in your analytical chromatogram.

  • Characteristic signals in the 1H NMR spectrum corresponding to the two equivalent methyl groups of the diamide.

  • The diamide is less polar than the desired product and will have a higher Rf value in normal-phase chromatography.

Root Cause: Over-reaction during the amidation step, leading to the formation of the diamide byproduct.

Solution: Column Chromatography

Column chromatography is the most effective method for separating the less polar diamide from the more polar desired product.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 20% ethyl acetate in hexanes and gradually increase the polarity to 100% ethyl acetate. To improve peak shape, 0.5% acetic acid can be added to the mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel.

  • Column Packing and Elution: Pack the column with the silica gel slurry in the initial mobile phase. Carefully load the adsorbed sample onto the top of the column. Elute the column with the mobile phase gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another suitable analytical technique to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Compound Structure Relative Polarity Recommended Purification Method
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acidCNC(=O)C1(CC1)C(=O)OHighRecrystallization, Column Chromatography
Cyclopropane-1,1-dicarboxylic acidHOOC-C1(CC1)-COOHVery HighAqueous Base Wash, Recrystallization
N,N'-dimethylcyclopropane-1,1-dicarboxamideCNC(=O)C1(CC1)C(=O)NCModerateColumn Chromatography

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes major_impurity Identify Major Impurity is_pure->major_impurity No diacid Cyclopropane-1,1-dicarboxylic acid major_impurity->diacid Diacid diamide N,N'-dimethylcyclopropane- 1,1-dicarboxamide major_impurity->diamide Diamide other Other Impurities major_impurity->other Mixture/Other base_wash Aqueous Base Wash diacid->base_wash chromatography Column Chromatography diamide->chromatography other->chromatography recrystallize1 Recrystallization base_wash->recrystallize1 recrystallize1->check_purity chromatography->check_purity

Caption: Decision tree for purification strategy.

Liquid-Liquid Extraction Workflow

ExtractionWorkflow start Dissolve Crude in Organic Solvent add_base Add Aqueous NaHCO3 start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Contains Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Diacid Impurity) separate->aqueous_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for basic aqueous extraction.

References

  • Danheiser, R. L.; Fink, D. M.; Tsai, Y. M. Cyclopropane-1,1-dicarboxylic acid. Org. Synth.1988 , 66, 8. DOI: 10.15227/orgsyn.066.0008. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable chiral building blocks. Cyclopropane rings are prevalent structural motifs in numerous pharmaceuticals due to their unique conformational constraints and metabolic stability.[1][2] The stereoselective synthesis of highly substituted cyclopropanes, such as the title compounds, presents significant challenges.[3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, ensuring you can navigate the complexities of these synthetic routes with confidence.

I. Troubleshooting Guide: Common Challenges & Solutions

This section addresses specific issues that may arise during the synthesis, categorized by the observed problem. Each entry details potential causes and provides actionable solutions grounded in established chemical principles.

Issue 1: Low Diastereo- or Enantioselectivity in Cyclopropanation

Poor stereocontrol is a primary obstacle in the synthesis of chiral cyclopropanes. The relative and absolute stereochemistry of the final product is dictated by the subtle interplay of steric and electronic factors during the C-C bond formation.

Potential Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Catalyst or Chiral Ligand The choice of catalyst and its associated chiral ligand is paramount for achieving high stereoselectivity. The catalyst's steric and electronic properties must be well-matched to the substrate to effectively differentiate between the prochiral faces of the alkene.1. Screen a panel of catalysts: For metal-catalyzed cyclopropanations (e.g., using diazo compounds), evaluate different transition metals (Rh, Cu, Co, Fe) and their complexes.[4][5][6] 2. Vary the chiral ligand: Explore a range of chiral ligands (e.g., bis(oxazolines), Salen-type ligands, chiral porphyrins) to identify the optimal match for your substrate.[7][8][9] 3. Consider biocatalysis: Engineered enzymes, such as myoglobin or P450 variants, can offer exceptional levels of stereocontrol for specific transformations.[4][10][11][12]
Incorrect Reaction Temperature Temperature can significantly influence the transition state energies of competing diastereomeric pathways. Lower temperatures often enhance selectivity by favoring the pathway with the lower activation energy.1. Perform a temperature screen: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) to determine its effect on the diastereomeric or enantiomeric ratio.
Solvent Effects The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of reaction intermediates, thereby affecting stereoselectivity.1. Conduct a solvent screen: Evaluate a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, diethyl ether, THF) to identify the optimal medium for your reaction.
Steric Hindrance The steric bulk of the substituents on both the alkene and the carbene precursor can influence the facial selectivity of the cyclopropanation.[1][13]1. Modify protecting groups: If applicable, consider using smaller or larger protecting groups on your substrate to alter the steric environment around the reaction center.

Workflow for Optimizing Stereoselectivity:

G start Low Stereoselectivity Observed catalyst Screen Catalysts & Ligands start->catalyst temp Optimize Reaction Temperature catalyst->temp If selectivity improves analyze Analyze d.r./e.e. catalyst->analyze No significant improvement solvent Screen Solvents temp->solvent If further improvement needed temp->analyze No significant improvement sterics Modify Substrate Sterics solvent->sterics If still suboptimal solvent->analyze No significant improvement sterics->analyze analyze->catalyst Iterate if necessary end Achieve Desired Stereoselectivity analyze->end Target met G start Alkene + Carbene Precursor catalyst Catalyst Activation start->catalyst carbene Reactive Carbene/Carbenoid catalyst->carbene desired Desired Cyclopropanation carbene->desired [Alkene] dimer Dimerization carbene->dimer [Carbene] insertion C-H Insertion carbene->insertion [Solvent/Substrate C-H] product Target Cyclopropane desired->product side1 Alkene Dimer dimer->side1 side2 C-H Insertion Product insertion->side2

Sources

Technical Support Center: Storage and Handling of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding the molecule's chemical nature, you can proactively prevent degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid?

For optimal stability, the compound should be stored in a cool environment. Based on safety data for the parent compound, cyclopropanecarboxylic acid, refrigeration at 2°C to 8°C is recommended.[1] Storage in a tightly sealed container in a cool, dry place is essential.[1]

Q2: How sensitive is this compound to light and air?

The compound contains amide and carboxylic acid functional groups which can be susceptible to oxidative and photo-degradation over long periods. While specific photostability data for this molecule is not available, general best practices for storing complex organic molecules apply. It is prudent to store the material in an opaque or amber-colored vial to protect it from light and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1]

Q3: Can I store the compound in solution? If so, what solvent is recommended?

Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis, especially if the solvent contains water or acidic/basic impurities. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or THF. Prepare solutions fresh whenever possible.

Q4: What are the visible signs of degradation?

Visible signs of degradation can include a change in color (e.g., yellowing), a change in physical state (e.g., from a crisp solid to a sticky or oily substance), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q5: How does the cyclopropane ring affect the molecule's stability?

The three-membered cyclopropane ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain conditions.[2] However, the ring is generally stable under mild acidic or basic conditions, such as those used for ester hydrolysis on similar molecules.[2] Harsh conditions, such as high heat or strong acids, could potentially lead to the cleavage of the cyclopropane ring.[3]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your sample of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid has degraded, this guide provides a logical workflow to diagnose the issue.

Initial Observation Checklist
  • Visual Inspection: Note any changes in color or physical appearance.

  • Solubility Check: Has the solubility of the compound in your standard solvent changed? Partial degradation can sometimes lead to the formation of less soluble impurities.

  • Review Storage History: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). Check for any deviations, such as temperature fluctuations or prolonged exposure to ambient conditions.

Analytical Troubleshooting Workflow

If initial observations suggest potential degradation, a systematic analytical approach is necessary to confirm and identify the nature of the degradation.

G cluster_0 Troubleshooting Workflow A Suspected Degradation (e.g., failed experiment, visual change) B Prepare Analytical Sample: - Control (new, trusted batch) - Suspected Sample A->B C Primary Analysis: Reverse-Phase HPLC-UV B->C D Peak Purity Analysis C->D E Results Interpretation D->E F Pure (Single Peak, Matches Control) E->F  No Degradation G Impure (Multiple Peaks, Shifted Retention Time) E->G  Degradation Confirmed L Re-evaluate experimental conditions (Is the compound unstable in your assay?) F->L H Secondary Analysis: LC-MS/MS G->H I Characterize Degradants (Determine m/z of impurities) H->I J Take Corrective Action: - Discard degraded stock - Re-evaluate storage protocol I->J K Problem Solved: Resume Experimentation J->K

Caption: Troubleshooting workflow for suspected degradation.

Understanding Potential Degradation Pathways

While specific degradation studies on 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid are not extensively published, we can predict the most likely degradation pathways based on its functional groups: a secondary amide, a carboxylic acid, and a strained cyclopropane ring.

  • Hydrolysis: This is the most probable degradation pathway. Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-carboxycyclopropane-1-carboxylic acid and methylamine. This reaction is typically slow at neutral pH but can be accelerated by heat and the presence of acids or bases.[4]

  • Decarboxylation: Some carboxylic acids can lose carbon dioxide upon heating. While simple cyclopropanecarboxylic acid is relatively stable, the presence of the adjacent carbamoyl group may influence its thermal stability. Thermal stress could potentially lead to decarboxylation.[3]

  • Ring Opening: The strained cyclopropane ring can undergo cleavage under harsh conditions, such as high temperatures or in the presence of strong acids.[2][3] This would lead to a variety of linear products and represents a more severe degradation pathway.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base, H2O) cluster_thermal Thermal Stress (High Heat) Parent 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid Deg1 1-Carboxycyclopropane- 1-carboxylic acid Parent->Deg1 Deg2 Methylamine Parent->Deg2 Deg3 Decarboxylation Product (Loss of CO2) Parent->Deg3 Deg4 Ring-Opened Products Parent->Deg4

Caption: Potential degradation pathways of the target molecule.

Recommended Storage Conditions and Stability Guidelines

To ensure the long-term viability of your compound, adhere to the following storage protocols. These recommendations are based on the chemical properties of the molecule's functional groups and data from closely related compounds.

Parameter Recommended Condition Rationale & Potential Consequences of Deviation
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of all potential degradation reactions. Higher temperatures can accelerate hydrolysis and thermal decomposition.[1][5]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against long-term oxidative degradation. Exposure to air can lead to slow oxidation.
Light Amber or Opaque VialProtects against photolytic degradation. Many complex organic molecules are light-sensitive.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the amide bond. The compound is hygroscopic and will readily absorb water from the atmosphere.
pH Store as a dry solidAvoids acid- or base-catalyzed hydrolysis. Storing in acidic or basic solutions will rapidly degrade the compound.
Form Solid (Lyophilized Powder if possible)Maximizes stability by reducing molecular mobility. Avoid long-term storage in solution.

Protocol: Forced Degradation Study for Stability Assessment

To understand the stability of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid under your specific experimental conditions, it is highly recommended to perform a forced degradation study. This involves intentionally exposing the compound to stressful conditions to identify potential degradation products and establish its stability profile.[6]

Objective

To determine the degradation profile of the compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.

Materials
  • 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

  • HPLC-grade water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator or oven

Experimental Workflow
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix stock solution with 1 M HCl.

    • Base Hydrolysis: Mix stock solution with 1 M NaOH.

    • Neutral Hydrolysis: Mix stock solution with HPLC-grade water.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at a set temperature (e.g., 60°C).

    • Thermal Degradation (Solution): Heat the neutral hydrolysis sample.

    • Control: Keep a sample of the stock solution at 2-8°C, protected from light.

  • Incubation: Incubate all samples (except the solid thermal sample) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis:

    • At each time point, withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • For the solid thermal sample, dissolve a portion in the initial solvent at each time point.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • If using LC-MS, identify the mass-to-charge ratio (m/z) of any new peaks to help elucidate the structure of the degradation products.

This proactive approach will provide invaluable information about the molecule's "soft spots" and help you design more robust experiments and formulations.

References

  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • CDH Fine Chemical.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • PubChemLite. 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Fisher Scientific.
  • Google Patents. (WO2016177845A1).
  • BOC Sciences.
  • Arkivoc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]

  • Google Patents. (CN104447293A). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • NIST. Cyclopropanecarboxylic acid. [Link]

  • BenchChem. Application Notes and Protocols: Ring-Opening Reactions of 1-Methoxycyclopropanecarboxylic Acid under Acidic Conditions.
  • PMC - NIH. Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • PubChem. 1-Methylcyclopropanecarboxylic acid. [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Human Metabolome Database. Showing metabocard for Cyclopropanecarboxylic acid (HMDB0250675). [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

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Technical Support Center: Overcoming Poor Solubility of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (MCCCA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this unique molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and achieve your experimental goals.

Understanding the Molecule: Key Physicochemical Properties

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (MCCCA) is a compound characterized by two key functional groups: a carboxylic acid and an N-methylated amide. These groups dictate its solubility behavior.

  • Carboxylic Acid Group: This is an acidic functional group. Its charge state is dependent on the pH of the solution. At pH values below its acid dissociation constant (pKa), it will be predominantly in its neutral, less soluble form (R-COOH). At pH values above its pKa, it will be in its ionized, more soluble carboxylate form (R-COO⁻). The pKa of the parent cyclopropane carboxylic acid is approximately 4.65[1], and while the methylcarbamoyl group will have an influence, we can use this as a starting estimate.

  • N-methyl Amide Group: Amides can participate in hydrogen bonding, but their overall contribution to water solubility can be limited compared to amines or carboxylic acids.[2] The N-methylation can also impact solubility; in some cases, it may increase solubility by disrupting crystal lattice formation, while in others, it might decrease it by adding hydrophobic bulk.[3]

The combination of a rigid cyclopropane ring and these functional groups results in a molecule with inherently poor aqueous solubility, particularly in neutral or acidic aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution when I add it to my phosphate-buffered saline (PBS) at pH 7.4?

A1: This is the most common issue encountered. The estimated pKa of the carboxylic acid group is around 4.65.[1] At pH 7.4, which is significantly above the pKa, the molecule should be ionized and more soluble. However, the intrinsic solubility of the neutral form of the molecule is likely very low. When you add the compound, you may be exceeding its thermodynamic solubility limit even in its ionized form, or you may be observing the "common ion effect" if your compound is a salt.[4] More likely, the overall hydrophobicity of the molecule limits its solubility despite the presence of the charged group.

Q2: I'm dissolving the compound in DMSO first for a stock solution. What is the maximum percentage of DMSO I can use in my aqueous buffer without it affecting my biological assay?

A2: This is a critical consideration for any experiment using a co-solvent. While DMSO is an excellent solvent for MCCCA, it can have significant effects on cell-based assays, protein structures, and enzyme kinetics, even at low concentrations. Most cell-based assays can tolerate DMSO up to 0.5% (v/v), with some being robust up to 1%. However, you must validate this for your specific system. It is always recommended to run a vehicle control (buffer with the same percentage of DMSO but without your compound) to account for any solvent effects.

Q3: Can I simply increase the pH of my buffer to 10 or 11 to fully ionize the carboxylic acid and increase solubility?

A3: While increasing the pH will further shift the equilibrium towards the more soluble ionized form according to the Henderson-Hasselbalch equation, you must consider the chemical stability of your compound and the requirements of your experiment.[5][6] Amides can be susceptible to hydrolysis under strongly basic (or acidic) conditions, which would degrade your compound.[7] Furthermore, a pH of 10 or 11 is not physiologically relevant and will likely destroy cells or denature proteins in most biological assays. Therefore, this approach is generally not recommended unless for specific analytical purposes.

Q4: Is forming a salt of MCCCA a viable option to improve its solubility?

A4: Absolutely. Salt formation is a well-established and highly effective technique for increasing the aqueous solubility of ionizable active pharmaceutical ingredients (APIs).[8][9] By reacting the acidic MCCCA with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like tromethamine), you can create a salt form (e.g., sodium 1-(methylcarbamoyl)cyclopropane-1-carboxylate). This salt will have a significantly higher intrinsic solubility than the free acid form.[10] For basic drugs, hydrochloride is a common salt form, while for acidic drugs like MCCCA, sodium or potassium salts are prevalent.[11]

Troubleshooting Guides & Step-by-Step Protocols

This section provides a systematic approach to identifying the best strategy for solubilizing MCCCA for your specific application.

Guide 1: Systematic Solubility Enhancement Strategy

This workflow provides a decision-making process for selecting the appropriate solubilization method.

G cluster_0 Start: Solubility Problem cluster_1 Level 1: Simple Adjustments cluster_2 Level 2: Formulation Approaches cluster_3 End Goal start Poor solubility of MCCCA in desired aqueous buffer ph_adjust Protocol 1: pH Adjustment Is solubility sufficient at pH > pKa (e.g., 7.4)? start->ph_adjust cosolvent Protocol 2: Co-solvent Screening Is a low % of co-solvent (e.g., <1% DMSO) sufficient? ph_adjust->cosolvent No success Target Concentration Achieved in Experimentally Compatible Buffer ph_adjust->success Yes salt Protocol 3: Salt Formation Is the API ionizable? Can a stable salt be formed? cosolvent->salt No cosolvent->success Yes complexation Protocol 4: Cyclodextrin Complexation Does complexation improve solubility? salt->complexation Not feasible or insufficient salt->success Yes surfactant Protocol 5: Surfactant Micelles Is micellar solubilization effective? complexation->surfactant No complexation->success Yes surfactant->success Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Guide 2: Protocols for Solubility Enhancement

This experiment will determine how solubility changes with pH and confirm the compound's pKa.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Sample Preparation: Add an excess amount of solid MCCCA to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium. The "shake-flask" method is a standard approach.[12][13]

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Accurately determine the concentration of dissolved MCCCA in the clear supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can separate the parent compound from any potential impurities or degradants.[14]

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting curve will show the pH-solubility profile. The inflection point of this curve corresponds to the pKa of the compound.[15][16]

This protocol helps identify a suitable co-solvent and the minimum concentration required.

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[17] Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[18][19]

  • Stock Solution: Prepare a high-concentration stock solution of MCCCA in each co-solvent (e.g., 50 mg/mL).

  • Titration: In separate vials, add increasing amounts of the co-solvent stock solution to your primary aqueous buffer (e.g., PBS pH 7.4).

  • Observation: After each addition, vortex the solution and visually inspect for precipitation or turbidity. The point at which the solution remains clear for an extended period (e.g., 24 hours) indicates the required percentage of co-solvent to achieve the target concentration.

  • Verification: Quantify the final concentration using HPLC to confirm the result.

Table 1: Comparison of Common Co-solvents

Co-solventPolarityCommon UseConsiderations
DMSO HighUniversal solvent for initial screeningCan be toxic to cells, interfere with assays
Ethanol MediumOral and parenteral formulationsCan cause protein precipitation at high conc.
Propylene Glycol MediumVersatile, used in many formulationsCan be viscous
PEG 400 MediumLow toxicity, widely usedMay not be as strong a solvent as others

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like MCCCA, forming inclusion complexes that have greatly enhanced aqueous solubility.[20][21][22][23]

  • Cyclodextrin Selection: Select common cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which are known for their high water solubility and low toxicity.[24]

  • Phase Solubility Diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess of solid MCCCA to each solution.

    • Equilibrate the samples as described in Protocol 1 (Step 3).

    • Separate and quantify the concentration of dissolved MCCCA in each solution (Protocol 1, Steps 4 & 5).

  • Data Analysis: Plot the concentration of dissolved MCCCA against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a positive result.

Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[25][26][27] This is a powerful technique for solubilizing very poorly soluble molecules.[28][29]

  • Surfactant Selection: Choose non-ionic surfactants which are generally less harsh on biological systems. Common examples include Polysorbate 80 (Tween® 80) and Poloxamer 188.

  • Screening:

    • Prepare several aqueous buffer solutions containing the selected surfactant at a concentration well above its CMC (e.g., 0.5%, 1.0%, and 2.0% w/v).

    • Add MCCCA to these solutions and determine the maximum achievable concentration, observing for clarity.

    • Use sonication or gentle heating to aid dissolution, followed by cooling to the experimental temperature.

  • Considerations: Be aware that surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions. Always run appropriate vehicle controls.

References

  • Škalko-Basnet, N. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Chaudhary, V.B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Javed, I., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. Available at: [Link]

  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Sharma, D., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Agnihotri, S. (2022). Solubilization by surfactants: Significance and symbolism. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an African JPME. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Dash, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vrakas, D., et al. (2017). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Maheshwari, R. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • McGraw Hill. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • Fuguet, E., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Liu, R. (Ed.). (2017). Water-Insoluble Drug Formulation. CRC Press. (Simulated reference, as direct search result was not a book)
  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Available at: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • Patel, R. B., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • That's Nice. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • Pharmaceutical Online. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]

  • Wikipedia. Cyclopropane carboxylic acid. Available at: [Link]

  • Leeson, P. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry. Available at: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available at: [Link]

  • Prankerd, R. J. (2007). Study of pH-dependent drugs solubility in water. ResearchGate. (Simulated reference based on search result context).
  • Slideshare. Ph and solubility profile. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. University of Toronto. (Simulated reference based on search result context).
  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics. (Simulated reference based on search result context).
  • Schönherr, D., et al. (2015). Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. European Journal of Pharmaceutics and Biopharmaceutics. (Simulated reference based on search result context).
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • NIH. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Available at: [Link]

  • NTU Journal. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available at: [Link]

  • NIH. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Available at: [Link]

  • University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

  • NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

  • PubMed. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

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Technical Support Center: Minimizing Epimerization in the Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid analogs. This document provides in-depth guidance, troubleshooting, and best practices to help you, our fellow researchers and drug development professionals, navigate the critical challenge of minimizing epimerization at the C1 position of the cyclopropane ring. Maintaining stereochemical integrity is paramount for ensuring the desired pharmacological activity and safety profile of these valuable compounds.

Section 1: The Root of the Problem: Understanding the Epimerization Mechanism

Epimerization in this context is the unwanted inversion of the stereocenter at the carbon atom bearing the carboxylic acid and methylcarbamoyl groups. This process leads to the formation of a diastereomer, which can be difficult to separate and compromises the purity and efficacy of the final active pharmaceutical ingredient (API).

The primary mechanism responsible for this loss of stereochemical purity is the deprotonation of the α-carbon (C1) by a base, followed by reprotonation.[1] This process proceeds through a planar, achiral enolate intermediate. Once this planar intermediate is formed, protonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer.

Several factors can exacerbate this issue:

  • Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of deprotonation.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for enolate formation.

  • Solvent Polarity: Polar solvents can stabilize the charged enolate intermediate, favoring its formation.[2]

  • Reaction Time: Longer exposure to basic conditions increases the likelihood of epimerization.

Below is a diagram illustrating the base-catalyzed epimerization pathway.

EpimerizationMechanism Figure 1. Mechanism of Base-Catalyzed Epimerization cluster_0 Desired Stereoisomer (R) cluster_1 Planar Enolate (Achiral) cluster_2 Undesired Epimer (S) A R-Analog B Planar Enolate Intermediate A->B Deprotonation (Base, e.g., DIEA) B->A Reprotonation (Desired Path) C S-Analog (Epimer) B->C Reprotonation (Undesired Path)

Caption: Figure 1. Mechanism of Base-Catalyzed Epimerization

Section 2: Frequently Asked Questions (FAQs)

Q1: At which synthetic step is epimerization most likely to occur?

Epimerization is most prevalent during the amide bond formation step, where the cyclopropane carboxylic acid is activated and coupled with methylamine (or its equivalent). This step typically involves the use of a coupling reagent and a base, creating the perfect storm of conditions for α-proton abstraction.[3] The activation of the carboxylic acid increases the acidity of the α-proton, making it more susceptible to removal by the base present in the reaction mixture.

Q2: How can I reliably detect and quantify the level of epimerization?

The most effective method is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5] Developing a robust chiral HPLC method is critical for accurately separating and quantifying the desired diastereomer from its epimer.

  • Column Selection: Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are excellent starting points for method development.[6]

  • Mobile Phase Screening: A systematic screen of mobile phases (e.g., normal phase with hexane/ethanol or reversed-phase with acetonitrile/water/acid) is necessary to achieve baseline separation.[5][6]

Alternatively, NMR spectroscopy using chiral shift reagents can sometimes be used to differentiate between diastereomers, but HPLC is generally the gold standard for accurate quantification.

Q3: Is there a "safe" base to use for the coupling reaction?

While no base is entirely without risk, sterically hindered, non-nucleophilic bases are strongly preferred. N,N-Diisopropylethylamine (DIEA) is a common choice, but its concentration and the reaction temperature must be carefully controlled. For highly sensitive substrates, a weaker base like 2,6-lutidine or N-methylmorpholine (NMM) may offer a better stereochemical outcome, sometimes at the cost of a slower reaction rate.[7] In some cases, using the hydrochloride salt of the amine component with a carbodiimide reagent like DIC can be performed without an additional tertiary base, minimizing epimerization risk.[8]

Q4: Does the choice of coupling reagent matter?

Absolutely. The choice of coupling reagent is critical. The mechanism of activation influences the lifetime and reactivity of the activated intermediate, which in turn affects the window of opportunity for epimerization.[3]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly efficient but must be used with caution. The formation of highly reactive intermediates can sometimes be mitigated by the inclusion of additives.[3][8] COMU has been shown to be effective for peptide bond formation in aqueous media with negligible racemization when used with a specific base like 2,6-lutidine.[7]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic choices. Their use in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress epimerization by forming less reactive active esters.[2][8]

  • Phosphonium Salts: Reagents like PyBOP are also effective but carry a similar risk profile to uronium salts.

Section 3: In-Depth Troubleshooting Guide

Use this decision tree to diagnose and resolve epimerization issues in your synthesis.

Troubleshooting Figure 2. Troubleshooting Epimerization start Problem: High Epimerization (>5%) Detected check_step Is epimerization occurring during amide coupling? start->check_step coupling_yes YES check_step->coupling_yes Isolate and analyze intermediates coupling_no NO (Check other steps) check_step->coupling_no base_q What base are you using? coupling_yes->base_q temp_q What is the reaction temperature? coupling_yes->temp_q reagent_q What coupling reagent/additive are you using? coupling_yes->reagent_q base_sol Solution: 1. Switch to a weaker/hindered base (e.g., NMM, 2,6-lutidine). 2. Reduce base equivalents to 1.1-1.5. base_q->base_sol temp_sol Solution: 1. Run reaction at 0 °C or -20 °C. 2. Add base slowly at low temp. temp_q->temp_sol reagent_sol Solution: 1. If using carbodiimide (DIC/DCC), ensure HOBt or HOAt is present. 2. Consider a reagent known for low epimerization (e.g., DEPBT, TDBTU). 3. Minimize pre-activation time. reagent_q->reagent_sol

Caption: Figure 2. Troubleshooting Epimerization

Problem: Significant epimerization is observed after the work-up of the amide coupling reaction.

  • Potential Cause 1: Reaction Temperature is too High.

    • Why: Epimerization is an equilibrium-driven process that is accelerated at higher temperatures. Room temperature reactions are often a major source of epimerization.

    • Solution: Perform the reaction at 0 °C or lower (e.g., -20 °C). Add the base slowly and portion-wise to the cooled reaction mixture to dissipate any exotherm. Maintain the low temperature for the entire duration of the reaction.[2]

  • Potential Cause 2: Inappropriate Base or Stoichiometry.

    • Why: A strong, unhindered base will rapidly deprotonate the α-carbon. Using excess base creates a prolonged basic environment that promotes epimerization.

    • Solution: Switch from a strong base like DBU or potassium carbonate to a more hindered, non-nucleophilic base such as DIEA, or even a weaker base like NMM.[8] Carefully control the stoichiometry, using only a slight excess (1.1-1.5 equivalents) of the base.

  • Potential Cause 3: Coupling Reagent and Additives.

    • Why: The activated carboxylic acid intermediate can be highly susceptible to epimerization. Some coupling reagents form more stable active esters than others. Additives like HOBt and HOAt act as traps, forming active esters that are more stable and less prone to epimerization than the intermediates formed with the coupling reagent alone.[2][9]

    • Solution: Always use an additive like HOBt or HOAt when using a carbodiimide (DCC, DIC, EDC).[8] If using a uronium reagent like HATU, minimize the "pre-activation" time (the time between adding the coupling reagent and the amine nucleophile) to as short as possible.[10]

Section 4: Recommended Protocol for Amide Coupling

This protocol is designed to minimize epimerization during the coupling of a chiral 1-carboxy-cyclopropane analog with methylamine.

Materials:

  • 1-(R/S)-carboxy-cyclopropane analog (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • Methylamine (2.0 M solution in THF) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-carboxy-cyclopropane analog (1.0 eq) and HOAt (1.2 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Activation: Add DIC (1.2 eq) dropwise to the cooled solution. Stir the mixture at -20 °C for 15-20 minutes. This forms the HOAt active ester.

  • Amine Addition: In a separate flask, pre-cool the methylamine solution in THF. Add this solution to the reaction mixture, followed by the slow, dropwise addition of DIEA (1.5 eq). Ensure the internal temperature does not rise above -15 °C during the addition.

  • Reaction: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching & Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Dilute with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography. Analyze the final product for diastereomeric purity using a validated chiral HPLC method.

Section 5: Data Reference Tables

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent/AdditiveClassProsCons/RisksMitigation Strategy
DIC / HOBt or HOAt CarbodiimideLow cost, soluble urea byproduct (vs. DCC).[8]Slower reaction rates.Use HOAt instead of HOBt for faster coupling and better suppression of epimerization.[2]
HATU / HOAt Uronium SaltVery fast reaction rates, high yields.[8]High cost, high risk of epimerization if not controlled.Use low temperature (-20 °C), minimize pre-activation time, use a hindered base.[10]
COMU Uronium SaltHighly efficient, water-soluble byproducts.Can be aggressive; base choice is critical.Use with 2,6-lutidine at low temperature to minimize epimerization.[7]
PyBOP Phosphonium SaltEffective for hindered couplings.Byproduct (HMPA from BOP) is carcinogenic.[8]Use PyBOP (non-toxic version). Control temperature and base strictly.
DEPBT Phosphonium SaltReported to be effective for epimerization-prone couplings.[11]May have slower kinetics.Allow for longer reaction times at low temperature.

Table 2: Influence of Base and Solvent on Epimerization Risk

FactorLow RiskMedium RiskHigh RiskRationale
Base 2,6-Lutidine, NMMDIEADBU, K₂CO₃Stronger, less hindered bases increase the rate of enolate formation.
Solvent Toluene, DCM, THFAcetonitrileDMF, NMP, DMSOPolar aprotic solvents stabilize the enolate intermediate, promoting epimerization.[2]
Temperature -20 °C to 0 °C0 °C to RT> Room TemperatureHigher thermal energy overcomes the activation barrier for deprotonation.[2]

Section 6: References

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. [Link]

  • Epimerisation in Peptide Synthesis. (2023). Molecules. [Link]

  • Epimerization of Peptide. (Date not available). SlideShare. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2011). Journal of the American Chemical Society. [Link]

  • Epimerization Explained: Definition, Examples, Practice & Video Lessons. (Date not available). Pearson. [Link]

  • Coupling Reagents. (Date not available). Aapptec Peptides. [Link]

  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2024). Nature Communications. [Link]

  • Epimers | Definition, Mechanism & Examples. (2023). Study.com. [Link]

  • Epimers and Anomers. (Date not available). Chemistry Steps. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2020). Organic Chemistry Frontiers. [Link]

  • Chiral HPLC Separations. (Date not available). Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules. [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (Date not available). SIELC Technologies. [Link]

  • Amide Bond Activation of Biological Molecules. (2022). Molecules. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2021). Journal of the American Chemical Society. [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. (2007). Organic Letters. [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2021). European Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2006). Tetrahedron: Asymmetry. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2019). Nature Catalysis. [Link]

  • In Search of High Stereocontrol for the Construction of Cis-Disubstituted Cyclopropane Compounds. (2002). Organic Letters. [Link]

  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. (2022). Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.[1][4] This guide provides a comprehensive, step-by-step methodology for confirming the structure of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule featuring a unique combination of a strained cyclopropane ring, a carboxylic acid, and an amide functionality. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently and accurately verify their synthesized compounds.

Introduction: The Imperative of Structural Verification

The molecule 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid presents a distinct structural challenge. The presence of a quaternary carbon, a strained three-membered ring, and labile protons (COOH and NH) requires a multi-faceted analytical approach for unequivocal confirmation. An incorrect structural assignment can have profound consequences in drug development, leading to wasted resources and flawed structure-activity relationship (SAR) studies. NMR spectroscopy, with its ability to probe the precise electronic environment and connectivity of each atom, is uniquely suited for this task.[2][4] This guide will demonstrate how a logical, hypothesis-driven application of various NMR techniques can systematically piece together the molecular puzzle.

Predicted NMR Analysis: Establishing an Analytical Hypothesis

Before any data is acquired, a robust scientific approach involves predicting the expected spectral features based on the proposed structure. This allows for a more targeted analysis of the experimental data.

Predicted ¹H NMR Spectrum
  • Cyclopropane Protons (CH₂-CH₂): The protons on a cyclopropane ring are known to be unusually shielded due to a ring-current effect, causing them to appear significantly upfield, typically in the range of 0.2-1.5 ppm.[5][6][7] For this molecule, we expect two sets of signals for the four protons on the two CH₂ groups. Due to the asymmetry introduced by the substituents, these protons are diastereotopic. We anticipate complex multiplets, likely two distinct signals, each integrating to 2 protons.

  • N-Methyl Protons (-NHC H₃): The methyl group attached to the nitrogen will be a singlet (no adjacent protons to couple with) but will show coupling to the N-H proton. In a suitable solvent, this might appear as a doublet. Its chemical shift is influenced by the adjacent amide bond and should appear around 2.6-2.9 ppm.

  • Amide Proton (-N HCH₃): This proton's chemical shift is variable and depends on solvent and concentration, but typically appears downfield, often between 7.5-8.5 ppm. It is expected to be a quartet (or a broad quartet) due to coupling with the three N-methyl protons.

  • Carboxylic Acid Proton (-COO H): This is the most deshielded proton, appearing as a broad singlet far downfield, typically between 10-13 ppm.[8][9] Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum
  • Cyclopropane Carbons (C H₂-C H₂): Similar to their attached protons, the cyclopropane carbons are also shielded and are expected at a high field, typically between 5-20 ppm.[10] We predict one signal for the two equivalent CH₂ carbons.

  • Quaternary Cyclopropane Carbon (-C (COOH)(CONHCH₃)): This carbon, attached to two electron-withdrawing groups, will be shifted downfield relative to the other ring carbons, likely in the 30-40 ppm range.

  • N-Methyl Carbon (-NH CH₃): This carbon will be found in the typical aliphatic region, estimated around 25-30 ppm.

  • Carbonyl Carbons (-C OOH and -C ONHCH₃): The two carbonyl carbons will be the most deshielded carbons in the spectrum. The carboxylic acid carbon typically appears between 170-185 ppm, while the amide carbonyl is slightly more shielded, appearing around 165-175 ppm.[9][11]

Experimental Methodology: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous sample preparation and correctly calibrated instrumentation.

Sources

A Comparative Analysis of Cyclopropane-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of enzyme inhibitors, with a specific focus on the emerging class of cyclopropane-containing molecules. While the specific compound 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is not extensively documented in publicly available research, this guide will utilize a well-characterized cyclopropane-based inhibitor as a representative example to illustrate the principles of comparative analysis. We will delve into the mechanistic nuances, compare performance metrics against other inhibitor classes, and provide actionable experimental protocols for researchers in the field of drug discovery.

Introduction: The Significance of Cyclopropane Moieties in Enzyme Inhibition

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties make it a valuable component in the design of potent and selective enzyme inhibitors. Cyclopropane-containing molecules can act as mechanism-based inhibitors, forming covalent bonds with their target enzymes, leading to irreversible inhibition. This guide will focus on a prominent example: the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a high-value target in oncology. We will compare a representative cyclopropane-based LSD1 inhibitor with other classes of inhibitors targeting the same enzyme.

Comparative Analysis of LSD1 Inhibitors

The inhibition of LSD1 is a promising therapeutic strategy for various cancers. Several classes of inhibitors have been developed, each with a distinct mechanism of action and performance profile. Below is a comparative summary of a representative cyclopropane-based inhibitor against other major classes.

Inhibitor ClassExample CompoundMechanism of ActionPotency (IC50)SelectivityKey Features
Cyclopropane-Based (MAO-I type) TranylcypromineIrreversible, covalent inhibitor~200 µMLow (also inhibits MAO-A/B)Mechanism-based inactivation of the FAD cofactor.
Non-Covalent Reversible SP-2509Reversible, competitive~13 nMHigh against other demethylasesDisrupts the interaction of LSD1 with its chromatin-remodeling partner, CoREST.
Peptide-Based H3K4me2 peptide mimicCompetitiveµM rangeHighMimics the natural substrate of LSD1.
Allosteric Inhibitors NCD-38Allosteric~5 µMHighBinds to a site distinct from the active site, inducing a conformational change.

Experimental Protocols for Inhibitor Characterization

Accurate and reproducible experimental data is the cornerstone of any comparative analysis. The following section details the step-by-step methodologies for key assays used to characterize and compare enzyme inhibitors.

In Vitro LSD1 Inhibition Assay (Amplex Red Assay)

This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors and control compounds

  • 384-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 530/590 nm)

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitor in the assay buffer.

  • In a 384-well plate, add the following to each well:

    • LSD1 enzyme (final concentration ~25 nM)

    • Test inhibitor at various concentrations

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the H3K4me2 peptide substrate (final concentration ~2 µM).

  • Simultaneously, add the Amplex Red/HRP detection mixture.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action Studies: Dialysis Assay

This experiment helps to distinguish between reversible and irreversible inhibitors.

Procedure:

  • Incubate the LSD1 enzyme with a high concentration of the test inhibitor (e.g., 10x IC50) for 1 hour.

  • As a control, incubate the enzyme with the assay buffer alone.

  • Place the enzyme-inhibitor mixture and the control sample in separate dialysis cassettes.

  • Dialyze both samples against a large volume of assay buffer for 24 hours at 4°C, with several buffer changes.

  • After dialysis, measure the residual activity of LSD1 in both samples using the Amplex Red assay described above.

  • Interpretation: If the inhibitor is reversible, its effect will be diminished after dialysis, and enzyme activity will be restored. If the inhibitor is irreversible, it will remain covalently bound to the enzyme, and the activity will not be recovered.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs.

G cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition Mechanisms LSD1-FAD_ox LSD1-FAD (oxidized) Imine_Intermediate Imine Intermediate LSD1-FAD_ox->Imine_Intermediate + H3K4me2 H3K4me2 Histone H3 (dimethylated K4) LSD1-FAD_red LSD1-FAD (reduced) Imine_Intermediate->LSD1-FAD_red - H3K4me1 Formaldehyde Formaldehyde Imine_Intermediate->Formaldehyde LSD1-FAD_red->LSD1-FAD_ox + O₂ H2O2 H₂O₂ LSD1-FAD_red->H2O2 H3K4me1 Histone H3 (monomethylated K4) O2 O₂ Tranylcypromine Cyclopropane Inhibitor Tranylcypromine->LSD1-FAD_ox Covalent Adduct Formation SP2509 Non-covalent Inhibitor SP2509->LSD1-FAD_ox Competitive Binding

Caption: Mechanism of LSD1 and points of inhibition.

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Plate_Setup Add Enzyme and Inhibitor to Plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate (15 min) Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate and Detection Reagents Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C (60 min) Reaction_Initiation->Incubation Read_Plate Measure Fluorescence Incubation->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The comparative analysis of enzyme inhibitors is a critical process in drug discovery. Cyclopropane-based inhibitors represent a promising class of molecules, particularly for enzymes that are amenable to mechanism-based inactivation. Their potential for high potency and irreversible binding offers a distinct therapeutic advantage. However, off-target effects, as seen with tranylcypromine's inhibition of MAO enzymes, remain a challenge that requires careful chemical optimization and selectivity profiling. Future research will likely focus on developing novel cyclopropane scaffolds with improved selectivity and drug-like properties. The experimental frameworks provided in this guide offer a robust starting point for the rigorous evaluation of such next-generation enzyme inhibitors.

References

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the human histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

  • Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503. [Link]

  • Sorrentino, C., Curinga, C., Salehi, N., & Zardo, G. (2020). The role of the LSD1-CoREST complex in cancer. Cancers, 12(6), 1636. [Link]

A Senior Scientist's Guide to the Validation of a Bioassay for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous quantification of novel chemical entities is paramount. This guide provides a comprehensive framework for the validation of a bioassay for the small molecule 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a compound of interest in contemporary pharmaceutical research. We will explore the validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and compare its performance characteristics with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method in accordance with stringent regulatory expectations.

The Criticality of a Validated Bioassay

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][4][6][7][8] Adherence to these guidelines is mandatory for data submitted in support of Investigational New Drug (IND), New Drug Application (NDA), and other regulatory filings.[1] This guide is structured to align with these principles, ensuring a scientifically sound and regulatory-compliant approach.

Primary Bioassay: Competitive ELISA

For the quantification of small molecules like 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a competitive ELISA is often a suitable choice due to its high throughput and sensitivity.[9][10][11] Small molecules, unlike large proteins, may not have multiple epitopes for antibody binding, making the sandwich ELISA format impractical.[10][11] In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (tracer) for a limited number of antibody binding sites.[10] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]

Experimental Workflow: Competitive ELISA

The following diagram outlines the key steps in a competitive ELISA for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Coat microplate wells with anti-analyte capture antibody p2 Block non-specific binding sites p1->p2 a1 Add standards, controls, and unknown samples a2 Add enzyme-conjugated analyte (tracer) a1->a2 a3 Incubate to allow competition a2->a3 d1 Wash to remove unbound reagents a3->d1 d2 Add substrate d1->d2 d3 Incubate for color development d2->d3 d4 Stop reaction d3->d4 d5 Read absorbance d4->d5

Caption: Workflow of a competitive ELISA for small molecule quantification.

Detailed Experimental Protocol
  • Plate Coating: Dilute the capture antibody specific to 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in a coating buffer (e.g., phosphate-buffered saline, pH 7.4) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C. The rationale here is to allow for passive adsorption of the antibody to the polystyrene surface of the plate.

  • Blocking: Aspirate the coating solution and wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% bovine serum albumin) to each well and incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of subsequent reagents to the plate surface, which would lead to high background signal.

  • Competition Reaction: Add 50 µL of standards, quality controls (QCs), and unknown samples to the appropriate wells. Immediately add 50 µL of the enzyme-conjugated 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (tracer) to each well. Incubate for 1-2 hours at room temperature with gentle shaking. During this incubation, the free analyte in the sample and the tracer compete for binding to the immobilized capture antibody.

  • Washing: Aspirate the contents of the wells and wash five times with wash buffer. This removes all unbound materials.

  • Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB for horseradish peroxidase conjugate) to each well and incubate in the dark for 15-30 minutes. The enzyme on the bound tracer will convert the substrate into a colored product.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Bioassay Validation: A Comprehensive Plan

A full validation of the bioanalytical method is necessary when it is first developed to ensure its reliability for quantifying the new drug entity.[2][12] The validation process involves a series of experiments to assess the following key parameters as stipulated by FDA and ICH guidelines.[1][4][12][13]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte.[12]A calibration curve with a minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.[12]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-assay and inter-assay levels.[1][13]The coefficient of variation (%CV) should not exceed 15% for QCs, and 20% for the Lower Limit of Quantification (LLOQ).[14]
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.[1][13]The mean value should be within ±15% of the nominal value for QCs, and ±20% for the LLOQ.[14]
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[5]No significant interference from structurally related compounds, metabolites, or matrix components.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.Assay performance should remain within the precision and accuracy limits when minor changes are made (e.g., incubation time, temperature).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[12]Analyte response should be at least 5 times the blank response. Precision should be ≤ 20% CV and accuracy within 80-120%.[2]
Hypothetical Validation Data Summary

Table 1: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5) Mean Conc. (ng/mL)Intra-Assay %CVIntra-Assay Accuracy (%)Inter-Assay (n=15, 3 runs) Mean Conc. (ng/mL)Inter-Assay %CVInter-Assay Accuracy (%)
LLOQ11.0512.5105.01.0815.2108.0
Low32.918.297.02.979.899.0
Mid3031.26.5104.030.67.5102.0
High8078.45.198.079.26.399.0

Table 2: Specificity (Cross-Reactivity)

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
1-aminocyclopropane-1-carboxylic acid1000< 0.1%
1-methylcyclopropanecarboxylic acid1000< 0.1%
Phenylcyclopropane carboxamide derivative1000< 0.1%

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While ELISA is a powerful technique, LC-MS/MS is considered the gold standard for the quantification of small molecules in biological matrices due to its high selectivity and sensitivity.[1][15] The analysis of small carboxylic acids by LC-MS/MS can be challenging due to their polarity and potential for poor ionization.[15][16] However, with appropriate chromatographic conditions and sample preparation, these challenges can be overcome.[17][18]

Method Comparison: ELISA vs. LC-MS/MS
FeatureCompetitive ELISALC-MS/MS
Principle Immuno-recognitionMass-to-charge ratio
Specificity Dependent on antibody cross-reactivityHigh, based on molecular weight and fragmentation pattern
Sensitivity Typically in the low ng/mL to pg/mL rangeCan reach sub-pg/mL levels
Throughput High (96- or 384-well plates)Lower, sequential sample injection
Development Time Longer (requires antibody development)Shorter (if instrumentation is available)
Cost per Sample LowerHigher
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standards
Assay Selection Logic

The choice between ELISA and LC-MS/MS depends on the specific requirements of the study. The following diagram illustrates a logical approach to selecting the most appropriate bioanalytical method.

Assay_Selection_Logic start Define Assay Requirements q1 High Throughput Needed? start->q1 q2 Ultra-High Specificity Critical? q1->q2 Yes q3 Antibody Available? q1->q3 No q2->q3 No lcms LC-MS/MS q2->lcms Yes elisa Competitive ELISA q3->elisa Yes develop_ab Develop Antibody q3->develop_ab No develop_ab->elisa

Caption: Decision tree for selecting a bioanalytical method.

Conclusion

The validation of a bioassay for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a multi-faceted process that demands meticulous planning and execution. This guide has provided a framework for validating a competitive ELISA, a widely used method for small molecule quantification, and has compared its performance to the highly specific LC-MS/MS technique. By adhering to the principles of bioanalytical method validation outlined by regulatory agencies and by carefully considering the specific needs of a research program, scientists can ensure the generation of high-quality, reliable, and defensible data, thereby facilitating the successful advancement of promising drug candidates.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid , a small molecule with potential significance in pharmaceutical development. We will explore both immunochemical and chromatographic approaches, offering insights into experimental design, data interpretation, and the underlying scientific principles that ensure reliable and robust cross-reactivity profiling.

Introduction: The Criticality of Cross-Reactivity in Drug Development

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a synthetic compound featuring a strained cyclopropane ring and both a carboxylic acid and a methylcarbamoyl group.[1] Its unique structural motifs necessitate a thorough evaluation of its potential to cross-react with structurally related compounds, such as synthetic precursors, metabolites, or other endogenous molecules. Failure to adequately characterize cross-reactivity can lead to inaccurate quantification in biological matrices, misleading pharmacokinetic and pharmacodynamic data, and potential safety concerns.

This guide will compare two gold-standard analytical techniques for cross-reactivity assessment:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method ideal for screening a large number of compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive chromatographic method that provides definitive structural confirmation.

The selection of an appropriate method, or a combination of both, depends on the stage of drug development, the required throughput, and the nature of the potential cross-reactants.

Identifying Potential Cross-Reactants: A Rational Approach

A robust cross-reactivity study begins with the logical selection of compounds to be tested. For 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, potential cross-reactants can be categorized as follows:

  • Synthetic Precursors and Intermediates: Based on common synthetic routes for cyclopropane carboxylic acids, potential precursors could include compounds like 1-cyanocyclopropane-1-carboxylic acid or related esterified intermediates.[2][3]

  • Potential Metabolites: The metabolism of cyclopropane-containing compounds can involve ring opening or modification of the side chains.[4][5] Therefore, potential metabolites could include linearized derivatives or products of amide hydrolysis or demethylation.

  • Structural Analogs: Other small molecules containing a cyclopropane ring or a carbamoyl group should be considered. Examples include 1-methylcyclopropanecarboxylic acid and cyclopropane-1,1-dicarboxylic acid.[6][7]

For the purpose of this guide, we will consider the following hypothetical panel of potential cross-reactants:

Compound IDCompound NameRationale
Analyte 1-(methylcarbamoyl)cyclopropane-1-carboxylic acidTarget Analyte
XR-1 1-cyanocyclopropane-1-carboxylic acidSynthetic Precursor
XR-2 1-(aminocarbonyl)cyclopropane-1-carboxylic acidPotential Demethylated Metabolite
XR-3 1-methylcyclopropane-1-carboxylic acidStructural Analog
XR-4 N-methylpropanamideStructurally simpler amide

Method 1: Competitive ELISA for High-Throughput Screening

A competitive ELISA is an excellent first-line tool for assessing cross-reactivity due to its high throughput and sensitivity.[8] The principle relies on the competition between the target analyte and a labeled version of the analyte (or a related molecule) for a limited number of antibody binding sites.

Assay Principle and Workflow

In a typical competitive ELISA for a small molecule like 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, the wells of a microplate are coated with an antibody specific to the analyte. A known amount of enzyme-conjugated analyte is then added along with the sample containing the unknown amount of analyte or the potential cross-reactant. The free analyte in the sample competes with the enzyme-conjugated analyte for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate is added. The resulting colorimetric signal is inversely proportional to the concentration of the free analyte in the sample.[9]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps Ab Antibody Coat 1. Coat Plate with Antibody Ab->Coat Analyte Analyte/ Cross-Reactant Compete 3. Add Sample & Enzyme-labeled Analyte (Competition) Analyte->Compete Enzyme_Analyte Enzyme-labeled Analyte Enzyme_Analyte->Compete Block 2. Block Coat->Block Block->Compete Wash1 4. Wash Compete->Wash1 Substrate 5. Add Substrate Wash1->Substrate Read 6. Read Signal Substrate->Read

Caption: Competitive ELISA workflow for cross-reactivity testing.

Experimental Protocol: Competitive ELISA
  • Antibody Coating: Microtiter plates are coated with a polyclonal or monoclonal antibody raised against a 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid-protein conjugate.

  • Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: A standard curve of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is prepared. Potential cross-reactants (XR-1 to XR-4) are prepared at various concentrations. The standards or cross-reactants are added to the wells, followed by a fixed concentration of enzyme-labeled 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well.

  • Signal Development and Reading: The reaction is allowed to proceed for a defined time, and then stopped with a stop solution. The absorbance is read using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Where the IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal.

Illustrative Data:

CompoundIC50 (nM)% Cross-Reactivity
1-(methylcarbamoyl)cyclopropane-1-carboxylic acid10100%
XR-1: 1-cyanocyclopropane-1-carboxylic acid5002%
XR-2: 1-(aminocarbonyl)cyclopropane-1-carboxylic acid2540%
XR-3: 1-methylcyclopropane-1-carboxylic acid>10,000<0.1%
XR-4: N-methylpropanamide>10,000<0.1%

From this illustrative data, we can infer that XR-2 shows significant cross-reactivity, which would warrant further investigation. The other compounds show minimal to negligible cross-reactivity in this assay.

Method 2: LC-MS/MS for Confirmatory Analysis

While ELISA is excellent for screening, LC-MS/MS provides a definitive and quantitative assessment of cross-reactivity by separating the analyte from potential interferents based on their physicochemical properties and then detecting them based on their unique mass-to-charge ratios.[10][11]

Assay Principle and Workflow

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample is first injected into an LC system where the analyte and potential cross-reactants are separated on a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing a highly specific "fingerprint" for each compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extract Extraction Sample->Extract LC 1. LC Separation Extract->LC Ionize 2. Ionization (ESI) LC->Ionize MS1 3. MS1: Precursor Ion Selection Ionize->MS1 CID 4. Collision-Induced Dissociation (CID) MS1->CID MS2 5. MS2: Product Ion Detection CID->MS2 Data 6. Data Acquisition MS2->Data

Caption: LC-MS/MS workflow for cross-reactivity analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Biological samples (e.g., plasma, urine) are subjected to a sample preparation procedure, such as protein precipitation or solid-phase extraction, to remove interfering matrix components.

  • LC Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte and potential cross-reactants.

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each compound.

Illustrative MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-(methylcarbamoyl)cyclopropane-1-carboxylic acid142.0598.04
XR-1: 1-cyanocyclopropane-1-carboxylic acid110.0366.02
XR-2: 1-(aminocarbonyl)cyclopropane-1-carboxylic acid128.0484.03
XR-3: 1-methylcyclopropane-1-carboxylic acid99.0555.04
Data Analysis and Interpretation

The primary advantage of LC-MS/MS is its ability to chromatographically resolve the analyte from potential cross-reactants. If two compounds have the same retention time and the same MRM transition, they are considered to be interfering. The degree of interference can be quantified by analyzing samples containing only the potential cross-reactant and observing any signal in the MRM channel of the target analyte.

Illustrative Chromatograms:

In a hypothetical scenario, if XR-2 co-eluted with the target analyte and had a fragment ion that was isobaric with the target analyte's product ion, this would represent significant cross-reactivity that would not be resolved by this method and would require further chromatographic optimization. However, with optimized chromatography, distinct peaks for each compound would be observed, demonstrating specificity.

Comparison of Methods and Regulatory Considerations

FeatureCompetitive ELISALC-MS/MS
Principle Antibody-antigen binding competitionPhysicochemical separation and mass-based detection
Throughput HighModerate to Low
Specificity Dependent on antibody quality; prone to cross-reactivityVery high; based on retention time and mass fragmentation
Sensitivity HighVery high
Development Time Longer (antibody generation)Shorter (method development)
Application Screening, large sample setsConfirmatory, quantitative analysis, troubleshooting

From a regulatory perspective, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough validation of analytical methods, including an assessment of specificity and selectivity.[12][13][14] For pivotal studies, LC-MS/MS is often the preferred method for quantitative bioanalysis due to its superior specificity. However, a well-validated ELISA can be suitable for earlier stage research and for specific applications where high throughput is essential.

Conclusion and Recommendations

The assessment of cross-reactivity for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a critical step in its development as a potential therapeutic agent. A tiered approach is often the most effective strategy:

  • Initial Screening: Employ a competitive ELISA to rapidly screen a broad panel of potential cross-reactants. This allows for the efficient identification of compounds that may require further investigation.

  • Confirmatory Analysis: For any compounds that show significant cross-reactivity in the ELISA, or for the final validation of the analytical method, utilize a highly specific LC-MS/MS method. This will provide definitive evidence of specificity and ensure accurate quantification in complex biological matrices.

By combining the strengths of both immunochemical and chromatographic techniques, researchers can build a comprehensive and robust data package that satisfies regulatory requirements and provides a high degree of confidence in the analytical results. This rigorous approach to cross-reactivity assessment is fundamental to ensuring the quality and reliability of data throughout the drug development lifecycle.

References

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comparing the efficacy of different synthetic routes to 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two plausible and efficient synthetic routes for the preparation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The routes discussed herein are designed based on established chemical principles and leverage readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a critical evaluation of each pathway to aid in the selection of the most suitable method for their specific needs.

Introduction

The synthesis of substituted cyclopropane rings is of significant interest in organic chemistry due to their prevalence in a wide array of biologically active molecules. The rigid cyclopropane scaffold can impart unique conformational constraints on a molecule, which can be advantageous for optimizing drug-receptor interactions. 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, in particular, presents a synthetically interesting target with potential applications as a constrained amino acid surrogate or a fragment in the design of novel therapeutics. This guide will compare two distinct synthetic strategies, starting from the common precursor, cyclopropane-1,1-dicarboxylic acid.

Route 1: The Cyclic Anhydride Pathway

This route proceeds through the formation of a cyclic anhydride from cyclopropane-1,1-dicarboxylic acid, followed by a regioselective ring-opening with methylamine. This strategy is attractive due to its potential for high selectivity and atom economy.

Overall Workflow of the Cyclic Anhydride Pathway

Cyclic Anhydride Pathway start Diethyl Malonate + 1,2-Dibromoethane step1 Cyclopropane-1,1-dicarboxylic Acid Formation start->step1 NaOH, TEBAC (Phase Transfer) step2 Cyclic Anhydride Formation step1->step2 Acetic Anhydride, Heat step3 Ring-Opening Amidation step2->step3 Methylamine end 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid step3->end

Caption: Workflow for the synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid via the cyclic anhydride intermediate.

Experimental Protocols

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This procedure is adapted from a well-established method in Organic Syntheses.[1]

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst.

  • To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

  • Stir the reaction mixture vigorously for 2 hours at room temperature.

  • After the reaction, cool the mixture and carefully acidify with concentrated hydrochloric acid.

  • Extract the aqueous layer with ether, dry the combined organic layers, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization to yield cyclopropane-1,1-dicarboxylic acid.

Causality: The use of a phase-transfer catalyst is crucial for bringing the water-soluble hydroxide ions into the organic phase to deprotonate the diethyl malonate, which then undergoes a double alkylation with 1,2-dibromoethane to form the cyclopropane ring. The strong basic conditions also saponify the ester groups in situ.[1]

Step 2: Formation of Cyclopropane-1,1-dicarboxylic Anhydride

  • Suspend cyclopropane-1,1-dicarboxylic acid in acetic anhydride.

  • Heat the mixture under reflux for 2-3 hours.

  • Allow the reaction to cool, and then remove the excess acetic anhydride and acetic acid under reduced pressure to yield the crude cyclic anhydride.

Causality: Acetic anhydride acts as a dehydrating agent, removing a molecule of water from the two carboxylic acid groups to form the five-membered cyclic anhydride. This is a common and efficient method for the preparation of cyclic anhydrides from 1,1- and 1,2-dicarboxylic acids.

Step 3: Ring-Opening Amidation with Methylamine

  • Dissolve the crude cyclopropane-1,1-dicarboxylic anhydride in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (in THF or water) to the cooled anhydride solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Causality: The more nucleophilic nitrogen of methylamine will preferentially attack one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the ring and the formation of a carboxylate and an amide. Subsequent acidification protonates the carboxylate to yield the final product. The regioselectivity is not a concern here as the anhydride is symmetrical.

Route 2: The Selective Mono-esterification and Amidation Pathway

This alternative route involves the protection of one of the carboxylic acid groups as an ester, followed by the amidation of the remaining free carboxylic acid, and concluding with the deprotection of the ester.

Overall Workflow of the Selective Mono-esterification and Amidation Pathway

Selective Mono-esterification and Amidation Pathway start Cyclopropane-1,1-dicarboxylic Acid step1 Selective Mono-esterification start->step1 Methanol, H+ cat. step2 Amide Coupling step1->step2 1. SOCl2 2. Methylamine step3 Ester Hydrolysis step2->step3 NaOH, H2O then H3O+ end 1-(methylcarbamoyl)cyclopropane- 1-carboxylic acid step3->end

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Spectroscopic Differentiation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecules is paramount. Even subtle differences in the arrangement of atoms, such as those between constitutional isomers, can lead to profound changes in biological activity, toxicity, and material properties. The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity and unique electronic properties.[1] When substituted with multiple functional groups, as in 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, the potential for isomerism arises, necessitating robust analytical methods for differentiation.

This guide provides a comprehensive comparison of the expected spectroscopic signatures for three constitutional isomers of (methylcarbamoyl)cyclopropane-carboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to distinguish closely related molecular structures.

The isomers under consideration are:

  • Isomer A: 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

  • Isomer B: cis-2-(methylcarbamoyl)cyclopropane-1-carboxylic acid

  • Isomer C: trans-2-(methylcarbamoyl)cyclopropane-1-carboxylic acid

Through a combination of established spectroscopic principles and data from analogous structures, we will construct a logical framework for the unambiguous identification of each isomer.

Experimental Design & Rationale

The selection of spectroscopic techniques is predicated on their ability to probe specific aspects of molecular structure. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the chemical environment of each nucleus. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass spectrometry reveals the molecular weight and offers clues to the structure through analysis of fragmentation patterns.[1]

Methodology Workflow

A systematic approach ensures that the data collected is reliable and complementary. The following workflow is a self-validating system, where the results from each technique corroborate the others to build a conclusive structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Synthesize & Purify Isomers A, B, C solubilize Dissolve in appropriate solvent (e.g., CDCl3 for NMR, KBr pellet for IR) prep->solubilize nmr ¹H & ¹³C NMR Spectroscopy ir FT-IR Spectroscopy ms High-Resolution MS interpret_nmr Analyze chemical shifts, coupling constants, & symmetry nmr->interpret_nmr interpret_ir Identify functional group vibrational modes ir->interpret_ir interpret_ms Determine molecular formula & analyze fragmentation ms->interpret_ms conclusion Structural Confirmation interpret_nmr->conclusion interpret_ir->conclusion interpret_ms->conclusion

Caption: General experimental workflow for isomeric differentiation.

Detailed Experimental Protocols

1. NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR: Acquire data with a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire proton-decoupled data with a spectral width of ~220 ppm, a relaxation delay of 5 seconds, and 1024-2048 scans.

2. FT-IR Spectroscopy:

  • Instrument: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. The region from ~1500 to 400 cm⁻¹ is the fingerprint region, which is unique for each compound.[2]

3. Mass Spectrometry:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source in both positive and negative ion modes. Acquire data over a mass range of m/z 50-500. The accurate mass measurement allows for the determination of the elemental formula.[1]

Spectroscopic Comparison and Analysis

The key to differentiating the isomers lies in how their unique structural features influence the spectroscopic output. Symmetry, steric hindrance, and electronic effects are the primary drivers of the expected spectral differences.

¹H NMR Spectroscopy: A Map of Proton Environments

The protons on a cyclopropane ring have characteristically shielded (upfield) chemical shifts, typically appearing between 0.2 and 1.5 ppm, a phenomenon attributed to the ring's unique magnetic anisotropy.[3][4] The substitution pattern of each isomer creates distinct magnetic environments and spin-spin coupling patterns.

Proton Type Isomer A (1-substituted)Isomer B (cis-2-substituted)Isomer C (trans-2-substituted)Rationale for Differences
Cyclopropyl-H One signal (AA'BB' system), ~1.5-2.0 ppmThree distinct signals, complex multiplets, ~1.0-2.5 ppmThree distinct signals, complex multiplets, ~1.0-2.5 ppmSymmetry: Isomer A has a plane of symmetry bisecting the C2-C3 bond, making the four ring protons chemically equivalent (though magnetically non-equivalent). Isomers B and C lack this symmetry, resulting in three distinct proton environments on the ring.
CH-COOH N/A1H, multiplet, downfield shifted (~2.0-2.5 ppm)1H, multiplet, downfield shifted (~1.8-2.3 ppm)The proton attached to the same carbon as the carboxylic acid is deshielded. The cis relationship in Isomer B may lead to a slightly more downfield shift due to steric compression or anisotropy from the amide.
CH-CONHCH₃ N/A1H, multiplet, downfield shifted (~2.3-2.8 ppm)1H, multiplet, downfield shifted (~2.0-2.5 ppm)The proton attached to the same carbon as the amide group is deshielded. The coupling constants between the vicinal protons will differ significantly between cis (typically 8-12 Hz) and trans (typically 4-8 Hz) isomers, providing a definitive diagnostic tool.
N-H 1H, broad singlet, ~6.5-8.0 ppm1H, broad singlet, ~6.5-8.0 ppm1H, broad singlet, ~6.5-8.0 ppmThe chemical shift is solvent and concentration-dependent. Intramolecular H-bonding in Isomer B might cause a downfield shift compared to C.
N-CH₃ 3H, doublet, ~2.8 ppm3H, doublet, ~2.8 ppm3H, doublet, ~2.8 ppmThe methyl protons couple to the N-H proton, resulting in a doublet (J ≈ 5 Hz).
COOH 1H, very broad singlet, >10 ppm1H, very broad singlet, >10 ppm1H, very broad singlet, >10 ppmThe acidic proton is highly deshielded and its signal is often broad due to exchange.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy is particularly powerful for distinguishing isomers based on the number of unique carbon signals, which directly reflects the molecule's symmetry. The chemical shifts are influenced by substituent electronegativity and steric effects.[5][6]

Carbon Type Isomer A (1-substituted)Isomer B (cis-2-substituted)Isomer C (trans-2-substituted)Rationale for Differences
Number of Signals 566Symmetry: Isomer A possesses a plane of symmetry, making the two methylene carbons (C2, C3) of the cyclopropane ring equivalent. Isomers B and C are asymmetric, resulting in six distinct carbon signals.
C1 (Quaternary) ~35-40 ppmN/AN/AThe quaternary carbon in Isomer A is attached to two electronegative groups.
C-COOH C1 (~35-40 ppm)C1 (~25-30 ppm)C1 (~25-30 ppm)The chemical shift of the carbon bearing the carboxyl group.
C-CONHCH₃ C1 (~35-40 ppm)C2 (~28-33 ppm)C2 (~28-33 ppm)The chemical shift of the carbon bearing the amide group.
C-ring (CH₂) One signal, ~20-25 ppmOne signal, ~15-20 ppmOne signal, ~15-20 ppmThe unsubstituted CH₂ carbon.
N-CH₃ ~26 ppm~26 ppm~26 ppmThe methyl carbon is consistent across isomers.
C=O (Amide) ~170-175 ppm~170-175 ppm~170-175 ppmThe amide carbonyl carbon.
C=O (Acid) ~175-180 ppm~175-180 ppm~175-180 ppmThe carboxylic acid carbonyl carbon is typically slightly downfield from the amide.[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of the carboxylic acid and amide functional groups. While all three isomers will show similar characteristic bands, subtle shifts can arise from differences in intramolecular hydrogen bonding.[7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer-Specific Observations
O-H Stretch (Acid) 3300 - 2500 (very broad)This broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
N-H Stretch (Amide) 3400 - 3200 (sharp/medium)The position and sharpness can be affected by hydrogen bonding. In Isomer B (cis), intramolecular H-bonding between the amide N-H and the carboxylic acid carbonyl is possible, which would broaden this peak and shift it to a lower frequency compared to Isomer C.
C-H Stretch (ring) ~3100 - 3000Characteristic of C-H bonds on a strained ring.
C=O Stretch (Acid) ~1725 - 1700The strong carbonyl absorption of the acid dimer.
C=O Stretch (Amide I) ~1680 - 1630The strong amide carbonyl absorption. The exact position can be influenced by hydrogen bonding.
N-H Bend (Amide II) ~1570 - 1515Another characteristic amide band.
Mass Spectrometry: Molecular Weight and Fragmentation

High-resolution mass spectrometry will confirm that all three isomers have the same molecular formula (C₆H₉NO₃) and molecular weight (143.0582 g/mol ). Differentiation comes from analyzing their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID).[8]

Fragmentation Pathway Isomer A (1-substituted)Isomer B/C (2-substituted)Rationale for Differences
Molecular Ion [M]⁺˙ m/z = 143m/z = 143All isomers will show the molecular ion peak. Unsubstituted cycloalkanes often show relatively intense molecular ion peaks.[9]
Loss of ˙OH [M-17]⁺, m/z = 126[M-17]⁺, m/z = 126Common fragmentation for carboxylic acids.
Loss of ˙COOH [M-45]⁺, m/z = 98[M-45]⁺, m/z = 98Common fragmentation for carboxylic acids.[8]
Loss of ˙CONHCH₃ N/A[M-58]⁺, m/z = 85Loss of the entire methylcarbamoyl radical is more likely from the less-substituted Isomers B and C.
Ring Opening/Cleavage Likely to favor cleavage adjacent to the highly substituted C1.Fragmentation patterns will be complex, but will differ from Isomer A due to the different substitution pattern. The initial ring-opened radical cation is different, leading to a different cascade of subsequent fragmentations. For example, loss of ethylene (m/z 28) is a common pathway for cycloalkanes.[9][10]

Integrated Data Analysis: A Logic Flow for Identification

No single technique provides the complete picture. The power of this approach lies in synthesizing the data from all three analyses.

G start Unknown Isomer c13_nmr ¹³C NMR: How many signals? start->c13_nmr five_signals Isomer A (1-substituted) c13_nmr->five_signals 5 Signals six_signals ¹H NMR: Analyze cyclopropyl proton coupling (J_HH) c13_nmr->six_signals 6 Signals large_j Isomer B (cis-2-substituted) six_signals->large_j Large J_cis (~8-12 Hz) small_j Isomer C (trans-2-substituted) six_signals->small_j Small J_trans (~4-8 Hz)

Sources

A Senior Application Scientist's Guide to Establishing the Purity of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for establishing the purity of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Analytical Challenge: Understanding the Molecule and Potential Impurities

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid possesses both a carboxylic acid and an amide functional group, contributing to its polarity. A likely synthetic route involves the formation of a cyclopropanecarboxylic acid precursor, followed by an amide coupling reaction with methylamine. This understanding is crucial as it informs the potential impurity profile of a given sample.

Anticipated Impurities:

  • Unreacted Starting Materials: Residual cyclopropanecarboxylic acid precursor and methylamine.

  • Coupling Reagents and Byproducts: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and their corresponding urea byproducts (e.g., dicyclohexylurea). Additives like 1-hydroxybenzotriazole (HOBt) may also be present.[1][2][3][4]

  • Side-Reaction Products: Impurities arising from side reactions during the cyclopropanation or amide coupling steps.[5][6][7]

  • Degradation Products: The molecule's stability under various conditions may lead to the formation of degradation impurities.

A multi-pronged analytical approach is therefore essential for a comprehensive purity evaluation. This guide will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.

Comparative Analysis of Purity Assessment Techniques

Analytical TechniquePrincipleAdvantagesLimitationsIdeal for Detecting
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High sensitivity and resolving power for separating structurally similar impurities. Quantitative.Requires a reference standard for accurate quantification. Method development can be time-consuming.Process-related impurities, degradation products, and isomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.A primary ratio method; does not require a specific reference standard of the analyte for purity determination.[8][9][10][11][12] Provides structural information about impurities.Lower sensitivity compared to HPLC. Requires a high-purity internal standard.A broad range of impurities, including residual solvents and structural analogs.
Acid-Base Titration Neutralization reaction between the carboxylic acid and a standardized base.Simple, cost-effective, and provides a measure of the total acidic content.Non-specific; it will quantify any acidic impurity present.[13][14][15][16][17] Not suitable for detecting neutral or basic impurities.Gross assessment of acidic purity and confirmation of the carboxylic acid functionality.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The polar nature of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid necessitates a reversed-phase HPLC method, likely with a polar-embedded or phenyl-hexyl stationary phase to enhance retention and peak shape.[18][19][20][21]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The acidic modifier is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[18]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare sample solutions at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (where the amide and carboxyl groups have some absorbance).

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid by comparing the retention time with the reference standard.

    • Calculate the area percentage of all impurity peaks relative to the main peak to determine the purity profile.

Causality Behind Experimental Choices:

  • A gradient elution is employed to effectively separate impurities with a wide range of polarities.

  • The use of a UV detector at a low wavelength provides general detection for compounds with chromophores like the amide and carboxyl groups.

  • A C18 column with polar end-capping is chosen to mitigate the poor retention often observed with polar analytes in highly aqueous mobile phases.[21]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% HCOOH in H2O B: 0.1% HCOOH in ACN) HPLC HPLC System (Polar C18 Column) MobilePhase->HPLC SamplePrep Sample & Standard Preparation SamplePrep->HPLC Gradient Gradient Elution (5-95% B) HPLC->Gradient Detection UV Detection (210 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

HPLC Purity Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a chemically identical reference standard.[8][9][10][11][12] It relies on the use of a high-purity internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

Causality Behind Experimental Choices:

  • DMSO-d6 is a suitable solvent as it can dissolve the polar analyte and the exchangeable protons of the carboxylic acid and amide will be visible.

  • The choice of a high-purity internal standard with a simple, well-resolved signal that does not overlap with analyte signals is critical for accuracy.

  • A long relaxation delay is essential to ensure that the signal intensities are directly proportional to the number of protons, a fundamental requirement for qNMR.

qNMR_Logic Analyte Analyte (Known Mass) NMR ¹H NMR Spectrum Analyte->NMR Standard Internal Standard (Known Mass & Purity) Standard->NMR Integrate Integrate Signals NMR->Integrate Calculate Calculate Purity Integrate->Calculate

Logic flow for qNMR purity determination.
Acid-Base Titration for Total Acidity

This classic technique provides a straightforward measure of the total acidic content of the sample, which is primarily attributed to the carboxylic acid functional group.

Instrumentation:

  • Burette (50 mL)

  • pH meter or indicator (e.g., phenolphthalein)

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., a mixture of water and ethanol to ensure solubility)

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid sample and dissolve it in the chosen solvent.

  • Titration:

    • Titrate the sample solution with the standardized NaOH solution.

    • Record the volume of NaOH solution required to reach the equivalence point (indicated by a color change of the indicator or the inflection point of the pH curve).

  • Calculation:

    • Calculate the purity based on the following equation:

      • Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100

      • Where:

        • V_NaOH = Volume of NaOH solution used (mL)

        • M_NaOH = Molarity of NaOH solution (mol/L)

        • MW_analyte = Molecular weight of the analyte

        • m_sample = mass of the sample (g)

Causality Behind Experimental Choices:

  • A standardized solution of a strong base like NaOH is used to ensure an accurate and complete reaction with the weak carboxylic acid.

  • The use of a mixed solvent system can be necessary to ensure complete dissolution of the analyte for an accurate titration.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and trustworthy assessment of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid purity is best achieved through an integrated approach. HPLC is indispensable for resolving and quantifying individual impurities. qNMR offers a powerful, orthogonal method for determining absolute purity and identifying unknown impurities. Acid-base titration serves as a simple and rapid quality control check for the total acidic content. By combining these methods, researchers can have high confidence in the purity of their samples, leading to more reliable and meaningful scientific outcomes.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Titration of the Unknown Carboxylic Acid by Dr. Gergens. (n.d.). Gavilan College. Retrieved from [Link]

  • What is the procedure for determining carboxylic acid groups by the acid-base titration? (2018, May 31). ResearchGate. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Acid–Base Titrations. (2022, April 22). Chemistry LibreTexts. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013, August 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved from [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.
  • Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.). Google Patents.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, April 2). MDPI. Retrieved from [Link]

  • Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof. (n.d.). Google Patents.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Cyclopropane carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a head-to-head comparison of functional assays for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid and its structural and functional relatives. We will explore the diverse biological activities of the cyclopropane carboxylic acid scaffold, moving from its role in plant biology to its potential in human therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols.

Introduction: The Versatile Cyclopropane Carboxylic Acid Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules. When incorporated into a carboxylic acid derivative, this scaffold becomes a versatile pharmacophore and biologically active motif found in a range of natural products and synthetic compounds. While specific functional data for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is not extensively published, its structure represents a key class of molecules with diverse and potent activities. This guide will compare related and analogous compounds in various functional contexts, providing the experimental frameworks to assess them. These compounds often act as mimics of natural substrates or as allosteric modulators, leading to applications in agriculture and medicine.

Chapter 1: Regulators of Plant Ethylene Biosynthesis

A prominent role for cyclopropane carboxylic acid derivatives is in the regulation of ethylene biosynthesis in plants. Ethylene, a key plant hormone, is involved in ripening, senescence, and stress responses. Its immediate precursor is 1-aminocyclopropane-1-carboxylic acid (ACC).[1][2] Many cyclopropane derivatives are structural analogs of ACC and can inhibit the final step in ethylene production, which is catalyzed by ACC oxidase (ACO).[3]

Key Compounds for Comparison:
  • 1-Aminocyclopropane-1-carboxylic acid (ACC): The natural substrate for ACC oxidase.

  • Cyclopropane-1,1-dicarboxylic acid (CDA): A known inhibitor of ACO.[3]

  • trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA): Another well-characterized inhibitor of ACO.[3]

  • 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid: The subject of our interest, for which the functional activity in this assay can be determined.

Functional Assay: In Vitro ACC Oxidase (ACO) Activity

The rationale for this assay is to quantify the enzymatic conversion of ACC to ethylene by partially purified ACO and to measure the inhibitory potential of the test compounds.

Workflow for ACO Inhibition Assay

cluster_prep Enzyme Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Homogenize plant tissue (e.g., apple fruit) in buffer P2 Centrifuge to remove debris P1->P2 P3 Ammonium sulfate precipitation P2->P3 P4 Dialyze to obtain partially purified ACO P3->P4 A3 Initiate reaction by adding ACO P4->A3 Enzyme A1 Prepare reaction mixture: Buffer, FeSO4, Ascorbate, NaHCO3 A2 Add ACC (substrate) and test compound (inhibitor) A1->A2 A2->A3 A4 Incubate in sealed vials A3->A4 A5 Sample headspace gas A4->A5 D1 Quantify ethylene using Gas Chromatography (GC) A5->D1 Data D2 Calculate reaction velocity D1->D2 D3 Determine Ki values for inhibitors D2->D3 cluster_in_vitro In Vitro Screening cluster_in_vivo In Planta Evaluation cluster_data Outcome INVITRO KARI Enzyme Inhibition Assay (IC50 determination) INVIVO Whole-Plant Growth Inhibition Assay (e.g., against bentgrass) INVITRO->INVIVO Identifies potent hit compounds DATA Correlation of IC50 with herbicidal activity INVIVO->DATA Validates practical efficacy

Caption: A sequential testing strategy to validate KARI inhibitors as effective herbicides.

Comparative Performance Data (Illustrative)
CompoundTargetIn Vitro IC50 (KARI)Herbicidal Activity (Bentgrass)Reference
CPDKARIModerateLow[4]
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideKARITo be determinedModerate[4]
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acidKARITo be determinedTo be determinedN/A

Chapter 3: Modulation of Human Cellular Targets

The cyclopropane carboxylic acid scaffold is also relevant in human drug discovery, with derivatives showing activity against a variety of enzymes and receptors.

Inhibition of Leukotriene C4 Synthase

Certain cyclopropyl-substituted aryl ketones have been patented as inhibitors of leukotriene C4 synthase, an enzyme involved in the inflammatory cascade. [5]These compounds have potential for treating respiratory diseases like asthma.

  • Functional Assay: A cell-free assay using microsomal fractions containing leukotriene C4 synthase. The activity is measured by quantifying the production of LTC4 from its substrates, LTA4 and glutathione, typically via HPLC or ELISA.

Anti-proliferative Effects

1-Phenylcyclopropane carboxamide derivatives have demonstrated anti-proliferative effects on human myeloid leukemia cell lines (U937). [6]

  • Functional Assay: A cell-based proliferation assay, such as the MTT or WST-1 assay. Cells are treated with the compounds for a set period (e.g., 72 hours), and the relative number of viable cells is determined spectrophotometrically.

Inhibition of Mitochondrial Fatty Acid β-Oxidation

The anxiolytic drug panadiplon is metabolized to a cyclopropane carboxylic acid, which has been shown to cause hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation. [7]This highlights a potential liability for this class of compounds.

  • Functional Assay: The activity of key β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) can be measured in isolated mitochondria. A common method is to monitor the reduction of a reporter molecule (like dichlorophenolindophenol) that is coupled to the electron transport chain.

Activity at Free Fatty Acid Receptors (FFA2/FFA3)

1-Methylcyclopropanecarboxylic acid has been utilized in structure-activity relationship studies to develop selective ligands for FFA2 and FFA3, which are G-protein coupled receptors involved in metabolic regulation.

  • Functional Assay: A cell-based functional assay using cell lines engineered to express either FFA2 or FFA3. Receptor activation can be measured by quantifying a downstream signaling event, such as calcium mobilization (using a fluorescent calcium indicator like Fura-2) or changes in cyclic AMP levels.

Methodologies: Detailed Experimental Protocols

Protocol 1: In Vitro ACC Oxidase (ACO) Inhibition Assay
  • Enzyme Preparation: Partially purify ACO from ripe apple (or other fruit) tissue via homogenization, centrifugation, and ammonium sulfate precipitation, followed by dialysis against an appropriate buffer (e.g., 100 mM MOPS, pH 7.2, containing 10% glycerol and 30 mM ascorbate).

  • Reaction Setup: In a 2 mL gas chromatography vial, prepare a 1 mL reaction mixture containing 100 mM MOPS (pH 7.2), 50 µM FeSO₄, 1 mM sodium ascorbate, and 20 mM NaHCO₃.

  • Inhibitor Addition: Add the test compound (e.g., 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid) at various concentrations. Include a no-inhibitor control.

  • Substrate Addition: Add the substrate, ACC, to a final concentration of 1 mM.

  • Reaction Initiation: Add the partially purified ACO enzyme preparation to start the reaction. Immediately seal the vial with a septum cap.

  • Incubation: Incubate at 30°C for 1 hour with gentle shaking.

  • Ethylene Quantification: Withdraw a 1 mL sample of the headspace gas using a gas-tight syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina).

  • Data Analysis: Calculate the rate of ethylene production. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km for ACC is known.

Protocol 2: Whole-Plant Herbicidal Activity Assay
  • Plant Cultivation: Grow a susceptible plant species, such as bentgrass (Agrostis stolonifera), in small pots under controlled greenhouse conditions (e.g., 25°C, 16:8 hour light:dark cycle) until the plants reach the two- to three-leaf stage.

  • Compound Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Spray the plants evenly with the test solutions at various application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/hectare ). Include a solvent-only control and a positive control (commercial herbicide).

  • Evaluation: Maintain the treated plants in the greenhouse for 14-21 days.

  • Data Collection: Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Additionally, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Calculate the growth reduction as a percentage of the control. Determine the GR₅₀ value (the concentration required to inhibit growth by 50%).

Summary and Outlook

The cyclopropane carboxylic acid scaffold is a privileged structure with remarkable functional diversity. As we have seen, simple modifications to the core structure can pivot its biological activity from regulating plant growth to inhibiting human enzymes implicated in inflammation and cancer. While 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid itself remains to be fully characterized, the functional assays and comparative frameworks presented here provide a clear roadmap for its evaluation.

The key takeaway for researchers is the importance of a multi-assay approach. An initial in vitro screen against a panel of targets (e.g., ACO, KARI, human enzymes) can rapidly identify potential activities. Hits can then be validated in more complex, biologically relevant systems, such as cell-based or whole-organism assays. Understanding potential liabilities, such as the inhibition of mitochondrial fatty acid oxidation, is also crucial for any therapeutic development program. The continued exploration of this chemical space is likely to yield novel and valuable tool compounds, agrochemicals, and therapeutic candidates.

References

  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Cyclopropane carboxylic acid derivatives. ResearchGate. [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed. [Link]

  • Analogs of 1-aminocyclopropane Carboxylic Acid. Google Books.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid to its Target, Prolyl Hydroxylase Domain 2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the novel small molecule, 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a putative inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). We will delve into the scientific rationale behind experimental choices, present detailed, self-validating protocols for industry-standard biophysical assays, and compare its potential binding affinity with established PHD2 inhibitors.

Introduction: The Significance of Prolyl Hydroxylase Domain Inhibition

The prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, are crucial cellular oxygen sensors.[1] Under normoxic conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducable Factor (HIF-α), leading to its proteasomal degradation.[2] Inhibition of PHD2 mimics a hypoxic state, stabilizing HIF-α, which then translocates to the nucleus and initiates the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[3][4][5] This mechanism has led to the development of a new class of drugs for treating anemia associated with chronic kidney disease.[3][6][7]

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid shares structural similarities with known PHD inhibitors like Vadadustat, Roxadustat, and Daprodustat, suggesting it may also target this enzyme family. This guide will provide the necessary tools to rigorously test this hypothesis.

The Target: Prolyl Hydroxylase Domain 2 (PHD2)

Our primary target for validating the binding of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is the catalytic domain of human PHD2. Understanding the binding affinity of a novel compound to its purified target is a critical step in drug discovery, confirming on-target engagement and providing a quantitative measure of potency.

Comparative Landscape: Benchmarking Against Known PHD2 Inhibitors

To contextualize the binding affinity of our compound of interest, we will compare it to well-characterized PHD2 inhibitors that are either approved for clinical use or in late-stage development.

CompoundMethodAffinity (IC₅₀/Kᵢ/Kₔ)Reference
Roxadustat (FG-4592) Fluorescence PolarizationIC₅₀: 591 nM[8]
Vadadustat (AKB-6548) Not SpecifiedPotent inhibitor[7]
Daprodustat (GSK1278863) Not SpecifiedPotent inhibitor[3]
Molidustat Not SpecifiedPotent inhibitor[2]

Experimental Validation of Binding Affinity: A Multi-Faceted Approach

No single technique provides a complete picture of a binding interaction. Therefore, we will employ a suite of biophysical methods—Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—to obtain orthogonal data, ensuring the robustness and reliability of our findings.

Workflow for Binding Affinity Validation

G cluster_prep Target Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis & Validation expr Recombinant PHD2 Expression & Purification fp Fluorescence Polarization (FP) expr->fp itc Isothermal Titration Calorimetry (ITC) expr->itc spr Surface Plasmon Resonance (SPR) expr->spr data Binding Affinity (Kd, IC50) fp->data itc->data spr->data comp Comparison with Known Inhibitors data->comp

Caption: Overall workflow for validating inhibitor binding to PHD2.

Part 1: Recombinant Human PHD2 Expression and Purification

A prerequisite for any in vitro binding study is a pure, active protein. This protocol outlines the expression of His-tagged human PHD2 in E. coli and its subsequent purification.

Experimental Protocol
  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the sequence for human PHD2 (catalytic domain, e.g., amino acids 181-426) with an N-terminal His₆-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of Terrific Broth with the 50 mL overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture overnight at 18°C.[9]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PHD2 from the column using an elution buffer containing a higher concentration of imidazole (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).

  • Size-Exclusion Chromatography (SEC): For higher purity, further purify the eluted protein by SEC using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Purity and Concentration Assessment: Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Part 2: Biophysical Characterization of Binding Affinity

A. Fluorescence Polarization (FP) Competition Assay

Principle: FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, the unlabeled test compound displaces a fluorescently labeled probe from the protein's binding site, leading to a decrease in the polarization signal.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis plate Prepare 384-well plate reagents Add PHD2, Fluorescent Probe, and Test Compound plate->reagents incubate Incubate at RT reagents->incubate read Read Fluorescence Polarization incubate->read plot Plot % Inhibition vs. [Compound] read->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for a Fluorescence Polarization competition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • PHD2 Stock: Prepare a 2X concentrated solution of purified PHD2 in assay buffer.

    • Fluorescent Probe Stock: Prepare a 2X concentrated solution of a suitable fluorescently labeled PHD2 inhibitor (e.g., a derivative of a known inhibitor) in assay buffer.

    • Test Compound: Prepare a serial dilution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • Assay Plate Preparation (384-well format):

    • Add 10 µL of the 2X PHD2 stock solution to each well.

    • Add 5 µL of the serially diluted test compound or vehicle control (assay buffer with DMSO).

    • Add 5 µL of the 2X fluorescent probe stock solution to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[10]

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis buffer Dialyze Protein & Compound into identical buffer conc Accurate Concentration Measurement buffer->conc load Load Protein into Cell, Compound into Syringe conc->load titrate Perform Serial Injections load->titrate integrate Integrate Heat Peaks titrate->integrate fit Fit to Binding Model to get Kd, ΔH, n integrate->fit

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Buffer: Dialyze the purified PHD2 and dissolve the 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Precise buffer matching is critical to minimize heats of dilution.[11][12]

    • Concentrations: Accurately determine the concentrations of both the protein and the compound. A typical starting point is to have the compound concentration in the syringe at 10-15 times the protein concentration in the cell.

  • ITC Experiment Setup:

    • Load the PHD2 solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat released or absorbed after each injection.

    • Plot the integrated heat against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kₔ, n, and ΔH.

C. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the real-time monitoring of binding and dissociation, providing kinetic information (kₐ and kₔ) in addition to the binding affinity (Kₔ).

G cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize PHD2 on Sensor Chip inject Inject Serial Dilutions of Compound immobilize->inject regenerate Regenerate Sensor Surface inject->regenerate sensorgram Analyze Sensorgrams inject->sensorgram regenerate->inject kinetics Determine ka, kd, and KD sensorgram->kinetics

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Sensor Chip Preparation:

    • Immobilize the purified PHD2 onto a suitable sensor chip (e.g., CM5 chip) via amine coupling. A typical target immobilization level for small molecule analysis is 5,000-10,000 Response Units (RU).

  • Binding Analysis:

    • Running Buffer: Use a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[13]

    • Compound Injection: Prepare a series of dilutions of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in the running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.

    • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[14]

Visualizing the Binding Interaction: The PHD2 Active Site

The active site of PHD2 contains a ferrous iron (Fe²⁺) coordinated by a conserved His₂-Asp facial triad (His313, Asp315, and His374).[2] The co-substrate, 2-oxoglutarate (2-OG), also coordinates the iron and its C5-carboxylate forms a salt bridge with Arg383.[2] Many small molecule inhibitors, including the structural analogs of our test compound, are 2-OG mimetics and chelate the active site iron.

G cluster_active_site PHD2 Active Site Fe Fe(II) His313 His313 His313->Fe Coordination Asp315 Asp315 Asp315->Fe Coordination His374 His374 His374->Fe Coordination TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->Fe Coordination & Competition Inhibitor 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (Putative Inhibitor) Inhibitor->Fe Chelation & Competition

Caption: Schematic of the PHD2 active site and competitive inhibition.

Conclusion

This guide provides a robust, multi-pronged strategy for validating the binding affinity of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid to its putative target, PHD2. By employing a combination of orthogonal biophysical techniques and comparing the results to established inhibitors, researchers can generate high-quality, reliable data to support further drug development efforts. The detailed protocols and workflows provided herein are designed to ensure scientific rigor and reproducibility.

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Assessing the Specificity of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Against a Panel of Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[1] This guide provides a comprehensive framework for assessing the enzyme specificity of a novel compound, using the hypothetical case of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. While the primary biological target of this specific molecule is not yet defined in publicly available literature, its cyclopropane carboxylic acid scaffold hints at potential interactions with enzymes that recognize such motifs, for instance, metabolic enzymes like carboxylases or demethylases.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the strategic thinking and experimental rationale necessary for a robust specificity assessment. We will explore a phased approach, from broad panel screening to in-depth mechanistic studies, and compare our hypothetical findings for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid with a known inhibitor to provide context and a benchmark for evaluation.

The Critical Importance of Early Specificity Profiling

Identifying and characterizing off-target interactions early in the drug discovery process is paramount.[1] It allows for the early deselection of promiscuous compounds, saving valuable time and resources. Furthermore, understanding a compound's selectivity profile can inform structure-activity relationship (SAR) studies, guiding medicinal chemists in designing more specific and potent molecules. In some instances, identified off-target activities can even be leveraged for drug repositioning.[4]

For the purpose of this guide, we will hypothesize that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid has been identified as a hit in a primary screen targeting a human metabolic enzyme, Enzyme X , a hypothetical carboxylase. Our goal is to now systematically evaluate its specificity.

Phase 1: The Broad Scan - Casting a Wide Net with Panel Screening

The initial step in specificity profiling is to screen the compound against a broad, diverse panel of enzymes. This provides a bird's-eye view of potential off-target liabilities across different enzyme families. Several commercial vendors offer such panels, which can be a cost-effective and time-efficient way to conduct this initial assessment.[5][6]

Experimental Choice: We will subject 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid to a broad enzyme panel, such as the InVEST44 panel or a similar offering, which covers key representatives from various enzyme classes including kinases, proteases, phosphatases, and enzymes involved in cell cycle regulation.[5][6]

Methodology Rationale: A single-point screen at a relatively high concentration (e.g., 10 µM) is typically sufficient for this initial pass. The goal is not to determine precise potency but to flag potential areas of concern. A significant inhibition (e.g., >50%) of any enzyme in the panel would warrant further investigation.

Experimental Workflow: Phased Specificity Assessment

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Focused Analysis cluster_2 Phase 3: Mechanistic Confirmation A 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid B Broad Enzyme Panel Screen (e.g., InVEST44) Single High Concentration (10 µM) A->B C Identify Off-Target 'Hits' (>50% Inhibition) B->C D Select Focused Enzyme Panel (Related to 'Hits' and Primary Target) C->D E Dose-Response (IC50) Determination D->E F Orthogonal Assays (e.g., Cell-Based) E->F E->F G Mechanism of Inhibition Studies (e.g., Ki determination) E->G H Specificity Profile & SAR Guidance F->H G->H G cluster_0 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid cluster_1 Reference Compound A A Enzyme X IC50 = 0.5 µM B Enzyme Y IC50 = 15 µM C Enzyme Z IC50 > 100 µM D Enzyme X IC50 = 0.1 µM E Enzyme Y IC50 = 0.5 µM F Enzyme Z IC50 = 50 µM

Caption: Comparative selectivity profile visualization.

Phase 3: Ensuring Robustness - Orthogonal and Mechanistic Assays

To build confidence in our findings and to rule out potential artifacts, it is crucial to employ orthogonal assays. These are assays that measure the same biological endpoint but use a different technology or principle.

Experimental Choice: If the initial screens were biochemical assays using purified enzymes, a valuable orthogonal approach would be a cell-based assay. This would involve treating cells that express the target enzymes with our compound and measuring a downstream cellular event.

Furthermore, mechanistic studies can provide deeper insights into the inhibitor-enzyme interaction. Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be valuable for understanding how the compound achieves its selectivity and for guiding future optimization efforts.

Detailed Experimental Protocol: A Generic Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a template for determining the IC50 of an inhibitor against a purified enzyme.

Materials:

  • Purified Enzyme X

  • Substrate for Enzyme X (fluorogenic)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (dissolved in DMSO)

  • Reference Compound A (dissolved in DMSO)

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid and Reference Compound A in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Enzyme Preparation: Dilute the stock solution of Enzyme X in assay buffer to the desired working concentration.

  • Assay Plate Preparation:

    • Add 100 nL of the serially diluted compounds to the wells of the 384-well plate.

    • Include control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

    • Add 5 µL of the diluted enzyme solution to all wells except for the negative control wells (which receive 5 µL of assay buffer).

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate (at a concentration equal to its Km) to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the fluorescence signal in the plate reader at the appropriate excitation and emission wavelengths. Collect data kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the control wells (0% and 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to assessing the enzyme specificity of a novel compound, using the hypothetical example of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Our hypothetical results suggest that this compound, while being a moderately potent inhibitor of its primary target, Enzyme X, possesses a favorable selectivity profile compared to a reference compound.

The next steps in the development of this compound would involve:

  • Structure-Activity Relationship (SAR) Studies: To improve potency against Enzyme X while maintaining or improving selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance in a biological system.

  • Broader Off-Target Profiling: As the compound progresses, it should be screened against a more comprehensive panel of targets, including receptors and ion channels, to further de-risk its development. [5] By adhering to a rigorous and well-rationalized specificity testing cascade, researchers can significantly increase the probability of success in the challenging endeavor of drug discovery.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a bifunctional molecule. Its proper disposal procedure is dictated by the reactivity and toxicity associated with its carboxylic acid and methylcarbamoyl groups.

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While cyclopropanecarboxylic acid itself has a pKa of around 4.65, typical for a carboxylic acid, it can cause skin and eye irritation or burns in concentrated forms.[2][3][4]

  • Carbamate Group: Carbamates are a class of organic compounds derived from carbamic acid. Many carbamates are known for their biological activity, and as a class, wastes generated from their production are regulated as hazardous by the U.S. Environmental Protection Agency (EPA).[5][6][7] Mismanagement of carbamate-containing wastes has been linked to soil and groundwater contamination.[6]

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrimary Mitigation Strategy
Corrosive Likely to cause skin burns and serious eye damage due to the carboxylic acid group.[2][3]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
Irritant May cause respiratory irritation.[9][11]Handle exclusively in a well-ventilated chemical fume hood.[10][12]
Environmental Hazard Carbamate-containing wastes are subject to land disposal restrictions.[5] Do not allow entry into sewers or waterways.[8][11]Dispose of as hazardous waste through a licensed environmental management company.
Toxicological Properties The toxicological properties of this specific compound have not been thoroughly investigated.[8] As a precaution, it should be handled as a potentially toxic substance.Minimize exposure through engineering controls and PPE.

Personal Protective Equipment (PPE) and Handling

A foundational principle of laboratory safety is the consistent and correct use of PPE. Before handling 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.[8]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[8] Nitrile gloves are a common and effective choice for many organic chemicals.

  • Body Protection: A lab coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][12]

Disposal Workflow: A Step-by-Step Guide

The disposal of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid must be managed as a hazardous waste stream. The following workflow provides a systematic approach to its collection, storage, and transfer for final disposal.

DisposalWorkflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Segregated Storage cluster_3 Step 4: Professional Disposal A Identify Waste Streams: 1. Solid Waste 2. Liquid Waste (Aqueous) 3. Liquid Waste (Organic) 4. Contaminated PPE B Select appropriate, sealed containers. Label with: - 'Hazardous Waste' - Chemical Name - Hazard Characteristics - Accumulation Start Date A->B Properly contain C Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatible materials (e.g., strong bases, oxidizing agents). B->C Store safely D Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. C->D Finalize disposal

Caption: Disposal workflow for 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.

Detailed Protocol:

Step 1: Segregate Waste at the Point of Generation

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.[13]

  • Solid Waste: Collect unadulterated 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, along with any contaminated spatulas, weigh boats, or filter paper, in a dedicated, robust, and sealable container.

  • Liquid Waste (Organic Solvents): If the compound is dissolved in a combustible organic solvent, collect this waste in a separate, clearly labeled container for flammable organic waste.

  • Liquid Waste (Aqueous Solutions): Do not dispose of aqueous solutions containing this compound down the drain.[11] Collect them in a dedicated aqueous waste container. Neutralization of the carboxylic acid with a base prior to collection may be considered, but this should be done with caution due to potential reactivity with the carbamate group.

  • Contaminated PPE: Grossly contaminated gloves and other disposable PPE should be collected in a separate, sealed bag or container and treated as hazardous waste.

Step 2: Containerization and Labeling

All hazardous waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.[2][8]

  • Select the Right Container: Use containers made of materials that will not react with the waste. For solids and organic solutions, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Label Correctly: Every waste container must be labeled with the following information as soon as the first drop of waste is added[13]:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid" and any solvents present.

    • The associated hazards (e.g., Corrosive, Irritant).[13]

    • The date the container was first used for waste accumulation.

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is an excellent choice.[13]

  • Segregation: Store the waste container for 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid away from incompatible materials. Carbamates and carboxylic acids are incompatible with strong oxidizing agents and strong bases.[3][14][15]

Caption: Incompatibility diagram for the subject compound's waste.

Step 4: Final Disposal via Professional Services

Under no circumstances should this chemical be disposed of in the regular trash or poured down the sanitary sewer.

  • Contact EHS: When your waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[13]

  • Incineration: The recommended final disposal method for this type of organic waste is high-temperature incineration in a licensed hazardous waste facility.[8] This process is equipped with afterburners and scrubbers to safely manage potentially hazardous combustion byproducts.[8]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment and Cleanup (for small spills):

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[9]

    • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the compound's chemical nature, adhering to a systematic disposal workflow, and partnering with professional environmental services, researchers can ensure that their innovative work is conducted with the highest degree of responsibility. Always consult your local and institutional regulations, as requirements may vary.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Safety Data Sheet for a Structurally Similar Compound. (2022). Biosynth Carbosynth.
  • Safety Data Sheet for Cyclopropanecarboxylic acid. Fisher Scientific.
  • Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. (1995). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 1-Aminocyclopropanecarboxylic Acid. (2025). Cayman Chemical.
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  • Ammonium Carbamate Hazard Summary. New Jersey Department of Health.
  • Carboxylic Acids and Derivatives Laboratory Safety. (2025). Chemistry LibreTexts.
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  • Proper Disposal of 1,2-Dithiane-3-carboxylic acid. (2025). BenchChem.
  • Safety Data Sheet for Methyl cyclopropanecarboxyl
  • Safety Data Sheet for 1-Methylcyclopropanecarboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 1-Aminocyclopropanecarboxylic acid. (2023). PhytoTech Labs.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register.
  • Safety Data Sheet for Cyclopropanecarbonyl chloride. (2010). Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Aminocyclopropane-d4-1-carboxylic Acid. (2015). CDN Isotopes.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (2004). Arkivoc.
  • Cyclopropanecarboxylic acid. Wikipedia.

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Navigating the Unseen: A Guide to Safely Handling 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds, namely cyclopropane carboxylic acids and carbamates, to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal.

Hazard Analysis: A Tale of Two Functional Groups

The potential hazards of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid are best understood by examining its constituent functional groups: the cyclopropane carboxylic acid and the methylcarbamoyl moiety.

  • The Carboxylic Acid Head: Carboxylic acids, particularly in solid or concentrated form, are known skin and eye irritants.[1][2] More reactive analogs can cause severe burns.[2][3] Dust inhalation may lead to respiratory tract irritation.[1]

  • The Carbamate Tail: The methylcarbamoyl group introduces a different set of potential hazards. Carbamates are a class of compounds known for their biological activity, and some are used as pesticides due to their ability to inhibit cholinesterase, an essential enzyme in the nervous system.[4] While the toxicity of this specific compound is not established, it is prudent to handle it with the assumption that it may pose toxicological risks upon absorption through the skin, inhalation, or ingestion.[4][5]

Inferred Hazard Profile:

Hazard TypePotential EffectRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or if inhaled.Based on the general toxicity profile of some carbamates.[4][5]
Skin Corrosion/Irritation May cause skin irritation or chemical burns.Characteristic of carboxylic acids.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Characteristic of carboxylic acids.[1][3]
Respiratory Irritation Inhalation of dust may irritate the respiratory system.Common for powdered solid chemicals.[1][6]

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing.[7][8]Protects against dust particles and potential splashes that could cause severe eye damage.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use.[7][9] - Lab Coat: A standard laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[7][10]The carboxylic acid component can cause skin irritation/burns, and the carbamate moiety may be absorbed through the skin.[4]
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.Prevents inhalation of potentially irritating and toxic dust particles.[6]

PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE.

Standard Operating Procedure: A Step-by-Step Guide

Adherence to a strict operational protocol is paramount for safety.

3.1. Preparation and Handling:

  • Designated Area: Conduct all work with 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • PPE Donning: Put on all required PPE as outlined in the section above before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or hazardous reactions.[10][11]

3.2. Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For minor spills of the solid, proceed with cleanup. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.

  • PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.

  • Cleanup of Solid Spills:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]

    • Carefully sweep the material into a designated chemical waste container.[1]

    • Clean the spill area with a damp cloth or paper towel (avoid dry sweeping which can generate dust). Place the cleaning materials in the waste container.

  • Decontamination: Decontaminate the area with a suitable cleaning agent and wash your hands thoroughly after the cleanup is complete.

End of Life Cycle: Waste Disposal

Proper disposal is a critical final step in the safe handling of any chemical.

4.1. Waste Segregation and Collection:

  • All solid waste contaminated with 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, including unused compound, contaminated gloves, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

4.2. Disposal Pathway:

  • Due to the carbamate functional group, this compound may be subject to specific disposal regulations.[12][13]

  • The primary recommended disposal method for many carbamate-containing wastes is incineration by a licensed hazardous waste disposal facility.[13]

  • Hydrolysis under strongly alkaline conditions can be a method for the decomposition of carbamates, but this should only be carried out by trained personnel following a validated and approved procedure.[13]

  • Consult your institution's EHS department for specific guidance on the proper disposal procedures for carbamate-containing waste.

Disposal Decision Tree

Caption: Decision workflow for the disposal of waste.

By integrating these safety protocols into your laboratory practices, you can confidently advance your research while upholding the highest standards of safety and environmental responsibility.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). EPA. Available at: [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies, Inc.
  • Safety Data Sheet: Methyl carbam
  • Carbam
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  • Chemical Waste Management Guide. (n.d.). Southern Illinois University Carbondale.
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  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
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  • Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.